molecular formula C7H8ClN3 B1501197 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196157-06-8

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1501197
CAS No.: 1196157-06-8
M. Wt: 169.61 g/mol
InChI Key: NJOMQJJBIYKCLG-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOMQJJBIYKCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671978
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20671978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-06-8
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Core Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the discovery and optimization of novel heterocyclic scaffolds are paramount to the development of next-generation therapeutics. Among these, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus has emerged as a privileged structure, demonstrating significant potential across a range of biological targets. This guide focuses on a key derivative, This compound , a versatile chemical intermediate whose strategic importance lies in its capacity for selective functionalization.

The fusion of a pyrimidine ring with a piperidine ring creates a rigid, three-dimensional structure that can effectively orient substituents to interact with the binding pockets of proteins. The chlorine atom at the C-4 position acts as a reactive handle, primarily for nucleophilic aromatic substitution (SNAr), allowing for the systematic and diverse elaboration of the core structure. This reactivity is central to its role as a foundational building block in the synthesis of potent and selective kinase inhibitors and other targeted therapies.[1] This document, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this critical molecule.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic campaigns. The key attributes of this compound are summarized below.

Data Presentation: Key Properties Table
PropertyValueSource
IUPAC Name This compound-
CAS Number 1196157-06-8[2]
Molecular Formula C₇H₈ClN₃[2]
Molecular Weight 169.61 g/mol [2]
Appearance Expected to be a light-colored to off-white crystalline solid.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[3]
Stability & Storage Stable under normal conditions. Store in a cool, dry, dark place under an inert atmosphere (2-8°C recommended). Sensitive to strong acids and bases.[2][3]
SMILES ClC1=C2C(CNCC2)=NC=N1[2]
InChIKey Not readily available. A related dichloro-compound has the key IPSIICUFLIHDCA-UHFFFAOYSA-N.[4]

PART 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, which allows for its incorporation into complex molecular architectures.

Expertise in Synthesis: A Representative Synthetic Workflow

While multiple synthetic routes can be envisioned, a common strategy involves the construction of the fused ring system followed by chlorination. A key precursor is the corresponding pyrimidone, which can be synthesized from precursors like N-Boc-4-piperidone. The critical chlorination step is typically achieved using reagents like phosphorus oxychloride (POCl₃).

The closely related 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is noted as being commercially available or derivable from it, suggesting that selective reactions or specific starting materials are used to obtain the 4-chloro isomer.[5]

Experimental Protocol: Synthesis of a Functionalized Pyrido[3,4-d]pyrimidine Core

The following is a generalized protocol based on common synthetic transformations for this class of compounds. The causality behind each step is explained to provide field-proven insight.

  • Ring Formation (Condensation):

    • Action: React a suitable piperidine-based precursor, such as a β-ketoester derived from 4-piperidone, with a guanidine or urea equivalent.

    • Causality: This is a classic cyclocondensation reaction to form the pyrimidine ring. The choice of reaction partners dictates the initial substitution pattern on the pyrimidine moiety.

  • Chlorination:

    • Action: Treat the resulting pyrimidone intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures.

    • Causality: POCl₃ is a powerful and standard reagent for converting hydroxyl groups on heteroaromatic rings (in their tautomeric keto form) into chlorides. This step transforms the relatively unreactive pyrimidone into a highly reactive electrophilic scaffold ready for diversification.

  • Work-up and Isolation:

    • Action: Carefully quench the reaction mixture, typically with ice water, and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Causality: The quench is necessary to decompose excess POCl₃. Neutralization and extraction isolate the organic product from inorganic salts and aqueous media. Purification is then performed, usually via column chromatography.

Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C-4 position.[1] The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C-4 position, making the chlorine atom an excellent leaving group.

This allows for the straightforward introduction of a wide array of functional groups by reacting the scaffold with various nucleophiles:

  • Amines (R-NH₂): Forms aminopyrimidine derivatives, a common feature in kinase inhibitors that often engage in hydrogen bonding with the hinge region of the kinase.

  • Alcohols/Phenols (R-OH): Yields ether linkages.

  • Thiols (R-SH): Creates thioether connections.

This selective functionalization is a cornerstone of combinatorial chemistry and library synthesis in drug discovery.[1]

SNAr_Reactivity cluster_nucleophiles Nucleophiles cluster_products Products reactant This compound plus + reactant->plus Amine R-NH₂ (Amines) plus->Amine Alcohol R-OH (Alcohols) plus->Alcohol Thiol R-SH (Thiols) plus->Thiol Amine_Product 4-Amino-substituted Amine->Amine_Product SNAr Alcohol_Product 4-Ether-substituted Alcohol->Alcohol_Product SNAr Thiol_Product 4-Thioether-substituted Thiol->Thiol_Product SNAr

Caption: SNAr reactivity at the C-4 position.

PART 3: Applications in Medicinal Chemistry

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a validated pharmacophore in modern drug design. Its ability to be selectively and diversely functionalized makes it a powerful tool for structure-activity relationship (SAR) studies.

  • KRAS-G12D Inhibitors: This scaffold has been employed in the design of novel inhibitors targeting the KRAS-G12D mutation, which is a significant driver in cancers like pancreatic cancer.[5] The tetrahydropyridine portion can be modified to optimize interactions with the protein surface, while the pyrimidine core serves as an anchor.[5]

  • Axl Inhibitors: Researchers have designed and synthesized novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potent and selective inhibitors of Axl, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[6]

  • Scaffold for Diverse Kinase Inhibitors: The structural motif is prevalent in inhibitors of various kinases. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP. This makes it an ideal starting point for developing inhibitors against numerous targets in the human kinome.

Scaffold_Application cluster_inhibitors Therapeutic Candidates core 4-Chloro-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine (Core Scaffold) modification Selective Functionalization (e.g., SNAr, Suzuki Coupling) core->modification kras KRAS-G12D Inhibitors modification->kras axl Axl Inhibitors modification->axl other Other Kinase Inhibitors modification->other

Caption: Drug discovery workflow using the core scaffold.

PART 4: Spectroscopic Characterization Insights

While detailed spectra are specific to individual samples and conditions, the expected spectroscopic signatures for this molecule can be predicted. Characterization of novel inhibitors derived from this scaffold typically relies on NMR and high-resolution mass spectrometry (HRMS).[5]

  • ¹H NMR: The spectrum would show characteristic signals for the three methylene (-CH₂-) groups of the tetrahydropyridine ring, likely in the aliphatic region (approx. 2.5-4.0 ppm). A signal corresponding to the N-H proton of the piperidine ring would also be present. The pyrimidine ring would exhibit a singlet for the proton at the C-2 position.

  • ¹³C NMR: Distinct signals would be observed for the aliphatic carbons of the piperidine ring and the aromatic carbons of the pyrimidine ring. The carbon atom attached to the chlorine (C-4) would be significantly deshielded.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 169. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

PART 5: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

GHS Hazard Information

Based on data for the core scaffold and related chlorinated pyrimidines, the following hazards are anticipated:

  • H302: Harmful if swallowed.[2][7]

  • H315: Causes skin irritation.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2][7]

Self-Validating Protocols for Safe Handling
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly sealed and store in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[2][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, centered on the C-4 chloro group, provides a reliable and versatile platform for the synthesis of diverse chemical libraries. The proven success of its core structure in targeting challenging proteins like KRAS and Axl underscores its value and ensures its continued prominence in the quest for novel therapeutics. A comprehensive understanding of its properties, synthesis, and handling is crucial for any research professional aiming to leverage this powerful scaffold in drug discovery programs.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

  • Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. ResearchGate. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. PubChem. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]

  • 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride. PubChem. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. PubChem. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key building block in the synthesis of bioactive molecules, particularly kinase inhibitors, a thorough understanding of its properties is paramount for successful drug discovery and development. This document moves beyond a simple data sheet, offering insights into the experimental rationale and methodologies required to elucidate these critical parameters.

Molecular Structure and Core Properties

This compound is a bicyclic heteroaromatic compound. The fusion of a tetrahydropyridine ring to a pyrimidine core, functionalized with a reactive chlorine atom at the 4-position, imparts a unique combination of structural rigidity and chemical reactivity.

Table 1: Fundamental Molecular Properties

PropertyValueSource/Method
Molecular Formula C₇H₈ClN₃-
Molecular Weight 169.61 g/mol [1]
Appearance Likely a solid at room temperature[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1-
Rotatable Bonds 0-

The presence of nitrogen atoms in the pyrimidine ring and the secondary amine in the tetrahydropyridine ring allows for hydrogen bonding, which significantly influences the molecule's solubility and interaction with biological targets. The chlorine atom serves as a crucial handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Thermal Properties: Melting and Boiling Points

Melting Point

Derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold are typically solids at room temperature, with melting points observed in the range of 128-185°C.[3]

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive technique for determining the thermotropic properties of molecules.[4] It measures the heat flow into or out of a sample as a function of temperature or time.

  • Principle: A sample and a reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. A phase transition, such as melting, results in an endothermic peak, the maximum of which corresponds to the melting point.

  • Methodology:

    • A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • A temperature program is initiated, typically with a heating rate of 10°C/min under a nitrogen atmosphere.

    • The heat flow is recorded as a function of temperature. The peak of the endotherm corresponds to the melting point (Tₘ).

Diagram 1: DSC Workflow for Melting Point Determination

DSC_Workflow A Sample Preparation (1-5 mg in Al pan) B Instrument Setup (Reference pan, N2 purge) A->B C Temperature Program (Heating rate: 10°C/min) B->C D Data Acquisition (Heat flow vs. Temp) C->D E Analysis (Peak of endotherm = Tm) D->E

Caption: Workflow for determining melting point using DSC.

Boiling Point

For the isomeric compound, 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a boiling point of 356.8°C at 760 mmHg has been reported.[1] It is reasonable to expect a similar, high boiling point for the title compound due to its polarity and hydrogen bonding capabilities.

Solubility Profile

Solubility is a cornerstone of drug development, influencing absorption, distribution, and formulation. A comprehensive understanding of a compound's solubility in both aqueous and organic media is essential.

Qualitative Solubility Prediction:

Given its structure, this compound is expected to exhibit limited solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[5] The presence of the basic nitrogen atoms suggests that its aqueous solubility will be pH-dependent, increasing at lower pH due to protonation.

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

  • Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature until the concentration of the dissolved compound in the supernatant is constant.

  • Methodology:

    • Add an excess of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Diagram 2: Thermodynamic Solubility Workflow

Solubility_Workflow A Excess solid in solvent B Equilibration (24-48h at constant T) A->B C Centrifugation B->C D Supernatant sampling & dilution C->D E Quantification (HPLC-UV) D->E

Caption: Workflow for thermodynamic solubility determination.

Acidity and Basicity: pKa Determination

The ionization constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH. This, in turn, affects its solubility, permeability, and target binding. The tetrahydropyridopyrimidine scaffold contains several nitrogen atoms that can be protonated.

Predicted pKa:

The pyrimidine nitrogens are expected to be weakly basic, while the secondary amine in the tetrahydropyridine ring will be more basic. Computational methods can provide an initial estimate of the pKa values.[6]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes upon ionization.

  • Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the absorbance versus pH curve.

  • Methodology:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration.

    • Record the UV-Vis spectrum for each solution.

    • Plot the absorbance at a wavelength where the change upon ionization is maximal against the pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Diagram 3: pKa Determination Workflow

pKa_Workflow A Prepare buffer solutions (pH 2-12) B Add constant amount of compound A->B C Record UV-Vis spectra B->C D Plot Absorbance vs. pH C->D E Determine inflection point (pKa) D->E

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. It is a privileged heterocyclic structure, forming the core of numerous targeted therapeutic agents. Its strategic importance lies in its versatile synthetic handles, which allow for selective functionalization at multiple positions, enabling the generation of diverse molecular libraries with potential therapeutic applications.[1] This scaffold is notably present in advanced clinical candidates, including selective Axl inhibitors for cancer treatment and covalent inhibitors of the KRAS-G12C mutation, a key driver in various aggressive cancers.[1][2]

The specific intermediate, 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is a critical building block in the synthesis of these complex molecules. The chlorine atom at the C-4 position is not merely a structural feature; it is a reactive linchpin for introducing further complexity via nucleophilic aromatic substitution (SNAr) reactions.[1] Given its pivotal role, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in drug discovery pipelines. An error in the structural assignment of this key intermediate would invariably lead to the synthesis of incorrect final compounds, resulting in a significant loss of time, resources, and scientific opportunity.

Chapter 1: The Elucidation Workflow - An Integrated Analytical Approach

G cluster_0 Initial Analysis cluster_1 Core Structural Analysis cluster_2 Definitive Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Provides Connectivity & Environment IR Infrared (IR) Spectroscopy Synthesis->IR Provides Functional Groups Integration Cross-Technique Data Integration MS->Integration NMR->Integration IR->Integration Confirmation Final Structure Confirmed Integration->Confirmation Convergent Evidence Xray Single Crystal X-ray Crystallography (Optional Gold Standard) Xray->Confirmation Unambiguous Proof

Caption: Integrated workflow for structure elucidation.

Chapter 2: Mass Spectrometry - The First Gate Check

Mass spectrometry serves as the initial and most fundamental analytical checkpoint. Its primary role is to determine the molecular weight of the synthesized compound and, through high-resolution analysis, its elemental composition.

Theoretical Molecular Weight and Isotopic Pattern

The first step is to calculate the expected mass based on the molecular formula: C₇H₈ClN₃ .

PropertyValue
Molecular FormulaC₇H₈ClN₃
Monoisotopic Mass169.0434 Da
Average Mass169.61 g/mol

A key feature to anticipate is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit a characteristic M+ peak and an (M+2)+ peak with an intensity ratio of approximately 3:1. This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To obtain an accurate mass measurement that confirms the elemental composition.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Analysis Mode: Operate in positive ion mode. The basic nitrogen atoms in the pyrido-pyrimidine core are readily protonated, leading to a strong [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Expected Data and Interpretation

The HRMS data should yield an [M+H]⁺ ion with a measured m/z value extremely close to the calculated value for C₇H₉ClN₃⁺ (170.0507 Da). The presence of the corresponding [M+2+H]⁺ ion at ~172.0478 Da in a ~3:1 ratio provides orthogonal confirmation of the chlorine atom. A deviation of less than 5 ppm between the measured and calculated mass provides high confidence in the assigned molecular formula.

Chapter 3: Nuclear Magnetic Resonance (NMR) - The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Rationale: ¹H NMR reveals the number of unique proton environments, their electronic shielding (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Expected Spectrum: Based on analogous structures like 5,6,7,8-tetrahydroquinazoline[3], we can predict the following signals:

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH-2Aromatic proton on the electron-deficient pyrimidine ring, deshielded.
~4.1Singlet2HH-5Methylene group adjacent to the pyrimidine ring nitrogen.
~3.2Triplet2HH-8Methylene group adjacent to the secondary amine nitrogen.
~2.9Triplet2HH-6Methylene group coupled to the protons at C-5.
VariableBroad Singlet1HN-7-HExchangeable proton of the secondary amine; may not always be observed.

Note: Chemical shifts are highly dependent on the solvent used (e.g., CDCl₃, DMSO-d₆).

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR identifies the number of unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, etc.).

Expected Signals: The structure has 7 carbon atoms, and due to molecular asymmetry, 7 distinct signals are expected.

Predicted Shift (ppm)AssignmentRationale
~160C-4Carbon attached to chlorine and nitrogen, highly deshielded.
~158C-8aQuaternary carbon at the ring junction.
~155C-2Aromatic CH carbon in the pyrimidine ring.
~115C-4aQuaternary carbon at the ring junction.
~45C-5Aliphatic CH₂ adjacent to pyrimidine nitrogen.
~43C-8Aliphatic CH₂ adjacent to secondary amine nitrogen.
~25C-6Aliphatic CH₂ in the piperidine ring.
2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A crucial expected correlation would be between the signals assigned to H-6 and H-8, confirming the -CH₂-CH₂- fragment within the tetrahydropyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C-2, C-5, C-6, C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the fused ring system. It shows correlations between protons and carbons that are 2-3 bonds away.

The following diagram illustrates the key HMBC correlations that would definitively prove the structure.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, fused heterocyclic system provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Notably, derivatives of this scaffold have shown promise as inhibitors of enzymes such as KRAS-G12D, making them highly valuable in the development of novel anticancer therapeutics.[1] The title compound, 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is a crucial intermediate in the synthesis of these complex molecules. The chloro substituent at the 4-position serves as a versatile handle for introducing further molecular diversity through nucleophilic substitution reactions. This guide provides a comprehensive overview of the key synthetic strategies for preparing this important building block, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals a straightforward strategy. The key carbon-chlorine bond can be installed via a chlorination reaction of the corresponding 4-hydroxy (or its tautomeric 4-oxo) precursor, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. This pyrimidinone, in turn, can be constructed through the cyclocondensation of a suitable piperidine-based starting material with a one-carbon synthon that provides the remaining atoms of the pyrimidine ring.

Retrosynthesis Target This compound Precursor1 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Target->Precursor1 Chlorination StartingMaterial1 Ethyl 4-piperidone-3-carboxylate Precursor1->StartingMaterial1 Cyclocondensation StartingMaterial2 Formamide / Urea Precursor1->StartingMaterial2 Cyclocondensation Pyrimidinone_Formation Reactant1 Ethyl 4-piperidone-3-carboxylate Product 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Reactant1->Product Heat Reactant2 Formamide Reactant2->Product

Caption: Formation of the pyrimidinone core via cyclocondensation.

Experimental Protocol:

Materials:

  • Ethyl 4-piperidone-3-carboxylate hydrochloride

  • Formamide

  • Sodium methoxide (optional, as a basic catalyst)

  • Ethanol

Procedure:

  • A mixture of ethyl 4-piperidone-3-carboxylate hydrochloride and an excess of formamide is heated. The reaction can be carried out neat or in a high-boiling solvent.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

  • Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction, driving the equilibrium towards product formation.

  • High Temperature: The cyclocondensation reaction requires thermal energy to overcome the activation barrier for ring closure and subsequent dehydration.

  • Optional Base Catalyst: The use of a base like sodium methoxide can deprotonate the piperidine nitrogen and the formamide, increasing their nucleophilicity and accelerating the reaction rate.

Part 2: Chlorination of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

The conversion of the pyrimidinone to the desired 4-chloro derivative is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Scheme:

Chlorination Reactant1 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Product This compound Reactant1->Product Heat Reactant2 POCl₃ Reactant2->Product

Caption: Chlorination of the pyrimidinone precursor.

Experimental Protocol:

Materials:

  • 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base

  • Anhydrous toluene or other high-boiling aprotic solvent

Procedure:

  • To a suspension of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in an anhydrous solvent such as toluene, a tertiary amine base like DIPEA is added.

  • Phosphorus oxychloride is then added dropwise to the mixture at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice.

  • The aqueous mixture is neutralized with a base, such as saturated aqueous sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric 4-hydroxy form of the pyrimidinone to form a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Tertiary Amine Base: The addition of a non-nucleophilic base like DIPEA is often beneficial. It can neutralize any HCl generated during the reaction and may also facilitate the formation of a more reactive Vilsmeier-type reagent with POCl₃.

  • Anhydrous Conditions: POCl₃ is highly reactive towards water. Therefore, stringent anhydrous conditions are necessary to prevent its decomposition and ensure an efficient reaction.

  • Careful Quenching: The quenching of excess POCl₃ is highly exothermic and must be performed with caution by slowly adding the reaction mixture to ice.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Pyrimidinone Formation Ethyl 4-piperidone-3-carboxylateFormamideNeat180-2004-860-75General Method
Chlorination 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-onePOCl₃, DIPEATolueneReflux291[2]

Note: The yield for the pyrimidinone formation is an estimate based on general procedures for similar cyclocondensations. The yield for the chlorination is for a closely related substrate and is expected to be comparable for the unsubstituted analog.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Mechanism of Pyrimidinone Formation

The formation of the pyrimidinone ring from a β-ketoester and formamide likely proceeds through an initial condensation to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Pyrimidinone_Mechanism cluster_0 Pyrimidinone Formation Mechanism A β-Ketoester + Formamide B Enamine Intermediate A->B Condensation C Cyclized Intermediate B->C Intramolecular Cyclization D Pyrimidinone Product C->D Dehydration

Caption: Plausible mechanism for pyrimidinone formation.

Mechanism of Chlorination with POCl₃

The chlorination of the pyrimidinone with POCl₃ is thought to proceed via the tautomeric 4-hydroxy form. The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A chloride ion, either from POCl₃ itself or from the reaction medium, then acts as a nucleophile to displace the phosphate ester, yielding the 4-chloro product.

Chlorination_Mechanism cluster_1 Chlorination Mechanism E 4-Hydroxypyrimidinone Tautomer F Phosphate Ester Intermediate E->F + POCl₃ G 4-Chloropyrimidine Product F->G + Cl⁻, - OPO₂Cl₂⁻

Caption: Plausible mechanism for chlorination with POCl₃.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that provides a key building block for the development of novel therapeutics. The two-step approach involving pyrimidinone formation followed by chlorination is a robust and scalable method. Future research in this area may focus on the development of more environmentally friendly and atom-economical synthetic routes, potentially through the use of catalytic methods or flow chemistry. The continued exploration of the synthetic utility of this versatile intermediate will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Swinamer, A. D., et al. (2021). KRAS-G12D inhibitors and PROTACs based on pyrimidine, pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffolds. RSC Medicinal Chemistry, 12(9), 1545-1555.
  • Swidorski, J. J., et al. (2016). 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine synthesis. Bioorganic & Medicinal Chemistry Letters, 26(1), 160-167.
  • Herrera, A., et al. (2006). A Facile Synthesis of New Tetrahydropyrido[4,3-d]pyrimidine Derivatives. Tetrahedron Letters, 47(31), 5463-5465.
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Sun, Z., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(7), 5796-5804.

Sources

The Tetrahydropyridopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Tetrahydropyridopyrimidine Core

The tetrahydropyridopyrimidine scaffold is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1][2] This privileged core is a recurring motif in numerous pharmacologically active compounds, demonstrating efficacy as anticancer, antimicrobial, and antiviral agents.[3][4][5] Its unique three-dimensional structure and the ability to be readily functionalized at multiple positions allow for the fine-tuning of its physicochemical properties and biological targets. This guide provides a comprehensive overview of the diverse biological activities of tetrahydropyridopyrimidine derivatives, delving into their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential.

Anticancer Activity: Targeting Oncogenic Drivers

The most prominent and well-documented biological activity of the tetrahydropyridopyrimidine scaffold is its anticancer potential.[6][7] Derivatives of this core have been successfully developed as potent and selective inhibitors of key oncogenic proteins, most notably the notoriously difficult-to-target KRAS protein.[8][9]

Mechanism of Action: Covalent Inhibition of KRAS-G12C

Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers.[9] The KRAS-G12C mutation, in particular, has been a focal point for drug discovery efforts. Tetrahydropyridopyrimidine-based inhibitors have emerged as a promising class of irreversible covalent inhibitors that specifically target this mutant protein.[8][9][10]

These inhibitors typically feature an electrophilic "warhead," such as an acrylamide group, which forms a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein.[8][9] This irreversible binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade.[8][9] The suppression of this pathway ultimately leads to reduced cell proliferation and tumor growth.[8][9]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activation KRAS_GDP Inactive KRAS (GDP-bound) RTK->KRAS_GDP SOS KRAS_GTP Active KRAS (GTP-bound) RAF RAF KRAS_GTP->RAF Activation KRAS_GDP->KRAS_GTP GTP MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation THPP_Inhibitor Tetrahydropyridopyrimidine Inhibitor THPP_Inhibitor->KRAS_GTP Covalent Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

KRAS Signaling Pathway and Inhibition
Key Compounds and Structure-Activity Relationships (SAR)

A notable example of a tetrahydropyridopyrimidine-based KRAS-G12C inhibitor is adagrasib (MRTX849), which has received FDA approval for the treatment of KRAS-G12C-mutated non-small cell lung cancer.[10] The development of such compounds has been guided by extensive SAR studies. For instance, the optimization of a prototype compound involved replacing a naphthyl group with a naphthol and substituting the C-2 position of the pyrimidine ring, which led to a significant increase in cellular potency.[8][9]

CompoundModificationCell IC50 (nM)
Compound 4 Naphthyl group>16,000
Compound 13 Naphthol group, C-2 substitution70
Table 1: Example of SAR-guided optimization of a tetrahydropyridopyrimidine-based KRAS-G12C inhibitor.[8][9]
Experimental Protocols

1. KRAS-G12C Protein Modification Assay:

  • Objective: To determine the extent of covalent modification of the KRAS-G12C protein by a test compound.

  • Methodology:

    • Incubate the purified KRAS-G12C protein with the test compound at a specific concentration and for a defined period.

    • Analyze the protein sample using mass spectrometry (MS).

    • Determine the percentage of the protein that has formed an adduct with the test compound by comparing the mass spectra of the treated and untreated protein.

  • Causality: This assay directly measures the ability of the compound to form a covalent bond with the target protein, which is the intended mechanism of action.

2. Cell-Based p-ERK Inhibition Assay:

  • Objective: To assess the functional consequence of KRAS-G12C inhibition by measuring the phosphorylation of a downstream signaling protein.

  • Methodology:

    • Culture a KRAS-G12C mutant cancer cell line (e.g., H358).

    • Treat the cells with varying concentrations of the test compound.

    • Lyse the cells and quantify the levels of phosphorylated ERK (p-ERK) and total ERK using an immunoassay (e.g., ELISA or Western blot).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits p-ERK levels by 50%.

  • Causality: A decrease in p-ERK levels indicates that the compound is effectively inhibiting the KRAS-MAPK signaling pathway within a cellular context.

Antimicrobial Activity: A Broad Spectrum of Action

Tetrahydropyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11][12][13]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One of the proposed mechanisms for the antimicrobial activity of some tetrahydropyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[11] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, these compounds disrupt critical metabolic processes in microorganisms, leading to their growth inhibition or death.

Examples of Active Compounds and Spectrum of Activity

Several studies have reported the synthesis of tetrahydropyrimidine derivatives with broad-spectrum antimicrobial activity.[11][12] For example, certain compounds have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.[11]

CompoundS. aureus MIC (µM)E. coli MIC (µM)
Compound 4f 2235
Levofloxacin (Control) 50>708
Table 2: Antimicrobial activity of a representative tetrahydropyrimidine derivative compared to a standard antibiotic.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth.

  • Causality: This assay provides a quantitative measure of the potency of a compound against a specific microorganism.

Antiviral Activity: Combating Viral Infections

The tetrahydropyridopyrimidine scaffold has also been explored for its antiviral properties, with derivatives showing activity against viruses such as HIV and HBV.[3][14][15]

Mechanism of Action: Diverse Antiviral Strategies

The antiviral mechanisms of tetrahydropyridopyrimidine derivatives can vary depending on the specific virus and the compound's structure. For instance, some derivatives have been designed as HIV-1 entry inhibitors that target the viral glycoprotein gp120, preventing its interaction with the host cell receptor CD4.[14] Others may interfere with viral replication by inhibiting key viral enzymes or host factors required for the viral life cycle. For example, some heteroaryldihydropyrimidines, a related class of compounds, act as HBV capsid assembly inhibitors, leading to the formation of non-infectious viral particles.[16]

Antiviral_Workflow Compound_Library Tetrahydropyridopyrimidine Compound Library Compound_Treatment Compound Treatment Compound_Library->Compound_Treatment Cell_Culture Host Cell Culture Viral_Infection Viral Infection Cell_Culture->Viral_Infection Viral_Infection->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Antiviral_Assay Antiviral Assay (e.g., CPE, Plaque Reduction) Incubation->Antiviral_Assay Data_Analysis Data Analysis (EC50 Determination) Antiviral_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

General Workflow for Antiviral Screening
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
  • Objective: To screen for compounds that protect host cells from virus-induced cell death.

  • Methodology:

    • Seed host cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound.

    • Infect the cells with a virus that causes a cytopathic effect (e.g., Venezuelan equine encephalitis virus).

    • Incubate the plate until CPE is observed in the untreated, infected control wells.

    • Assess cell viability using a colorimetric assay (e.g., MTT or MTS).

    • Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from viral-induced death.

  • Causality: This assay identifies compounds that interfere with the viral life cycle at any stage, leading to the preservation of the host cells.

Other Biological Activities

In addition to their well-established anticancer, antimicrobial, and antiviral properties, tetrahydropyridopyrimidine derivatives have been reported to possess a wide range of other pharmacological activities, including:

  • Anti-inflammatory [1][3]

  • Analgesic [1]

  • Calcium channel blocking [1][3]

  • Antidepressant [1]

These diverse activities underscore the remarkable potential of the tetrahydropyridopyrimidine scaffold as a versatile platform for the development of new therapeutic agents for a variety of diseases.

Conclusion and Future Perspectives

The tetrahydropyridopyrimidine scaffold has proven to be a highly valuable core structure in medicinal chemistry, leading to the discovery and development of potent and selective therapeutic agents. The success of KRAS-G12C inhibitors based on this scaffold has revitalized interest in targeting previously "undruggable" oncoproteins. Furthermore, the broad spectrum of antimicrobial and antiviral activities associated with this scaffold highlights its potential for addressing infectious diseases.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Target Space: Exploring the potential of tetrahydropyridopyrimidine derivatives to inhibit other challenging therapeutic targets.

  • Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of structurally diverse derivatives.

  • Elucidation of Mechanisms of Action: Conducting in-depth studies to fully understand the molecular mechanisms underlying the various biological activities of these compounds.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their oral bioavailability, metabolic stability, and overall clinical potential.

The continued exploration of the rich chemical space around the tetrahydropyridopyrimidine scaffold holds great promise for the development of the next generation of innovative medicines.

References

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230–1235. [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Journal of Medicinal Chemistry, 61(21), 9439–9458. [Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]

  • Upadhyay, D. B., et al. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Medicinal Chemistry, 13(10), 1253-1260. [Link]

  • Wang, M., et al. (2016). Design, Synthesis, and Evaluation of Tetrahydropyrrolo[1,2-c]pyrimidines as Capsid Assembly Inhibitors for HBV Treatment. ACS Medicinal Chemistry Letters, 7(10), 921–926. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies. Molecules, 26(16), 4936. [Link]

  • Gawande, N. G., & Shingare, M. S. (2012). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 1(1), 1-5. [Link]

  • Mladenović, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7056. [Link]

  • Foroughifar, N., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. [Link]

  • Mladenović, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7056. [Link]

  • Abdel-Aziz, M., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8206. [Link]

  • Mladenović, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7056. [Link]

  • Wang, Y., et al. (2021). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. Molecules, 26(11), 3326. [Link]

  • Kandeel, M. M., et al. (2012). The chemistry and pharmacology of tetrahydropyridines. Archiv der Pharmazie, 345(9), 693-705. [Link]

  • Reddy, T. R., et al. (2021). Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at "Phe43 cavity" of HIV-1 gp120. Bioorganic & Medicinal Chemistry, 50, 116526. [Link]

  • Al-Tel, T. H., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 28(13), 5082. [Link]

  • Chung, D. H., et al. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 62(7), e00202-18. [Link]

  • Sharma, A., & Kumar, R. (2023). Pyranopyrimidine: A Promising Scaffold with various Biological activities. ResearchGate. [Link]

  • Singh, U. P., et al. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 26(15), 1432-1453. [Link]

  • Patel, R. B., et al. (2022). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 5(4), 213-219. [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 4773. [Link]

  • Faghih, Z., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 124–136. [Link]

  • Li, Y., et al. (2024). Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products. RSC Advances, 14(1), 1-22. [Link]

  • Wang, J., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology, 13, 848924. [Link]

  • Rios-Guevara, A., et al. (2023). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 28(13), 5122. [Link]

  • HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]

  • El-Sayed, W. A., et al. (2018). Synthesis and evaluation of some novel tetrahydropyrimidine derivatives as antimicrobial and cytotoxic agents. ResearchGate. [Link]

  • Loginova, S. I., et al. (2022). Triazavirin—A Novel Effective Antiviral Drug. Pharmaceuticals, 15(12), 1500. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 17(5), 582. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic landscape of the 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, a privileged scaffold in modern medicinal chemistry. We will delve into the key biological targets modulated by derivatives of this versatile heterocycle, providing a comprehensive overview of their mechanisms of action, supporting data, and the experimental methodologies crucial for their investigation.

Introduction: The Rise of a Privileged Scaffold

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus, a fused heterocyclic system combining a pyrimidine with a piperidine ring, has emerged as a cornerstone for the development of targeted therapies. Its inherent structural features allow for precise three-dimensional orientation of substituents, enabling high-affinity and selective interactions with a diverse range of biological targets. The chloro-substitution at the 4-position provides a versatile handle for synthetic elaboration, allowing chemists to fine-tune the pharmacological properties of the resulting molecules. This guide will illuminate the most promising therapeutic avenues for compounds built upon this core structure.

I. Oncogenic Drivers: A Primary Focus for Therapeutic Intervention

The tetrahydropyrido[3,4-d]pyrimidine scaffold has shown remarkable utility in the design of inhibitors targeting key oncogenic proteins.

KRAS Mutants: Taming an Undruggable Target

Mutations in the KRAS gene, particularly at the G12 residue, are prevalent in numerous aggressive cancers, including non-small cell lung cancer and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pocket. The tetrahydropyrido[3,4-d]pyrimidine scaffold has been instrumental in the development of covalent inhibitors that irreversibly bind to the mutant cysteine residue in KRAS-G12C.[1]

One of the most prominent examples is Adagrasib , a selective KRAS G12C inhibitor that utilizes the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core.[2] This scaffold facilitates the precise positioning of a reactive group to form a covalent bond with the target cysteine, leading to sustained inhibition of the oncogenic signaling pathway.[1][2] Derivatives of this scaffold have also been designed to target other KRAS mutants, such as G12D.[3][4]

Mechanism of Action: Covalent Inhibition of KRAS-G12C

The mechanism involves the nucleophilic attack of the mutant cysteine residue on an electrophilic warhead appended to the tetrahydropyridopyrimidine core, leading to the formation of an irreversible covalent bond. This locks the KRAS protein in an inactive state, preventing downstream signaling through pathways like RAF-MEK-ERK.

KRAS_Inhibition KRAS-G12C (Active) KRAS-G12C (Active) Covalent Adduct (Inactive) Covalent Adduct (Inactive) KRAS-G12C (Active)->Covalent Adduct (Inactive) Reacts with Downstream Signaling Downstream Signaling KRAS-G12C (Active)->Downstream Signaling Promotes Tetrahydropyridopyrimidine Derivative Tetrahydropyridopyrimidine Derivative Tetrahydropyridopyrimidine Derivative->Covalent Adduct (Inactive) Forms Covalent Adduct (Inactive)->Downstream Signaling Inhibits

Caption: Covalent inhibition of KRAS-G12C by a tetrahydropyridopyrimidine derivative.

Receptor Tyrosine Kinases: Axl and Mer

Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression, metastasis, and drug resistance. Selective inhibition of these kinases is a promising therapeutic strategy. Novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed and identified as potent and selective Axl inhibitors.[5] These compounds exhibit drug-like properties and favorable pharmacokinetic profiles, making them attractive candidates for further development.[5]

VCP/p97: Targeting Protein Homeostasis

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a critical role in protein degradation pathways. Its inhibition can lead to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and apoptosis in cancer cells. Derivatives of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold, a close structural analog, have been developed as potent VCP/p97 inhibitors for the treatment of acute myeloid leukemia (AML).[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway: Erk2 Inhibition

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a common feature of many cancers. Tetrahydropyridopyrimidine-based compounds have been discovered and optimized as potent and selective inhibitors of Erk2, a key kinase in this pathway.[7] These inhibitors have demonstrated the ability to reduce the phosphorylation of downstream targets like RSK in both cellular and in vivo models.[7]

Mitotic Checkpoint Kinase: Mps1

Monopolar spindle 1 (Mps1) is a dual-specific kinase essential for the proper execution of the mitotic checkpoint, a critical cellular process that ensures accurate chromosome segregation. Overexpression of Mps1 is observed in various cancers, making it an attractive target for anticancer therapy. Pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Mps1, demonstrating strong antiproliferative activity.[8][9] Molecular docking studies have revealed that the pyrimidine ring of these compounds forms a key hydrogen bond with Gly605 in the hinge region of the Mps1 kinase domain.[8]

Hedgehog Signaling Pathway: Smoothened (Smo) Antagonism

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of certain cancers, such as medulloblastoma.[10] Smoothened (Smo) is a G-protein coupled receptor that is a central component of the Hh pathway. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists, demonstrating effective inhibition of Hh signaling and significant tumor regression in preclinical models.[10][11]

II. Beyond Oncology: Expanding the Therapeutic Horizon

While the primary focus has been on cancer, the versatility of the tetrahydropyrido[3,4-d]pyrimidine scaffold extends to other therapeutic areas.

Antibacterial Agents: Inhibitors of Protein Synthesis

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. A series of compounds based on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold have been identified as selective inhibitors of bacterial protein synthesis.[12] These compounds have demonstrated broad-spectrum activity against a range of clinically relevant bacteria.[12]

Neuropathic Pain

Derivatives of tetrahydropyridopyrimidine have been synthesized and evaluated for their potential in treating neuropathic pain.[13] Studies have shown that these compounds can suppress the inflammatory component of neuropathic pain and mitigate oxidative and nitrosative stress.[13]

III. Experimental Protocols for Target Validation and Characterization

The following are representative, high-level protocols for validating the interaction of a this compound-based compound with its putative target.

Kinase Inhibition Assay (e.g., for Axl, Erk2, Mps1)

Objective: To determine the in vitro potency of a test compound against a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, substrate peptide, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound to various concentrations. b. In a 384-well plate, combine the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time. e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure the luminescence signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Serial Dilution Serial Dilution Reagent Mix Reagent Mix Serial Dilution->Reagent Mix ATP Addition ATP Addition Reagent Mix->ATP Addition Incubation Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent ATP Addition->Incubation Luminescence Reading Luminescence Reading Detection Reagent->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: The binding of the compound stabilizes the target protein, increasing its melting temperature. Unbound and denatured proteins will precipitate.

  • Quantification: Separate the soluble and precipitated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Covalent Target Engagement Assay (for KRAS-G12C)

Objective: To quantify the extent of covalent modification of the target protein.

Methodology:

  • Treatment: Treat cells or animals with the covalent inhibitor.

  • Protein Extraction and Digestion: Isolate the target protein and digest it into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: Quantify the abundance of the peptide containing the modified cysteine residue relative to an unmodified control peptide from the same protein.[1]

  • Data Analysis: The percentage of target engagement is calculated based on the relative abundance of the modified and unmodified peptides.

IV. Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has yielded valuable SAR data. Key positions for modification include:

  • C2-position: Substitution at this position can significantly impact potency and selectivity.

  • C4-position: The chloro-substituent serves as a key point for introducing various functionalities to interact with the target protein.

  • N8-position: Modification at this position can influence pharmacokinetic properties and target engagement.

The tables below summarize representative data for derivatives targeting different proteins.

Table 1: Activity of Tetrahydropyridopyrimidine Derivatives against KRAS-G12C

CompoundC2-SubstitutionC4-SubstitutionCellular IC50 (nM)
13 NaphtholAcrylamide70[1]

Table 2: Activity of Tetrahydropyridopyrimidine Derivatives against Axl

CompoundR1R2Axl IC50 (nM)
ER-001259851-000 Specific moietiesSpecific moietiesPotent and selective[5]

V. Future Directions and Conclusion

The this compound scaffold represents a highly validated and versatile starting point for the design of novel therapeutics. The successful development of Adagrasib for the treatment of KRAS-G12C mutant cancers is a testament to the potential of this chemical series. Future research will likely focus on:

  • Expanding the target space: Exploring the activity of this scaffold against other kinases and emerging therapeutic targets.

  • Developing next-generation inhibitors: Designing compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Combination therapies: Investigating the synergistic effects of tetrahydropyridopyrimidine-based inhibitors with other anticancer agents.

References

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). National Institutes of Health. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]

  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PubMed Central. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. National Institutes of Health. [Link]

  • Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. PubMed. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Publications. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Sci-Hub. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

Sources

In Silico Modeling of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the computational modeling of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its derivatives. This scaffold is a key constituent of several potent kinase inhibitors, most notably in the development of targeted cancer therapies. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible in silico analysis.

Introduction: The Significance of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive molecules.[1] Its rigid, fused ring system provides a well-defined three-dimensional structure that can be strategically functionalized to achieve high-affinity and selective binding to various biological targets.[1] Notably, this scaffold is a cornerstone in the design of inhibitors for challenging oncology targets like KRAS, EGFR, and PI3K/mTOR.[2][3][4] The 4-chloro substitution, in particular, offers a reactive handle for further chemical modification, enabling the exploration of diverse chemical space and the optimization of pharmacological properties.

This guide will focus on the in silico methodologies used to predict and analyze the binding of ligands containing this core structure to their protein targets, with a particular emphasis on KRAS G12C, a prevalent and once considered "undruggable" cancer driver.

Part 1: Foundational Principles of In Silico Modeling

Computational, or in silico, techniques have become indispensable in modern drug discovery, offering a cost-effective and rapid means to screen vast chemical libraries, predict binding affinities, and elucidate mechanisms of action at a molecular level. The primary goal of in silico modeling in this context is to understand the intricate dance between a ligand and its protein target, predicting the most stable binding pose and the energetic favorability of this interaction.

The overall workflow can be conceptualized as a multi-stage process, beginning with the preparation of both the protein and the ligand, followed by docking to predict the binding mode, and often culminating in more computationally intensive methods like molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex.

G cluster_prep Preparation cluster_dock Binding Pose Prediction cluster_refine Refinement & Validation cluster_predict Property Prediction PDB Protein Structure Selection (e.g., PDB ID: 6OIM for KRAS G12C) Prot_Prep Protein Preparation PDB->Prot_Prep Ligand Ligand Structure Generation & Optimization Lig_Prep Ligand Preparation Ligand->Lig_Prep ADMET ADMET & Toxicity Prediction Ligand->ADMET Docking Molecular Docking Prot_Prep->Docking Lig_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy

Figure 1: A generalized workflow for the in silico modeling of protein-ligand binding.

Part 2: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and providing initial hypotheses about binding interactions.

Target Protein Preparation

The quality of the initial protein structure is paramount for a successful docking study. The crystal structure of the target protein, often obtained from the Protein Data Bank (PDB), serves as the starting point. For modeling inhibitors of KRAS G12C, a relevant PDB entry is 6OIM , which is the crystal structure of human KRAS G12C covalently bound to the inhibitor AMG 510.[6][7][8][9]

Experimental Protocol: Protein Preparation using the Schrödinger Protein Preparation Wizard

The Schrödinger Protein Preparation Wizard is a comprehensive tool for preparing raw PDB structures for modeling calculations.[10][11][12]

  • Import Structure : Load the PDB structure (e.g., 6OIM) into Maestro.

  • Pre-processing : The wizard automatically identifies and corrects common issues. This includes assigning correct bond orders, adding hydrogen atoms, and filling in missing side chains or loops using Prime.[12]

  • Het State Generation : The protonation and tautomeric states of heteroatoms in ligands and residues are adjusted to be appropriate for a specified pH (typically 7.0 ± 2.0).

  • Water Removal : Water molecules are typically removed, especially those not involved in critical interactions with the ligand or protein. However, conserved water molecules that mediate protein-ligand interactions should be retained.

  • Restrained Minimization : A restrained energy minimization of the protein is performed to relieve any steric clashes introduced during the preparation steps. The heavy atoms are typically restrained to their initial positions to avoid significant conformational changes.

Ligand Preparation

Proper preparation of the ligand, in this case, this compound or its derivatives, is equally critical.

Experimental Protocol: Ligand Preparation using LigPrep

Schrödinger's LigPrep is a robust tool for generating accurate, energy-minimized 3D structures of ligands.

  • Input : The ligand can be sketched in 2D or imported from a file (e.g., SDF, MOL2).

  • Ionization States : Generate possible ionization states at a specified pH range (e.g., 7.0 ± 2.0) using Epik.

  • Tautomers and Stereoisomers : Generate credible tautomers and stereoisomers.

  • Energy Minimization : Each generated ligand state is subjected to energy minimization using a suitable force field, such as OPLS4.

Receptor Grid Generation and Docking

Before docking, a "grid" is generated to define the volume of the binding site where the docking algorithm will search for favorable ligand poses.

Experimental Protocol: Receptor Grid Generation and Docking with Glide

  • Grid Generation : In Maestro, the receptor grid is typically centered on the co-crystallized ligand or a known binding site. The size of the grid box should be sufficient to accommodate the ligand and allow for some rotational and translational freedom. For KRAS, the grid is centered in the Switch-II pocket.[13]

  • Docking with Glide : Glide (Grid-based Ligand Docking with Energetics) is a widely used docking program. It employs a hierarchical search algorithm to explore conformational, positional, and rotational freedom of the ligand.

    • Standard Precision (SP) or Extra Precision (XP) modes can be selected. XP is more computationally intensive but generally yields more accurate results.

    • The docked poses are scored based on a proprietary scoring function that estimates the binding affinity.

Alternative Protocol: AutoDock Vina

AutoDock Vina is a popular open-source docking program.[1]

  • File Preparation : The prepared protein and ligand structures need to be converted to the PDBQT format, which includes atomic charges and atom type definitions.

  • Grid Box Definition : The center and dimensions of the grid box are specified in a configuration file.[5][14][15] For a known binding site, the box should encompass the active site residues. For blind docking, the grid box can be set to cover the entire protein surface.[15]

  • Running Vina : Vina is executed from the command line, taking the protein PDBQT, ligand PDBQT, and the configuration file as input. It outputs a set of predicted binding poses and their corresponding binding affinity scores in kcal/mol.

Part 3: Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of the protein and ligand.[13]

G cluster_md Molecular Dynamics Simulation Workflow Start Start with Docked Complex Topology Generate System Topology (Protein + Ligand Force Fields) Start->Topology Solvation Solvate in a Water Box Topology->Solvation Ions Add Ions to Neutralize System Solvation->Ions Minimization Energy Minimization Ions->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Figure 2: A typical workflow for setting up and running a molecular dynamics simulation.
System Setup and Parameterization

Experimental Protocol: System Setup with GROMACS

GROMACS is a versatile and widely used package for performing MD simulations.[16][17][18]

  • Force Field Selection : Choose a force field for the protein and ligand. The CHARMM36 force field is commonly used for proteins.[16] For the ligand, parameters compatible with the protein force field must be generated. The CHARMM General Force Field (CGenFF) server is a valuable resource for this.[16][19][20]

  • Topology Generation : The pdb2gmx tool in GROMACS is used to generate the topology for the protein. The ligand topology, obtained from CGenFF, is then incorporated into the system topology.[18]

  • Solvation : The protein-ligand complex is placed in a periodic box (e.g., cubic or dodecahedron) and solvated with a water model, such as TIP3P.[16]

  • Ionization : Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.[17]

Simulation and Analysis
  • Energy Minimization : The energy of the system is minimized to remove any steric clashes.

  • Equilibration : The system is equilibrated in two phases:

    • NVT (isothermal-isochoric) ensemble : The system is heated to the desired temperature while keeping the volume constant.

    • NPT (isothermal-isobaric) ensemble : The pressure is coupled to maintain it at a constant value (usually 1 bar).

  • Production Run : The production MD simulation is run for a desired length of time, typically ranging from nanoseconds to microseconds, depending on the research question. For KRAS inhibitors, simulations of 100-200 ns are common.[21]

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF) : The RMSF of each residue is calculated to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis : The formation and breaking of hydrogen bonds between the protein and ligand are monitored throughout the simulation.

Analysis MetricDescriptionTypical Interpretation for a Stable Complex
RMSD Measures the average deviation of atomic positions from a reference structure.A plateau in the RMSD plot over time suggests conformational stability.
RMSF Measures the fluctuation of each atom or residue around its average position.Lower RMSF values in the binding site residues can indicate stable ligand binding.
Hydrogen Bonds The number and occupancy of hydrogen bonds between the protein and ligand.Persistent hydrogen bonds throughout the simulation indicate key stabilizing interactions.

Part 4: Binding Free Energy Calculations

While docking scores provide a rapid estimation of binding affinity, more accurate predictions can be obtained through binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[22]

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Snapshots : A set of snapshots (typically 100-1000) are extracted from the production MD trajectory.

  • Energy Calculations : For each snapshot, the free energy of the complex, protein, and ligand are calculated separately. The total free energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

  • Binding Free Energy : The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

The g_mmpbsa tool in GROMACS or the MMPBSA.py script in AmberTools can be used for these calculations.[23]

Part 5: ADMET and Toxicity Prediction

In addition to binding affinity, the drug-like properties of a compound are crucial for its success as a therapeutic agent. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential step in early-stage drug discovery.[24][25]

A variety of computational tools and web servers are available for ADMET prediction. These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict properties such as:

  • Absorption : Oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate identification.

  • Distribution : Blood-brain barrier penetration and plasma protein binding.

  • Metabolism : Cytochrome P450 (CYP) inhibition.

  • Excretion : Renal clearance.

  • Toxicity : Mutagenicity, carcinogenicity, and hepatotoxicity.[26][27]

For heterocyclic compounds like those based on the tetrahydropyrido[3,4-d]pyrimidine scaffold, specific toxicity concerns such as the potential for forming reactive metabolites should be considered.[26]

Conclusion

The in silico modeling of this compound binding is a multi-faceted process that requires a careful and systematic approach. By combining molecular docking to predict binding poses, molecular dynamics simulations to assess complex stability, and binding free energy calculations to estimate affinity, researchers can gain valuable insights into the molecular basis of ligand recognition. Furthermore, early-stage prediction of ADMET properties is crucial for prioritizing compounds with favorable drug-like characteristics. The methodologies outlined in this guide provide a robust framework for the computational-driven design and optimization of novel therapeutics based on this important chemical scaffold.

References

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Case, D.A., et al. (2021). Amber 2021. University of California, San Francisco. [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools with Improved Accuracy. Journal of Chemical Information and Modeling, 61(10), 5191-5197. [Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]

  • Hallin, J., et al. (2021). The KRAS G12C Inhibitor Sotorasib (AMG 510) Is Effective in Preclinical Models of KRAS G12C-Mutant Gastrointestinal Cancer. Cancer Discovery, 11(5), 1266-1281. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

  • RCSB Protein Data Bank. (n.d.). 6OIM: Crystal Structure of human KRAS G12C covalently bound to AMG 510. [Link]

  • Schrödinger, LLC. (2023). Schrödinger Release 2023-4: Maestro. New York, NY. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 64(13), 9146-9163. [Link]

  • Wu, Y., et al. (2020). Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234. [Link]

  • Zoete, V., et al. (2011). SwissParam: a fast force field generation tool for small organic molecules. Journal of Computational Chemistry, 32(11), 2359-2368. [Link]

  • Pavan, M., & Worth, A. P. (2008). Publicly available software for performing QSARs: an overview. SAR and QSAR in Environmental Research, 19(1-2), 1-17. [Link]

  • Kollman, P. A. (1997). Advances and continuing challenges in achieving realistic simulations of the dynamical structure of proteins in solution. Accounts of Chemical Research, 30(5), 211-218. [Link]

  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221-234. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926-935. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. [Link]

  • Berendsen, H. J. C., Postma, J. P. M., van Gunsteren, W. F., DiNola, A., & Haak, J. R. (1984). Molecular dynamics with coupling to an external bath. The Journal of Chemical Physics, 81(8), 3684-3690. [Link]

  • Jacobson, M. P., et al. (2004). A hierarchical approach to all-atom protein loop prediction. Proteins: Structure, Function, and Bioinformatics, 55(2), 351-367. [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9, 71. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Chen, I. J., & Foloppe, N. (2012). CGenFF: A general and automated CHARMM-like force field for drug-like molecules. Journal of Computational Chemistry, 33(23), 1857-1875. [Link]

  • Phillips, J. C., et al. (2005). Scalable molecular dynamics with NAMD. Journal of Computational Chemistry, 26(16), 1781-1802. [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37. [Link]

  • Lito, P., Solomon, M., & Rosen, N. (2016). The KRAS G12C mutant: a druggable target for cancer therapy. Nature Reviews Cancer, 16(6), 358-368. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]

  • Yu, W., et al. (2012). CGenFF: A general and automated CHARMM-like force field for drug-like molecules. Journal of Computational Chemistry, 33(31), 2451-2468. [Link]

  • Miller, B. R., et al. (2012). MMPBSA.py: An Efficient Program for End-State Free Energy Calculations. Journal of Chemical Theory and Computation, 8(9), 3314-3321. [Link]

  • Hou, T., Wang, J., Li, Y., & Wang, W. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. 1. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of Chemical Information and Modeling, 51(1), 69-82. [Link]

  • Shelley, J. C., et al. (2007). A unified view of "grid"-based simulations of macromolecules. Journal of Computational Chemistry, 28(10), 1636-1646. [Link]

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. [Link]

  • Pearlman, D. A., et al. (1995). A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Journal of the American Chemical Society, 117(43), 10751-10752. [Link]

  • Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature Structural & Molecular Biology, 9(9), 646-652. [Link]

  • Raunio, H. (2011). In silico toxicology–non-testing methods. Frontiers in Pharmacology, 2, 33. [Link]

  • Cheng, F., et al. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105. [Link]

  • Jorgensen, W. L. (2009). The many roles of computation in drug discovery. Science, 325(5946), 1368-1371. [Link]

  • MacKerell Jr, A. D. (2004). Empirical force fields for biological macromolecules: overview and issues. Journal of Computational Chemistry, 25(13), 1584-1604. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Adcock, S. A., & McCammon, J. A. (2006). Molecular dynamics: survey of methods for simulating the activity of proteins. Chemical Reviews, 106(5), 1589-1615. [Link]

Sources

An In-Depth Technical Guide to the Initial Screening of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in potent and selective inhibitors of various protein kinases. This guide provides a comprehensive, field-proven framework for the initial screening of novel derivatives based on the 4-chloro-substituted core. We will detail a multi-tiered screening cascade, beginning with robust in silico methods for library filtering, progressing to high-throughput biochemical and cell-based assays for hit identification, and culminating in data analysis and strategic hit prioritization. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic "why" and the detailed "how" behind each experimental choice to ensure scientific rigor and accelerate the discovery of promising new therapeutic agents.

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core and its isosteres, such as pyrazolo[3,4-d]pyrimidines, are structurally analogous to the adenine base of ATP.[1] This bioisosteric relationship allows them to function as "hinge-binding" motifs, effectively competing with endogenous ATP to inhibit the activity of protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3]

Derivatives of the related tetrahydropyrido[4,3-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds have demonstrated potent inhibitory activity against a range of therapeutically relevant targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and KRAS-G12D.[4][5] The 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core serves as a versatile chemical intermediate, allowing for diverse substitutions at the C4 position to explore a wide chemical space and modulate target specificity and potency.[4]

The initial screening phase is therefore a critical step, designed to efficiently identify the most promising molecules from a library of new derivatives.[6] A well-designed screening cascade maximizes the probability of finding high-quality hits while minimizing resources by systematically filtering compounds through assays of increasing complexity and physiological relevance.

The Screening Cascade: A Strategic Multi-Tiered Approach

Our recommended approach follows a logical progression from computational prediction to biochemical validation and cellular confirmation. This tiered system ensures that only the most promising compounds advance, saving time and resources.

Screening_Cascade cluster_0 Tier 1: In Silico Triage cluster_1 Tier 2: Primary Biochemical Screen cluster_2 Tier 3: Secondary Cellular Screen cluster_3 Tier 4: Hit Prioritization VirtualScreen Virtual Screening (Docking / Pharmacophore) ADMET ADMET Prediction (Toxicity, Solubility) VirtualScreen->ADMET PrimaryAssay High-Throughput Biochemical Assay (e.g., ADP-Glo™) ADMET->PrimaryAssay CellBasedAssay Cell-Based Potency (Target Engagement) PrimaryAssay->CellBasedAssay CytotoxicityAssay Cytotoxicity Assay (e.g., CellTiter-Glo®) SAR Data Analysis & SAR CytotoxicityAssay->SAR Hit Validated Hits SAR->Hit

Caption: The four-tiered screening cascade for hit identification.

Tier 1: In Silico Triage - Prioritizing with Predictive Power

Before committing to expensive and time-consuming wet lab experiments, computational techniques can be used to filter a large library of derivatives down to a manageable number of high-probability candidates.[7][8] This initial step is crucial for enriching the screening library with compounds that possess desirable drug-like properties.

Virtual Screening

Virtual screening (VS) uses computational methods to predict the binding of small molecules to a biological target.[7] This can be broadly categorized into two approaches:

  • Structure-Based Virtual Screening (SBVS): If a high-resolution 3D structure of the target kinase is available, molecular docking can be used to predict the binding pose and affinity of each derivative within the ATP-binding site. This provides invaluable structural insights into potential interactions.[8]

  • Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, models can be built from a set of known active compounds.[] Techniques like pharmacophore modeling or 3D shape similarity can identify derivatives that share the key chemical features required for biological activity.[]

The primary goal here is not to find perfect binders but to eliminate compounds that are sterically or electronically incompatible with the target.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for reducing late-stage drug failures.[10][11] Numerous open-access and commercial software packages can predict key physicochemical properties and potential liabilities.[10][12][13]

Causality Behind the Choice: Implementing an in silico ADMET filter enriches the screening collection for compounds with more favorable drug-like properties.[11] This proactive approach helps to avoid investing resources in compounds that, despite being potent, may have fundamental flaws that would prevent their development.[14] We recommend filtering based on parameters like Lipinski's Rule of Five, predicted aqueous solubility, and flags for potential toxicity or metabolic instability.

Tier 2: Primary Biochemical Screening - Quantifying Target Inhibition

This is the first experimental validation step. A high-throughput screening (HTS) compatible biochemical assay is used to measure the direct interaction of the filtered compounds with the purified target enzyme (e.g., a specific protein kinase).[2]

Assay of Choice: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescent, homogeneous assay platform ideal for HTS.[15][16] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[17]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then used by a luciferase enzyme to produce a light signal proportional to the initial kinase activity.[18] A potent inhibitor will result in less ADP production and, consequently, a lower luminescent signal.

Experimental Protocol: High-Throughput Kinase Inhibitor Screening

This protocol is a generalized template for a 384-well plate format.

  • Compound Plating: Dispense 50 nL of each test compound (typically at a 10 mM stock concentration in DMSO) into the appropriate wells of a 384-well assay plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Enzyme & Substrate Addition: Prepare a kinase reaction mix containing the target kinase and its specific substrate in the appropriate reaction buffer. Add 10 µL of this mix to each well. The final compound concentration for a single-point screen is typically 10 µM.

  • Kinase Reaction: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. The exact time and temperature should be optimized for the specific kinase to ensure the reaction is in the linear range.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[15] Incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[18] This reagent converts the ADP produced into ATP and provides the luciferase/luciferin components.[18]

  • Signal Stabilization & Readout: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[16] Measure the luminescence using a plate luminometer.

Tier 3: Secondary Cellular Screening - Assessing Activity in a Biological Context

Hits from the primary screen must be validated in a more physiologically relevant system.[19] This involves testing their ability to inhibit the target within a living cell and simultaneously assessing their general cytotoxicity.

Cellular Target Engagement Assay

The specific assay will depend on the kinase target and its downstream signaling pathway. For example, if the target kinase phosphorylates a specific substrate, an antibody-based method like a Western Blot or an ELISA could be used to measure the reduction in phosphorylation of that substrate in cells treated with the compound.

Counter-Screen: Cell Viability/Cytotoxicity Assay

It is essential to distinguish between compounds that inhibit the target specifically and those that are simply toxic to the cells.[20] The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice for this counter-screen.[21]

Principle of the Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[22] The reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration. A decrease in signal indicates a loss of cell viability.

Experimental Protocol: Cell Viability Assay

This protocol is a generalized template for a 96-well plate format.

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the cells and incubate for a period relevant to the cell cycle (e.g., 48-72 hours).

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[23]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[23]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[21][23]

  • Readout: Record the luminescence using a plate luminometer.

Tier 4: Data Analysis and Hit Prioritization

The final step is to integrate the data from all tiers to select the most promising hits for further development.[24]

Key Parameters
  • Percent Inhibition (% Inh): Calculated from the primary single-point screen to identify initial hits (e.g., >50% inhibition).

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. Determined from dose-response curves in the biochemical assay.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Determined from the cellular target engagement assay.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a compound that kills 50% of the cells. Determined from the cell viability assay.

  • Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value is desirable, indicating that the compound is much more potent at inhibiting the target than it is at killing cells.

Decision_Tree Start Biochemical Hit (IC50 < 1 µM) Cellular Cellularly Active? (EC50 < 10 µM) Start->Cellular Test in Cells Toxic Cytotoxic? (CC50 > 30 µM) Cellular->Toxic Yes Deprio_Perm Deprioritize (Poor Permeability) Cellular->Deprio_Perm No Hit Confirmed Hit (Prioritize for SAR) Toxic->Hit No (SI > 30) Deprio_Toxic Deprioritize (Cytotoxic) Toxic->Deprio_Toxic Yes (SI < 10) No_Hit Inactive

Caption: Decision-making logic for hit validation and prioritization.

Hit Prioritization and SAR

The goal is to prioritize hits that are potent in both biochemical and cellular assays, have a good selectivity index, and belong to a chemical series that is amenable to further chemical modification.[19][24] Structure-activity relationship (SAR) analysis is the process of understanding how changes in a molecule's structure affect its biological activity.[25][26][27][28] By comparing the structures and activity data of the confirmed hits, medicinal chemists can identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and ADMET profile.[28][29]

Hypothetical Screening Data Summary

Compound IDPrimary Screen (% Inh @ 10µM)Biochemical IC50 (µM)Cellular EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)Priority
PPD-001950.080.5> 50> 625High
PPD-002880.251.5> 50> 200High
PPD-003910.1525.0> 50> 333Low (Poor cell permeability)
PPD-004751.105.07.56.8Low (Cytotoxic)
PPD-00545> 20> 50> 50-Inactive

Conclusion

The initial screening of this compound derivatives requires a systematic and scientifically rigorous approach. By integrating in silico prediction with a tiered cascade of biochemical and cellular assays, research teams can efficiently identify and validate high-quality hit compounds. This guide provides a robust framework and detailed protocols to serve as a self-validating system for hit discovery. The ultimate success of a screening campaign lies not just in performing the experiments, but in understanding the causality behind each decision, allowing for the strategic prioritization of compounds that have the highest potential to become next-generation therapeutics.

References

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Bajusz, D., & Keserű, G. M. (2016). On Exploring Structure Activity Relationships. Journal of Chemical Information and Modeling, 56(5), 799-810. [Link]

  • Chen, B., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 59(10), 4477-4490. [Link]

  • Nakamura, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(7), 749-757. [Link]

  • Wikipedia. (2023). Virtual screening. [Link]

  • Mishra, N. K., & Agarwal, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1213-1226. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(1), 169-184. [Link]

  • Zhang, L., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1933-1945. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • ACS Publications. (2024). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(11), 2568. [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. [Link]

  • Luttens, A., et al. (2022). Improving small molecule virtual screening strategies for the next generation of therapeutics. Computational and Structural Biotechnology Journal, 20, 1194-1202. [Link]

  • Zhang, L., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1933-1945. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • ACS Publications. (2022). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 5(2), 173-191. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. [Link]

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4597-4613. [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(21), 15026. [Link]

  • Promega Corporation. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 653-671. [Link]

  • DrOmics Labs. (2023). Hit Identification: A Crucial Step in Drug Discovery. [Link]

  • Wikipedia. (2023). Structure–activity relationship. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Eurofins DiscoverX. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • Chem-space.com. (2024). Virtual Screening in Drug Discovery Techniques & Trends. [Link]

  • ACS Publications. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Taylor & Francis. (2023). Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination for the Functionalization of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridopyrimidines

Pyridopyrimidine scaffolds are a cornerstone in medicinal chemistry and drug discovery, bearing a structural resemblance to the purine nucleobases of DNA and RNA.[1][2] This unique architecture allows them to act as privileged structures, capable of interacting with a wide array of biological targets.[1] Consequently, derivatives of pyridopyrimidines have been successfully developed as potent inhibitors of various kinases, demonstrating their therapeutic potential in oncology and immunology.[2][3] However, the synthetic accessibility of diverse pyridopyrimidine libraries is often hampered by the challenges associated with their functionalization, particularly the introduction of amino substituents.[2] Traditional methods for C-N bond formation often require harsh conditions and have limited substrate scope.[4]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines.[4][5] This powerful transformation offers a mild and versatile methodology for the formation of C-N bonds, making it an invaluable tool for the late-stage functionalization of complex molecules.[4] This guide provides a detailed exploration of the application of the Buchwald-Hartwig amination for the derivatization of pyridopyrimidine cores, offering insights into the mechanistic nuances, practical experimental protocols, and strategies to overcome common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[5] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition_Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition_Complex Oxidative Addition (Ar-X) Amine_Coordination [Ar-Pd(II)(L)(R2NH)]+X- Oxidative_Addition_Complex->Amine_Coordination Amine Coordination (R2NH) Amido_Complex Ar-Pd(II)(L)-NR2 Amine_Coordination->Amido_Complex Deprotonation (Base) Product Ar-NR2 Amido_Complex->Product Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Challenges with Pyridopyrimidine Substrates:

The electron-deficient nature and the presence of multiple nitrogen atoms in the pyridopyrimidine scaffold can present unique challenges for the Buchwald-Hartwig amination. The lone pairs on the ring nitrogens can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient character of the ring can influence the rate of oxidative addition and reductive elimination. Therefore, careful selection of the ligand, catalyst precursor, and base is crucial for a successful transformation.

Experimental Protocols

This section provides a general, yet detailed, protocol for the Buchwald-Hartwig amination of a halo-substituted pyridopyrimidine. It is intended as a starting point, and optimization may be necessary for specific substrates.

Materials and Reagents:
  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate), or a pre-formed palladacycle.

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl), or other suitable phosphine ligands.

  • Base: NaOt-Bu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), or K₃PO₄ (Potassium phosphate).

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Substrates: Halogenated pyridopyrimidine and the desired amine.

  • Inert Gas: Argon or Nitrogen.

General Experimental Workflow:

Experimental_Workflow cluster_workflow Experimental Protocol Setup Reaction Setup (Inert Atmosphere) Addition Sequential Addition of Reagents: 1. Pd Precatalyst & Ligand 2. Base 3. Halo-pyridopyrimidine 4. Amine Setup->Addition Reaction Heating & Stirring (Monitor by TLC/LC-MS) Addition->Reaction Workup Reaction Quench & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Figure 2: General workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol (Example):

This protocol describes the amination of a 4-chloro-pyrido[2,3-d]pyrimidine with a substituted aniline.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add anhydrous toluene (or dioxane) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Addition of Base and Substrates: Add the base (e.g., NaOt-Bu, 1.2-2.0 equivalents), the 4-chloro-pyrido[2,3-d]pyrimidine (1.0 equivalent), and the aniline (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination on pyridopyrimidine scaffolds is highly dependent on the careful selection of reaction parameters. The following table summarizes some reported conditions for the amination of various pyridopyrimidine derivatives.

SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-pyrido[2,3-d]pyrimidineAnilinePd₂(dba)₃ (2.5)Xantphos (5)NaOt-Bu (1.4)Dioxane1001285[6]
2-Bromo-pyrido[3,2-d]pyrimidineMorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Toluene1101678[7]
7-oxo-2-(phenylamino)-pyrido[2,3-d]pyrimidin-4-yl triflateSubstituted anilinesPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.0)Dioxane1001872-97[2]
2,4-Diamino-6-bromo-pyrido[2,3-d]pyrimidineSubstituted anilinesPd₂(dba)₃ (10)Xantphos (20)NaOt-Bu (3.0)Toluene1102450-70[6]

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like Xantphos and t-BuXPhos are often employed to promote the reductive elimination step, which can be challenging for electron-deficient heterocycles.[8] Xantphos, a bidentate ligand, can also help to stabilize the palladium catalyst and prevent decomposition.[3]

  • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are commonly used to facilitate the deprotonation of the amine and generate the active palladium-amido complex.[3] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be more suitable, although this may require higher reaction temperatures or longer reaction times.[5]

  • Solvent Choice: Aprotic, non-polar solvents like toluene and dioxane are generally preferred as they are compatible with the reaction components and can facilitate the dissolution of the substrates and catalyst.[3]

Conclusion

The Buchwald-Hartwig amination has emerged as a robust and indispensable tool for the functionalization of pyridopyrimidine scaffolds. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently synthesize a diverse range of amino-substituted pyridopyrimidines. The protocols and insights provided in this guide aim to empower scientists in drug discovery and development to leverage this powerful reaction for the rapid generation of novel and potent therapeutic agents.

References

  • Oldenhuis, N. J., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 17(19), 4710-4713. Available at: [Link]

  • El-Damasy, A. K., et al. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 22(10), 1654. Available at: [Link]

  • González-García, M., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7626. Available at: [Link]

  • Gangjee, A., et al. (2013). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry, 56(11), 4422-4441. Available at: [Link]

  • Martínez-Alonso, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 23210-23212. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 39(40), 9595-9597. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that Xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-6048. Available at: [Link]

  • Barancira, J. G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-6048. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions, 39(40), 9595-9597. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11065-11082. Available at: [Link]

  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Tetrahedron Letters, 36(21), 3609-3612. Available at: [Link]

  • Węcławski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in the Synthesis of Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The KRAS G12C Challenge and the Rise of Covalent Inhibitors

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) was considered an "undruggable" target in oncology.[1][2] As one of the most frequently mutated oncogenes in human cancers, particularly in deadly forms like non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, the need for effective KRAS inhibitors has been paramount.[3] KRAS functions as a molecular switch, cycling between an active GTP-bound "on" state and an inactive GDP-bound "off" state to regulate cell proliferation.[4][5][6] Mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the ability of KRAS to hydrolyze GTP, trapping the protein in a constitutively active state and driving uncontrolled cell growth.[3][4]

A breakthrough came with the development of covalent inhibitors specifically designed to target the mutant cysteine residue in KRAS G12C.[4] These molecules are engineered to bind non-covalently to a cryptic pocket near the Cys12 residue, and then form a permanent, irreversible covalent bond. This action locks the KRAS G12C protein in its inactive state, effectively shutting down the oncogenic signaling cascade.[5][6] The design of these inhibitors, such as the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), relies on a modular architecture: a core scaffold for binding, a linker, and a reactive "warhead" (typically an acrylamide) to engage the target cysteine.[5][7]

At the heart of many of these innovative molecules lies a heterocyclic core that serves as the foundation for building the final drug. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a key structural component, notably utilized in the synthesis of Adagrasib. Its substituted chloro-derivatives, such as 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, provide a versatile platform for the sequential and regioselective introduction of various substituents required for potent and selective inhibition.

This document provides a detailed guide on the strategic use of this pyrimidine core, focusing on the synthesis of a key intermediate for KRAS G12C inhibitors, modeled after the synthesis of Adagrasib.

The KRAS Signaling Pathway and Mechanism of Covalent Inhibition

To appreciate the synthetic strategy, one must first understand the biological target. The diagram below illustrates the KRAS signaling pathway and the intervention point for covalent inhibitors.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GEF GEF RTK->GEF Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_Inhibited KRAS-GDP (Covalently Bound & Inactivated) GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Impaired in G12C) Downstream Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Oncogenic Signaling GEF->KRAS_GDP Activates GAP->KRAS_GDP Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Leads to Inhibitor Covalent Inhibitor (e.g., Adagrasib) Inhibitor->KRAS_GDP Targets Inactive State Inhibitor->KRAS_Inhibited Forms Covalent Bond with Cys12 No_Proliferation Apoptosis / Growth Arrest KRAS_Inhibited->No_Proliferation Blocks Signaling

Caption: KRAS signaling cycle and the mechanism of covalent G12C inhibition.

In normal signaling, KRAS is activated by Guanine Nucleotide Exchange Factors (GEFs) and inactivated by GTPase-Activating Proteins (GAPs).[5][6] The G12C mutation hinders GAP-mediated inactivation. Covalent inhibitors bind to the inactive KRAS-GDP state, forming an irreversible bond with the mutant Cys12, which prevents reactivation by GEFs and halts downstream signaling.[5]

Synthetic Strategy: The Central Role of the Dichlorinated Pyrimidine Core

The synthesis of complex molecules like Adagrasib hinges on a robust and modular strategy. The 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is an ideal starting point due to the differential reactivity of its two chlorine atoms, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, stepwise construction of the final inhibitor.

A modern, efficient synthesis of Adagrasib has been developed that avoids protecting groups and expensive transition-metal catalysts, relying instead on two sequential SNAr reactions to build the core structure.[7][8][9]

The general workflow is as follows:

Synthesis_Workflow Core 2,4-Disubstituted- tetrahydropyrido[3,4-d]pyrimidine (Activated Core) Intermediate1 Monosubstituted Intermediate Core->Intermediate1 S_NAr Reaction 1 Sub1 First Nucleophile (e.g., N-methyl prolinol) Sub1->Intermediate1 Intermediate2 Disubstituted Core (Penultimate Intermediate) Intermediate1->Intermediate2 S_NAr Reaction 2 Sub2 Second Nucleophile (e.g., Chiral Piperazine) Sub2->Intermediate2 Final Final KRAS G12C Inhibitor (e.g., Adagrasib) Intermediate2->Final Amide Coupling Warhead Acrylamide Warhead Warhead->Final

Caption: General synthetic workflow using a disubstituted pyrimidine core.

This modular approach is highly advantageous in drug development as it allows for the synthesis of numerous analogues by simply varying the nucleophiles (Sub1 and Sub2) to optimize potency, selectivity, and pharmacokinetic properties.

Detailed Protocol: Synthesis of a Key Disubstituted Intermediate

This protocol details the synthesis of a key Adagrasib precursor from an activated pyrimidone intermediate, which itself can be derived from the corresponding dichloro-pyrimidine. This method highlights the sequential SNAr strategy.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pyrimidone Sulfone Intermediate (13a)≥98%Commercially AvailableThe key activated starting material.
(S)-1-(pyrrolidin-2-yl)methanol (Prolinol, 14)≥98%Commercially AvailableFirst nucleophile.
Sodium tert-amoxide (NaOt-Am)ReagentCommercially AvailableStrong, non-nucleophilic base.
2-Nitrobenzenesulfonyl chloride≥97%Commercially AvailableFor activation of the hydroxyl group.
Chiral Piperazine Moiety (12)CustomAs per literature[7]Second, high-value nucleophile.
N,N-Diisopropylethylamine (DIEA)AnhydrousCommercially AvailableNon-nucleophilic base.
Acetonitrile (MeCN)AnhydrousCommercially AvailableReaction solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Step 1: First SNAr Reaction – Installation of the Prolinol Moiety [7][9]

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the pyrimidone sulfone intermediate 13a (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of 13a ). Stir the suspension at room temperature.

  • Base and Nucleophile Addition: In a separate flask, dissolve (S)-1-(pyrrolidin-2-yl)methanol 14 (1.1 equiv) in anhydrous acetonitrile. To this solution, add sodium tert-amoxide (2.5 equiv) portion-wise while maintaining the temperature below 25 °C.

  • Reaction: Slowly add the prolinol/base mixture to the suspension of 13a over 30 minutes, maintaining the internal temperature below 30 °C. Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude monosubstituted intermediate 11 .

  • Purification: The crude product can often be carried forward directly. If necessary, purify by silica gel column chromatography.

Step 2: Activation and Second SNAr Reaction – Installation of the Piperazine Moiety [7]

Causality Note: The hydroxyl group of intermediate 11 is a poor leaving group. It must be converted into a better one, such as a sulfonate ester (e.g., a nosylate), to facilitate the second SNAr reaction. The ortho-nitro group on the nosylate enhances reactivity and sterically disfavors an undesired side reaction pathway.[7]

  • Activation: Dissolve the crude intermediate 11 (1.0 equiv) in anhydrous acetonitrile. Add N,N-Diisopropylethylamine (DIEA) (2.5 equiv). Cool the mixture to 0 °C in an ice bath.

  • Nosyl Chloride Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.2 equiv) in acetonitrile to the reaction mixture, keeping the temperature below 5 °C. Stir at 0 °C for 1 hour.

  • Second Nucleophile Addition: To the same flask, add the chiral piperazine moiety 12 (1.1 equiv). Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the formation of the final disubstituted product 9 by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the pure disubstituted intermediate 9 .

This intermediate 9 is the direct precursor to Adagrasib, requiring only a final amide coupling with the fluoroacrylate "warhead".[7][8]

Summary of a Representative Synthesis

The following table summarizes key parameters for an efficient, protection-free synthesis of Adagrasib, demonstrating the utility of the pyrimidine core.

StepStarting MaterialKey ReagentsSolventTemp (°C)Approx. YieldReference
1 Ketoester 17 Isopropyl isothiouronium iodide, BaseVariousRT76%[7]
2 Sulfide 15b H₂O₂, K₃PO₄MeCN/H₂O1094%[7]
3 Sulfone 13a Prolinol 14 , NaOt-AmMeCNRT~85%[7]
4 Intermediate 11 2-Nitrobenzenesulfonyl chloride, Piperazine 12 , DIEAMeCN0 to RT90%[7]
5 Intermediate 9 Sodium 2-fluoroacrylate 10 , T₃PMeCNRT85%[7][8]
Overall ~45% [7][8]

Conclusion and Future Perspectives

The 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold and its derivatives are invaluable building blocks in the synthesis of targeted covalent KRAS G12C inhibitors. The inherent reactivity and potential for regioselective functionalization through SNAr reactions provide a robust and flexible platform for medicinal chemists. The development of protection-free, transition-metal-free synthetic routes, as exemplified in the synthesis of Adagrasib, underscores the efficiency and scalability of this approach.[7][9] As researchers continue to tackle challenges like acquired resistance to current inhibitors, the modular nature of syntheses originating from this pyrimidine core will be critical for rapidly generating next-generation analogues with improved therapeutic profiles.[10]

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]

  • Zhang, Z., et al. (2022). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 27(23), 8206. [Link]

  • The Chemical Reporter. (2023). Sotorasib – Mechanism of Action and Synthesis. YouTube. [Link]

  • Patricelli, M. P., et al. (2016). The reactivity-driven biochemical mechanism of covalent KRAS G12C inhibitors. Cell Chemical Biology, 23(11), 1339–1347. [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 45, 128247. [Link]

  • Kargbo, R. B. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(8), 1186–1187. [Link]

  • Li, G., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 844–848. [Link]

  • Corbett, M. T., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Organic Process Research & Development, 26(11), 3058–3070. [Link]

  • Inventors undisclosed. (2024). Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer.
  • Wang, W., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Journal of Hematology & Oncology, 14(1), 1-19. [Link]

  • Li, G., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. National Institutes of Health. [Link]

  • Authors undisclosed. (Year undisclosed). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. National Institutes of Health. [Link]

  • Corbett, M. T., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. National Institutes of Health. [Link]

  • Authors undisclosed. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). National Institutes of Health. [Link]

  • Wang, W., et al. (2021). The mechanism of the activation of KRas and KRas G12C covalent inhibitors. ResearchGate. [Link]

  • Li, G., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Link]

Sources

Application Notes & Protocols: The 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold in the Development of Novel Smoothened (SMO) Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: A New Horizon in Hedgehog Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate, proliferation, and tissue patterning.[1][2][3] While largely quiescent in adult tissues, its aberrant reactivation is a well-established driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[2][4] At the heart of this pathway lies Smoothened (SMO), a G-protein coupled receptor (GPCR) that acts as the primary signal transducer.[2][5] Consequently, SMO has emerged as a critical therapeutic target, leading to the development of FDA-approved inhibitors like vismodegib and sonidegib.[1][6]

However, the clinical utility of these first-generation antagonists is often hampered by issues of acquired drug resistance, frequently through mutations in the SMO receptor itself, and suboptimal pharmacokinetic profiles.[5][7] This clinical challenge necessitates the exploration of novel chemical scaffolds capable of overcoming these limitations. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, particularly its 4-chloro derivative, represents a highly promising and versatile scaffold for a new generation of SMO antagonists.[8] Its unique structural features allow for selective functionalization, enabling the development of potent inhibitors with improved drug-like properties and efficacy against resistant cancer cells.[8]

This document serves as a detailed technical guide, providing the scientific rationale, structure-activity relationship (SAR) insights, and validated experimental protocols for leveraging the 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold in the discovery and characterization of next-generation SMO antagonists.

Part 1: Mechanistic Rationale - Targeting the Core of Hedgehog Signaling

A comprehensive understanding of the Hedgehog signaling cascade is fundamental to appreciating the therapeutic potential of SMO antagonists. The pathway's activity is tightly regulated by the interplay between the 12-pass transmembrane receptor Patched-1 (PTCH1) and the 7-pass transmembrane protein SMO.[2][9]

The Canonical Hedgehog Signaling Pathway:

  • "OFF" State (Absence of Hh Ligand): PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium, a key signaling organelle. In this state, the GLI family of transcription factors (GLI1, GLI2, GLI3) are complexed with Suppressor of Fused (SUFU) in the cytoplasm, leading to their proteolytic cleavage into repressor forms (GliR), which translocate to the nucleus to suppress Hh target gene expression.

  • "ON" State (Presence of Hh Ligand): Secreted Hh ligands (e.g., Sonic Hedgehog, Shh) bind to PTCH1. This binding event alleviates the inhibition of SMO, which then translocates into the primary cilium.[10] This initiates a downstream signaling cascade that prevents GLI cleavage. Full-length, activator forms of GLI (GliA) accumulate, translocate to the nucleus, and drive the transcription of Hh target genes involved in cell proliferation and survival, such as GLI1 and PTCH1.[2][9]

Pathological Activation & Therapeutic Intervention: In Hh-driven cancers, this pathway is constitutively activated, often through loss-of-function mutations in PTCH1 or gain-of-function mutations in SMO.[5] By directly binding to and antagonizing SMO, small molecules based on the tetrahydropyrido[3,4-d]pyrimidine scaffold effectively cut off the signaling cascade at its source, restoring the "OFF" state and suppressing tumor growth.

Hedgehog_Pathway cluster_off Pathway 'OFF' State cluster_on Pathway 'ON' State PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex SMO_off->SUFU_GLI GLI_R GLI Repressor (GliR) SUFU_GLI->GLI_R Proteolytic Cleavage Nucleus_off Nucleus GLI_R->Nucleus_off TargetGenes_off Target Genes OFF Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds Antagonist Tetrahydropyrido[3,4-d]pyrimidine SMO Antagonist SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved GLI_A GLI Activator (GliA) SMO_on->GLI_A Signal Cascade (SUFU Dissociation) Nucleus_on Nucleus GLI_A->Nucleus_on TargetGenes_on Target Genes ON (Proliferation, Survival) Antagonist->SMO_on Binds & Inhibits Binding_Assay_Workflow start Start step1 Culture & Transfect HEK293T cells with SMO start->step1 step2 Harvest & Lyse Cells step1->step2 step3 Isolate Cell Membranes (Ultracentrifugation) step2->step3 step4 Set up Competition Reaction: Membranes + BODIPY-Cyclopamine + Test Compound Series step3->step4 step5 Incubate (2-4 hours, RT) step4->step5 step6 Measure Fluorescence step5->step6 step7 Data Analysis: IC50 & Ki Calculation step6->step7 end End step7->end

Caption: Workflow for the competitive SMO binding assay.

Protocol 2: Cellular Hedgehog Pathway Functional Assay

Objective: To measure the ability of a compound to functionally inhibit Hh pathway signaling in a cellular context. This assay validates that target binding translates to pathway inhibition.

Principle: This assay utilizes the NIH3T3 cell line, which has an intact Hh pathway, stably transfected with a reporter construct containing multiple GLI binding sites upstream of a firefly luciferase gene (GRE-Luc). Pathway activation by an SMO agonist (SAG) induces luciferase expression, which is measured as a luminescent signal. A potent antagonist will block this induction in a dose-dependent manner. [5][11] Methodology:

  • Cell Culture & Seeding:

    • Culture NIH3T3-GRE-Luc cells in DMEM with 10% FBS.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 20,000-30,000 cells/well and allow them to attach overnight. [9]2. Serum Starvation & Treatment (Rationale: Reduces basal signaling for a cleaner window):

    • Replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours. [9] * Pre-treat the cells with the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM) for 1 hour.

  • Pathway Activation:

    • Add a constant concentration of the SMO agonist SAG (e.g., 100 nM) to all wells except the negative control (vehicle only). [1] * Incubate for an additional 24-48 hours.

  • Lysis & Luminescence Reading:

    • Remove the medium and lyse the cells using a commercial luciferase assay lysis buffer.

    • Add the luciferase substrate to the lysate.

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 0% inhibition and the SAG-only control as 100% activity.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

Reporter_Assay_Workflow start Start step1 Seed NIH3T3-GRE-Luc Cells in 96-well plate start->step1 step2 Serum Starve (24 hours) step1->step2 step3 Pre-treat with Test Compound Series step2->step3 step4 Activate with SMO Agonist (e.g., SAG) step3->step4 step5 Incubate (24-48 hours) step4->step5 step6 Lyse Cells & Add Luciferase Substrate step5->step6 step7 Measure Luminescence step6->step7 step8 Calculate IC50 step7->step8 end End step8->end

Caption: Workflow for the Gli-luciferase reporter assay.

Protocol 3: In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of a lead compound in a relevant, Hh-dependent tumor model. This is the critical step to establish preclinical proof-of-concept.

Principle: An allograft model using tumor cells from a genetically engineered mouse model of medulloblastoma (e.g., from Ptch1⁺/⁻ mice) is established in immunodeficient mice. Once tumors are established, animals are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group. [5][7][12] Methodology:

  • Model System:

    • Use immunodeficient mice (e.g., SCID or nude mice).

    • Harvest primary medulloblastoma cells from a Ptch1⁺/⁻ mouse model.

    • Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10⁶) into the flank of each mouse. [5][7]2. Tumor Growth & Randomization:

    • Monitor tumor growth using digital calipers.

    • When tumors reach a palpable, pre-defined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 per group).

  • Dosing & Monitoring:

    • Prepare the test compound in an appropriate vehicle for oral administration (e.g., oral gavage).

    • Administer the compound daily at a pre-determined dose (e.g., 40 mg/kg). [12]Administer vehicle to the control group.

    • Measure tumor volume and animal body weight 2-3 times per week. (Body weight is a key indicator of toxicity).

  • Endpoint & Analysis:

    • Continue the study until tumors in the control group reach a pre-defined endpoint size or for a set duration (e.g., 21 days).

    • Euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., qPCR for Gli1 expression to confirm target engagement).

    • Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI).

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the anti-tumor effect.

InVivo_Workflow start Start step1 Implant Ptch1-deficient Tumor Cells into Mice start->step1 step2 Monitor Tumor Growth to ~150 mm³ step1->step2 step3 Randomize Mice into Vehicle & Treatment Groups step2->step3 step4 Daily Oral Dosing (Vehicle or Compound) step3->step4 step5 Measure Tumor Volume & Body Weight (2-3x / week) step4->step5 step6 Study Endpoint Reached step5->step6 step7 Excise Tumors for Analysis (Weight, qPCR) step6->step7 step8 Calculate Tumor Growth Inhibition step7->step8 end End step8->end

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

The this compound scaffold is a chemically tractable and highly promising platform for the development of next-generation SMO antagonists. Its structural versatility allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties, addressing the key limitations of earlier inhibitors. By applying the rigorous characterization funnel detailed in these protocols—from direct target binding and cellular functional inhibition to in vivo efficacy—researchers can effectively advance novel candidates from this chemical series towards clinical development. These efforts hold the potential to deliver more durable and effective therapies for patients with Hh-driven malignancies.

References

  • Identification of a potent antagonist of smoothened in hedgehog signaling - PMC - NIH. (2021-03-02). Available from: [Link]

  • A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC - NIH. Available from: [Link]

  • Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions | PNAS. Available from: [Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - MDPI. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (2023-04-04). Available from: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed. (2017-09-20). Available from: [Link]

  • Activity of SMO inhibitors in different in vitro assays. | Download Table - ResearchGate. Available from: [Link]

  • Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC - PubMed Central. (2021-11-12). Available from: [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY - Rasayan Journal of Chemistry. Available from: [Link]

  • Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - NIH. Available from: [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH. (2025-05-27). Available from: [Link]

  • The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - MDPI. Available from: [Link]

  • Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma | Neuro-Oncology Advances | Oxford Academic. (2021-07-07). Available from: [Link]

  • Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist | ACS Medicinal Chemistry Letters - ACS Publications. (2010-03-16). Available from: [Link]

  • Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response. (2022-06-13). Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity | ACS Chemical Neuroscience - ACS Publications. (2017-06-15). Available from: [Link]

  • Hedgehog pathway and smoothened inhibitors in cancer therapies - PubMed. Available from: [Link]

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PubMed Central. (2021-08-04). Available from: [Link]

  • Hedgehog pathway inhibitor - Wikipedia. Available from: [Link]

  • In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - NIH. Available from: [Link]

Sources

Protocol for in vitro kinase assay with tetrahydropyridopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing Novel Kinase Inhibitors

Protein kinases are a vast and diverse family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This fundamental signaling mechanism governs a multitude of cellular processes, and its dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinases have become one of the most important classes of drug targets.[3]

The tetrahydropyridopyrimidine scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors. While some derivatives have been engineered as irreversible covalent inhibitors for specific targets like KRAS-G12C, the core pyrimidine structure is a well-established pharmacophore for ATP-competitive inhibition.[4][5][6] Therefore, robust and reliable in vitro biochemical assays are essential for determining the potency (IC₅₀), selectivity, and mechanism of action of novel compounds based on this scaffold.

This guide provides a detailed, field-proven protocol for conducting in vitro kinase assays to characterize tetrahydropyridopyrimidine inhibitors. We will focus on the widely applicable and highly sensitive ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7][8] The principles and optimization steps described herein are broadly applicable to other assay formats as well.

The Foundation: Selecting the Appropriate Assay Technology

The first critical decision is the choice of assay technology. Various methods exist to measure kinase activity, each with distinct advantages and limitations.[9] The selection should be guided by the specific research goals, such as high-throughput screening (HTS), detailed mechanism-of-action studies, or selectivity profiling.[10]

  • Radiometric Assays: The traditional "gold standard," these assays use ³²P- or ³³P-labeled ATP to directly measure phosphate incorporation into a substrate.[9] They are highly sensitive and universal but involve hazardous materials and costly waste disposal.[9][10]

  • Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies. Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™, HTRF®) and Fluorescence Polarization (FP) are common. They offer a non-radioactive, homogeneous format suitable for HTS. The Z'-LYTE™ assay, for example, uses a FRET-based peptide that becomes resistant to cleavage upon phosphorylation.[11][12]

  • Luminescence-Based Assays: These assays measure the depletion of ATP or the generation of ADP.[1] They are known for high sensitivity, a broad dynamic range, and resistance to compound interference from fluorescence.

For its universality and robust signal, this protocol will detail the ADP-Glo™ Kinase Assay . This technology is applicable to virtually any kinase that uses ATP and provides a direct measure of enzymatic activity by quantifying ADP, the universal byproduct.[7][13]

Assay Principle: The ADP-Glo™ Workflow

The ADP-Glo™ Kinase Assay is a two-step, homogeneous process that quantifies the amount of ADP produced during the kinase reaction.[14] A higher luminescent signal corresponds to higher ADP production and thus higher kinase activity. Consequently, potent inhibitors will result in a lower signal.[1]

Step 1: Kinase Reaction & ATP Depletion The kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After this reaction reaches its desired endpoint, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and simultaneously depletes the remaining unconsumed ATP.[7]

Step 2: ADP Conversion & Signal Generation The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used as a substrate by luciferase to produce a stable luminescent signal, which is measured by a luminometer.[7][14]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection K Kinase + Substrate Reaction ADP + Phospho-Substrate K->Reaction ATP ATP ATP->Reaction Inhibitor THPP Inhibitor Inhibitor->K Inhibition Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Stop Convert Add Kinase Detection Reagent (Convert ADP to ATP) Stop->Convert ADP Light Luminescent Signal Convert->Light ATP (newly synthesized) Luciferase Luciferase + Luciferin Luciferase->Light MOA_Logic Initial_Screen IC₅₀ Determined at [ATP] = Kₘ Test_ATP_Dependence Re-run IC₅₀ Curve at High [ATP] (e.g., 10x Kₘ) Initial_Screen->Test_ATP_Dependence Test_Time_Dependence Pre-incubate Kinase + Inhibitor for Varying Times Before Adding ATP Initial_Screen->Test_Time_Dependence Result_ATP_Shift IC₅₀ Increases Test_ATP_Dependence->Result_ATP_Shift Result_ATP_NoShift IC₅₀ is Unchanged Test_ATP_Dependence->Result_ATP_NoShift Result_Time_Shift IC₅₀ Decreases with Pre-incubation Time Test_Time_Dependence->Result_Time_Shift Result_Time_NoShift IC₅₀ is Unchanged Test_Time_Dependence->Result_Time_NoShift Conclusion_Competitive Conclusion: ATP-Competitive Result_ATP_Shift->Conclusion_Competitive Conclusion_NonCompetitive Conclusion: Non-Competitive or Uncompetitive Result_ATP_NoShift->Conclusion_NonCompetitive Conclusion_Irreversible Conclusion: Irreversible/Covalent or Slow-Binding Result_Time_Shift->Conclusion_Irreversible

Figure 2: Logic for determining the inhibitor's mechanism of action.

  • ATP-Competitive: If the inhibitor binds to the same site as ATP, its apparent potency (IC₅₀) will decrease as the ATP concentration increases. [3][15]* Irreversible/Covalent: If the inhibitor forms a covalent bond, its inhibitory effect will be time-dependent and will not be readily reversed by dilution. [5]A mass spectrometry assay can be used to confirm the formation of a protein-inhibitor adduct. [4]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Reagent instability- Use calibrated multichannel pipettes or automated liquid handlers.- Ensure thorough mixing after each reagent addition.- Prepare fresh reagents and keep enzymes on ice.
Low Signal-to-Background Ratio - Insufficient kinase activity- Suboptimal reagent concentrations- Assay window is too short- Increase kinase concentration or incubation time (while staying in the linear range).- Re-optimize ATP and substrate concentrations.- Ensure detection reagents are at room temperature before use.
False Positives/Negatives - Compound autofluorescence/luminescence- Compound inhibits luciferase- Compound precipitation- Run a counterscreen with a pre-formed ADP/ATP mix to test for direct interference with the detection reagents.- Check for compound solubility in the final assay buffer.

References

  • BMG LABTECH. (2020-09-01). Kinase assays. [Link]

  • V asílévský, S., & Kříž, Z. (2012). Assay Development for Protein Kinase Enzymes. In High-Throughput Screening for Food Safety Assessment. InTech. [Link]

  • Eurofins DiscoverX. (2026-01-20). Accelerating kinase drug discovery with validated kinase activity assay kits. AZoLifeSciences. [Link]

  • Lorthiois, E., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1126–1131. [Link]

  • Smyth, L. A., & Collins, I. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 6(5), 519–539. [Link]

  • Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Lorthiois, E., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. [Link]

  • BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Promega Connections. (2025-03-06). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • Adriaenssens, E. (2023-09-23). In vitro kinase assay. Protocols.io. [Link]

  • ResearchGate. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. [Link]

  • Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]

  • ResearchGate. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Protocols.io. (2024-05-31). In vitro kinase assay. [Link]

  • European Journal of Medicinal Chemistry. (2024-05-05). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. [Link]

  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. [Link]

  • National Institutes of Health. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • ACS Publications. (n.d.). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: A Strategic Framework for Efficacy Assessment

The compound 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its analogs represent a promising class of molecules with potential therapeutic applications, particularly in oncology. Research has indicated that derivatives of this scaffold can act as potent inhibitors of various cellular targets, including kinases like Erk2 and Axl, as well as other crucial proteins such as KRAS-G12D and topoisomerase II.[1][2][3][4] Consequently, a comprehensive evaluation of the cellular efficacy of this compound is paramount.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in-cell activity of this compound. We will move beyond simple viability readouts to build a multi-assay approach that interrogates the compound's mechanism of action, from initial target engagement to downstream cellular consequences. This integrated strategy ensures a robust and reliable characterization of the compound's therapeutic potential.

Part 1: Foundational Efficacy – Assessing Cellular Viability and Proliferation

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a broad measure of the compound's cytotoxic or cytostatic effects and is crucial for determining the appropriate concentration range for subsequent, more detailed mechanistic studies.

Principle of Tetrazolium-Based Assays

Tetrazolium-based assays, such as the MTT and XTT assays, are colorimetric methods used to quantify metabolically active cells.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of living, metabolically active cells.[6] The XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step that is required in the MTT assay.[6]

Experimental Workflow: Viability Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay seed Seed cells in a 96-well plate treat Treat cells with a serial dilution of the compound seed->treat Allow cells to adhere overnight incubate Incubate for 24-72 hours treat->incubate add_xtt Add XTT reagent incubate->add_xtt read Measure absorbance add_xtt->read Incubate for 2-4 hours

Caption: Workflow for a typical cell viability assay.

Protocol: XTT Cell Viability Assay

Materials:

  • 96-well cell culture plates

  • Appropriate cancer cell line (e.g., Panc-1 for KRAS-G12D mutant cancer)[3]

  • Complete cell culture medium

  • This compound

  • XTT assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • XTT Reagent Preparation: Prepare the XTT reagent according to the manufacturer's instructions.

  • Assay: Add 50 µL of the prepared XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Parameter Description Example Value
Cell Line Panc-1 (KRAS-G12D mutant)N/A
Seeding Density 5,000 cells/wellN/A
Treatment Duration 72 hoursN/A
IC50 The concentration of the compound that inhibits cell growth by 50%1.40 µM[3]

Part 2: Mechanistic Insights – Apoptosis and Cell Cycle Analysis

Once the anti-proliferative effects of the compound are established, the next logical step is to investigate the underlying mechanism of cell death. Two common cellular fates following treatment with anti-cancer agents are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Caspase-Glo 3/7 Assay

Apoptosis is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3 and -7, generating a luminescent signal that is proportional to caspase activity.[7][8] This provides a sensitive and straightforward method to quantify apoptosis.[9]

Protocol: Caspase-Glo 3/7 Assay

Materials:

  • White-walled 96-well plates

  • Appropriate cancer cell line

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound at various concentrations (including concentrations around the IC50 value) as described in the XTT assay protocol. It is advisable to use a white-walled plate for luminescence-based assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Parameter Description Example Result
Compound Concentration 1X and 2X IC50N/A
Treatment Duration 24 hoursN/A
Fold Increase in Caspase-3/7 Activity Luminescence of treated cells / Luminescence of control cells4.5-fold increase at 2X IC50
Cell Cycle Analysis by Flow Cytometry

Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] This analysis can reveal if the compound induces cell cycle arrest at a specific checkpoint.

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Cell Preparation cluster_2 Staining & Analysis culture Culture and treat cells with the compound harvest Harvest and wash cells culture->harvest fix Fix cells in ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase fix->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • 6-well plates

  • Appropriate cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Phase Control (%) Compound-Treated (%) Interpretation
G0/G1 5530Decrease in G1 population
S 2520Slight decrease in S phase
G2/M 2050Accumulation of cells in G2/M, indicating G2/M arrest

Part 3: Target Engagement – Confirming Molecular Interaction

Demonstrating that a compound directly interacts with its intended target within the complex cellular environment is a critical step in drug development.[12][13][14] Target engagement assays provide this crucial evidence.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[15] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified, usually by Western blot.[16] An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[17]

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell culture dishes

  • Appropriate cancer cell line

  • Complete cell culture medium

  • This compound

  • PBS

  • Protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents and equipment

  • Antibody against the target protein (e.g., phospho-RSK for Erk2 inhibition)[2]

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or vehicle for a specified time.

  • Harvesting: Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blot.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right indicates target stabilization and engagement.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions or conformational changes in real-time within living cells.[18][19] For target engagement, a NanoLuc luciferase can be fused to the target protein, and a fluorescently labeled tracer compound that binds to the target can be used. When the tracer binds to the target, the proximity of the luciferase and the fluorophore allows for energy transfer, resulting in a BRET signal. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[20][21]

Conceptual BRET Workflow for Target Engagement

G cluster_0 Cell Engineering & Preparation cluster_1 Assay Execution cluster_2 Data Acquisition transfect Transfect cells with Target-NanoLuc fusion construct plate Plate cells in a white-walled plate transfect->plate add_tracer Add fluorescent tracer plate->add_tracer add_compound Add test compound add_tracer->add_compound add_substrate Add NanoLuc substrate add_compound->add_substrate read_bret Measure BRET signal add_substrate->read_bret

Caption: Conceptual workflow for a BRET-based target engagement assay.

Conclusion

The evaluation of this compound efficacy requires a multi-faceted approach that goes beyond a single endpoint. By systematically assessing cell viability, dissecting the mechanisms of cell death and cell cycle perturbation, and confirming direct target engagement, researchers can build a comprehensive and robust data package. This integrated strategy not only provides a clear understanding of the compound's cellular effects but also validates its mechanism of action, which is essential for its continued development as a potential therapeutic agent.

References

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Available at: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Cottet, M., et al. (2019). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Molecules. Available at: [Link]

  • Scott, J. S., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Frontiers. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]

  • PubMed. (2023). Target Engagement Assays in Early Drug Discovery. Available at: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • ResearchGate. (2023). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Available at: [Link]

  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]

  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Available at: [Link]

  • PubMed. (n.d.). Analysis of cell cycle by flow cytometry. Available at: [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • YouTube. (2021). Cell cycle analysis by flow cytometry. Available at: [Link]

  • PubMed. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Available at: [Link]

  • PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][22]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]

  • News-Medical.Net. (2023). Redefining target engagement with new strategies in drug discovery. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Available at: [Link]

  • PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • PubMed Central. (2021). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design for Tetrahydropyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Tetrahydropyridopyrimidines

Tetrahydropyridopyrimidine (THPM) scaffolds represent a versatile and potent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique three-dimensional structure allows for precise interaction with various biological targets, most notably protein kinases. Several THPM derivatives have been investigated as inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and KRAS-G12C.[1][2] The successful progression of these compounds from bench to bedside hinges on a meticulously designed and rigorously executed in vivo experimental plan.

This document serves as a comprehensive guide to structuring and conducting preclinical in vivo studies for novel THPM compounds. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring that the data generated is robust, reproducible, and relevant for clinical translation.

Part 1: Strategic Framework for In Vivo Evaluation

The overarching goal of in vivo testing is to understand how a THPM compound behaves in a complex biological system. This involves a multi-faceted investigation into its safety and efficacy profile. A logical progression of studies is crucial to build a comprehensive data package for Investigational New Drug (IND) applications.

The relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy is the cornerstone of this framework. PK describes what the body does to the drug, PD describes what the drug does to the body, and Efficacy assesses the ultimate therapeutic outcome.

G cluster_0 Pharmacokinetics (PK) 'What the body does to the drug' cluster_1 Pharmacodynamics (PD) 'What the drug does to the body' cluster_2 Therapeutic Outcome PK ADME (Absorption, Distribution, Metabolism, Excretion) PD Target Engagement & Pathway Modulation PK->PD Drug Exposure at Target Site Toxicity Safety & Toxicology PK->Toxicity Off-Target Exposure Efficacy Efficacy (e.g., Tumor Growth Inhibition) PD->Efficacy Biological Response G cluster_workflow Pharmacodynamic (PD) Study Workflow Start Establish Xenograft Tumor Model Randomize Randomize Mice (Tumors ~150mm³) Start->Randomize Dose Administer Single Dose (Vehicle + THPM Cmpd) Randomize->Dose Collect Euthanize & Collect Tumors (Timepoints: 2, 8, 24h) Dose->Collect Process Process Tissue (Snap Freeze or Fix) Collect->Process Analyze Analyze Biomarkers (Western / IHC) Process->Analyze End Correlate Dose, Time, & Target Inhibition Analyze->End

Caption: Workflow for an in vivo pharmacodynamic study.

Part 4: Efficacy Studies

Efficacy studies are designed to determine if the THPM compound can inhibit tumor growth or cause regression in a relevant cancer model. The choice of model is paramount for clinical relevance.

Rationale for Animal Model Selection

Different models answer different questions. Rodent models, particularly mice, are widely used due to their genetic manipulability and cost-effectiveness. [3]

  • Cell Line-Derived Xenografts (CDX): Involve implanting human cancer cell lines into immunodeficient mice. They are rapid, reproducible, and good for initial efficacy screening. [4]* Patient-Derived Xenografts (PDX): Involve implanting fragments of a patient's tumor into immunodeficient mice. These models better retain the heterogeneity of the original tumor but are more resource-intensive. [4]* Genetically Engineered Mouse Models (GEMM): Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., KRAS G12C). These are excellent for studying tumor development in an immunocompetent host. [5]

Protocol: CDX Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a THPM compound following repeated dosing.

Procedure:

  • Model Establishment & Group Allocation: As described in the PD study (Section 3.2). A typical study might have 8-10 mice per group.

  • Treatment Initiation: Once tumors reach the target size (e.g., 100-150 mm³), begin the dosing regimen determined from PK/PD studies (e.g., daily oral gavage for 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight 2-3 times per week as a general measure of toxicity.

    • Clinical Observations: Observe animals daily for any signs of distress or toxicity.

  • Endpoint Criteria: Define study endpoints in the protocol, which may include:

    • Tumor volume reaching a maximum size (e.g., 2000 mm³).

    • Significant body weight loss (>20%).

    • Completion of the treatment cycle (e.g., 21 days).

  • Data Analysis:

    • Plot mean tumor volume vs. time for each group.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Perform statistical analysis (e.g., ANOVA) to determine significance.

Part 5: Safety and Toxicology

Preclinical toxicology studies are essential to identify potential adverse effects and establish a safe dose for first-in-human trials. [6]These studies are conducted under Good Laboratory Practice (GLP) regulations as required by regulatory agencies like the FDA. [7]

Rationale for Toxicology Assessment

The goal is to characterize the dose-limiting toxicities of the THPM compound. [8]This involves a range of assessments.

  • Acute Toxicity: Evaluates the effects of a single, high dose of the drug. [8]* Repeat-Dose Toxicity: Simulates clinical use by administering the drug daily for an extended period (e.g., 28 days in rodents). [9]* Endpoints: Key evaluations include clinical observations, body weight, food/water consumption, clinical pathology (hematology and blood chemistry), and histopathology of major organs. [10]

Protocol: 7-Day Dose Range-Finding (DRF) Toxicity Study

Objective: To identify the Maximum Tolerated Dose (MTD) and select dose levels for longer-term toxicology studies.

Procedure:

  • Animal Selection: Use a relevant rodent species (e.g., Sprague-Dawley rats), with both male and female animals.

  • Group Allocation: Assign animals (n=3-5 per sex per group) to vehicle control and several dose groups of the THPM compound. Doses should be spaced to elicit a range of effects from no-effect to clear toxicity.

  • Dosing: Administer the compound daily for 7 days via the intended clinical route.

  • Daily Monitoring: Conduct detailed clinical observations at least twice daily. Record body weights daily.

  • Terminal Procedures: At the end of the study (Day 8), collect blood for clinical pathology analysis.

  • Necropsy: Perform a full gross necropsy on all animals. Collect major organs and tissues for histopathological examination.

  • Data Interpretation: The MTD is typically defined as the highest dose that does not cause >10% body weight loss or significant clinical signs of toxicity. This data informs the design of the pivotal 28-day GLP toxicology study.

G cluster_pathway Example Kinase Signaling Pathway (EGFR) cluster_ras RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P THPM THPM Compound THPM->EGFR Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Anti-Apoptosis mTOR->Survival

Caption: EGFR signaling pathways targeted by THPM kinase inhibitors.

Conclusion

A well-designed in vivo experimental strategy is indispensable for the successful development of tetrahydropyridopyrimidine compounds. By systematically evaluating formulation, pharmacokinetics, target engagement, efficacy, and safety, researchers can build a robust data package that clearly defines the therapeutic potential and risks of a novel agent. This logical, iterative process of in vivo testing ensures that only the most promising candidates, supported by solid preclinical evidence, advance toward clinical investigation.

References

  • Albanell, J., et al. (2002). Pharmacodynamic studies of the epidermal growth factor receptor inhibitor ZD1839 in skin from cancer patients: histopathologic and molecular consequences of receptor inhibition. Journal of Clinical Oncology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. FDA Website. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Simeon, S., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Lubet, R. A., et al. (2013). The Use of Animal Models for Cancer Chemoprevention Drug Development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. Biogem Website. Available at: [Link]

  • Lin, Y. H., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • Mizuno, H., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers. Available at: [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA Website. Available at: [Link]

  • Altogen Labs. In Vivo Toxicology Service (Mouse, Rat). Altogen Labs Website. Available at: [Link]

  • Federation of American Societies for Experimental Biology (FASEB). (2022). Animal Research Leads to New Cancer-Related Scientific Discoveries. FASEB Website. Available at: [Link]

  • Thomas, S. M., & Grandis, J. R. (2004). Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation. Cancer Treatment Reviews. Available at: [Link]

  • Pacific BioLabs. Toxicology Studies. Pacific BioLabs Website. Available at: [Link]

  • Jiang, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • PharmGKB. EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB Website. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Weill Cornell Medicine. (2022). Animal Research Leads to New Cancer-Related Scientific Discoveries. FASEB. Available at: [Link]

  • Valentovic, M. A. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

Application Notes and Protocols for Developing PROTACs from 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging a Privileged Scaffold for Targeted Protein Degradation

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A PROTAC consists of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the PROTAC, the POI, and an E3 ligase is the critical first step in this process, leading to the ubiquitination and subsequent degradation of the target protein.

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure." This is due to its ability to serve as a potent and selective ligand for a variety of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[2][3][4] This scaffold's inherent drug-like properties and synthetic tractability make it an ideal starting point for the development of novel kinase-targeting PROTACs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of PROTACs derived from the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and offer insights into the interpretation of key experimental data.

Conceptual Framework: The Journey from Kinase Inhibitor to Potent Degrader

The development of a PROTAC from a known inhibitor scaffold is a multi-step process that requires careful consideration of several factors. The journey begins with a potent kinase inhibitor based on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core. The key is to identify a suitable attachment point on this "warhead" for the linker that does not significantly compromise its binding affinity for the target kinase.

Key Considerations in PROTAC Design:
  • Warhead Selection and Linker Attachment Point: The initial 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-based kinase inhibitor should exhibit high affinity and selectivity for the target kinase. Analysis of the co-crystal structure of the inhibitor bound to its target can reveal solvent-exposed regions suitable for linker attachment. Common functionalization points on this scaffold include the C-2, C-4, and C-7 positions.[3]

  • Linker Composition and Length: The linker plays a crucial role in PROTAC efficacy. Its length and composition determine the geometry of the ternary complex. Polyethylene glycol (PEG) and alkyl chains are common linker motifs. The optimal linker length often needs to be determined empirically through the synthesis and evaluation of a library of PROTACs with varying linker lengths.

  • E3 Ligase Ligand Selection: The choice of E3 ligase ligand determines which of the over 600 human E3 ligases is hijacked. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), for which potent and well-characterized small molecule ligands exist.[1]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., Target Kinase) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of a hypothetical PROTAC derived from a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold targeting a protein kinase.

Part 1: Synthesis of a 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-Based PROTAC

The following is a representative synthetic scheme for a PROTAC utilizing an amide coupling strategy. This is a widely used and robust method for connecting the warhead, linker, and E3 ligase ligand.[5][6]

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Start 5,6,7,8-Tetrahydropyrido [3,4-d]pyrimidine Core Step1 Functionalization with Linker Attachment Handle Start->Step1 Warhead_Linker Warhead-Linker Intermediate Step1->Warhead_Linker Step2 Amide Coupling Reaction Warhead_Linker->Step2 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Step2 PROTAC_Product Final PROTAC Molecule Step2->PROTAC_Product Purification Purification (e.g., HPLC) PROTAC_Product->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Protocol 1: Synthesis of a Warhead-Linker Intermediate

This protocol describes the synthesis of a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative functionalized with a linker terminating in a carboxylic acid, ready for amide coupling.

  • Materials:

    • 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

    • Appropriate amine for substitution at the C4 position

    • Boc-protected amino-alkoxy-acetic acid (as a linker precursor)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Solvents (e.g., DMF, DCM)

    • Trifluoroacetic acid (TFA) for Boc deprotection

  • Procedure:

    • Step 1: Nucleophilic Aromatic Substitution. To a solution of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in a suitable solvent (e.g., DMF), add the desired amine and a base (e.g., DIPEA). Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Step 2: Amide Coupling to Introduce the Linker. To the product from Step 1, add the Boc-protected amino-alkoxy-acetic acid, coupling agents (e.g., HATU, HOBt), and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF). Stir at room temperature until the reaction is complete.

    • Step 3: Boc Deprotection. Dissolve the product from Step 2 in a solvent such as DCM and add TFA. Stir at room temperature until the deprotection is complete.

    • Purification: Purify the final warhead-linker intermediate by flash column chromatography or preparative HPLC.

    • Characterization: Confirm the structure and purity of the product by ¹H NMR and LC-MS.[7][8][9]

Protocol 2: Final PROTAC Synthesis via Amide Coupling

  • Materials:

    • Warhead-linker intermediate with a terminal carboxylic acid (from Protocol 1)

    • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Solvents (e.g., DMF)

  • Procedure:

    • To a solution of the warhead-linker intermediate in DMF, add the amine-functionalized E3 ligase ligand, coupling agents (e.g., HATU, HOBt), and a base (e.g., DIPEA).

    • Stir the reaction at room temperature overnight.[5]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC.

    • Characterization: Confirm the identity and purity of the final PROTAC molecule by ¹H NMR and high-resolution mass spectrometry (HRMS).

Part 2: Biological Evaluation of the Synthesized PROTAC

Protocol 3: Western Blotting for Target Protein Degradation

This protocol is a standard method to assess the ability of a PROTAC to induce the degradation of the target kinase in a cellular context.[1][10][11]

  • Materials:

    • Cancer cell line expressing the target kinase

    • Synthesized PROTAC and a negative control (e.g., the warhead alone)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibody against the target kinase

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Procedure:

    • Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or the negative control for a specified time (e.g., 24 hours).[1]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with the primary antibodies against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescence detection system.

    • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 4: Cell Viability Assay

This assay determines the effect of PROTAC-mediated protein degradation on cell proliferation and viability.[12][13][14]

  • Materials:

    • Cancer cell line

    • Synthesized PROTAC

    • Cell viability reagent (e.g., CellTiter-Glo® or MTT)[12][13][14]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

    • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.[15]

    • Data Acquisition: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.

    • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Protocol 5: Ternary Complex Formation Assay (AlphaLISA)

This proximity-based assay provides direct evidence of the formation of the POI-PROTAC-E3 ligase ternary complex.[16][17]

  • Materials:

    • Recombinant purified target kinase (POI) with an affinity tag (e.g., GST-tag)

    • Recombinant purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN) with an affinity tag (e.g., His-tag)

    • Synthesized PROTAC

    • AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)

    • AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-His)

    • AlphaLISA assay buffer

    • 384-well microplate

  • Procedure:

    • Assay Setup: In a 384-well plate, add the recombinant target kinase, the E3 ligase complex, and a serial dilution of the PROTAC.

    • Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.[16]

    • Bead Addition: Add the AlphaLISA acceptor and donor beads.

    • Incubation: Incubate in the dark at room temperature.

    • Signal Detection: Read the plate on an Alpha-enabled plate reader.

    • Data Analysis: A bell-shaped curve of the AlphaLISA signal versus PROTAC concentration is indicative of ternary complex formation.

Data Presentation and Interpretation

Table 1: Representative Data for a Hypothetical PROTAC (PROTAC-X)

AssayMetricPROTAC-XWarhead-Only Control
Target Degradation (Western Blot) DC50 (nM)50>10,000
Dmax (%)95<10
Cell Viability (MCF-7 cells) IC50 (nM)1505,000
Ternary Complex Formation (AlphaLISA) Peak SignalHighNo Signal

Interpretation of Results:

  • A low DC50 value and high Dmax in the Western blot analysis indicate potent and efficient degradation of the target protein by PROTAC-X. The lack of degradation with the warhead-only control confirms that the degradation is dependent on the bifunctional nature of the PROTAC.

  • A significantly lower IC50 value for PROTAC-X compared to the warhead-only control in the cell viability assay suggests that the degradation of the target kinase translates to a potent anti-proliferative effect.

  • A strong signal in the AlphaLISA assay provides direct evidence that PROTAC-X effectively brings the target kinase and the E3 ligase into close proximity, a prerequisite for ubiquitination and degradation.

Conclusion and Future Perspectives

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a versatile and promising starting point for the development of novel kinase-targeting PROTACs. The protocols and guidelines presented in these application notes provide a robust framework for the design, synthesis, and biological evaluation of such molecules. The systematic application of these methodologies, coupled with a deep understanding of the structure-activity relationships governing ternary complex formation and protein degradation, will undoubtedly accelerate the discovery of new and effective therapeutics for a wide range of diseases. Future efforts in this area may focus on expanding the repertoire of E3 ligases that can be recruited and exploring novel linker chemistries to further optimize the pharmacokinetic and pharmacodynamic properties of these promising degraders.

References

  • ACS Publications. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(21), 5013-5017. [Link]

  • Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 221-228. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASĀYAN J. Chem., 18(4). [Link]

  • Wang, L., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(1), 583-590. [Link]

  • Scott, D. E., et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 672, 265-283. [Link]

  • ResearchGate. (2025). LC-MS- and 1H NMR Spectroscopy-Guided Identification of Antifungal Diterpenoids from Sagittaria latifolia. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. Molecules, 27(19), 6539. [Link]

  • ResearchGate. (2025). Single-Assay Characterization of Ternary Complex Assembly and Activity in Targeted Protein Degradation. Retrieved from [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 45, 128247. [Link]

  • ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 15(7), 835-852. [Link]

  • ResearchGate. (2025). PROTAC-induced protein structural dynamics in targeted protein degradation. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]

  • ChemRxiv. (n.d.). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Retrieved from [Link]

  • NCBI. (2018). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Molecules, 23(10), 2465. [Link]

  • YouTube. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. BPS Bioscience. Retrieved from [Link]

  • University of Dundee. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(9), 3891. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(4), 133-144. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyridopyrimidine scaffold, it serves as a crucial intermediate and a core structure in the development of various therapeutic agents, including kinase inhibitors.[1][2] Accurate and precise quantification of this compound in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids, is paramount for quality control, pharmacokinetic studies, and overall drug development efficacy.

This comprehensive guide provides detailed analytical methods for the robust quantification of this compound. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines, ensuring both technical accuracy and field-proven reliability.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods. For this compound, the following properties are pertinent:

PropertyValueSource
Molecular FormulaC₇H₈ClN₃[3]
Molecular Weight169.61 g/mol [3]
AppearanceWhite to off-white solid (expected)General knowledge
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.Inferred from similar structures
UV AbsorbanceExpected λmax around 260-280 nm due to the pyrimidine chromophore.Inferred from pyrimidine derivatives

The presence of the pyrimidine ring suggests that the compound will exhibit UV absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) a suitable analytical technique. The basic nitrogen atoms in the structure indicate that the compound will be ionizable, which is a prerequisite for sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of APIs and for in-process controls. The method described below is a reversed-phase HPLC approach, which is well-suited for the separation of moderately polar compounds like this compound.[4]

A. Rationale for Method Design

The choice of a reversed-phase method with a C18 column is based on the predicted moderate polarity of the analyte.[5] A C18 stationary phase provides sufficient hydrophobic interaction to retain the compound, while a polar mobile phase allows for its elution. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The buffer is crucial for controlling the ionization state of the analyte and minimizing peak tailing. The detection wavelength is selected based on the expected UV absorbance maximum of the pyrimidine ring system.

B. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Analyte dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_start->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock serial_dil Perform Serial Dilutions for Calibration Curve stock->serial_dil prep_end Final Working Solutions serial_dil->prep_end hplc_start Inject Sample/Standard (e.g., 10 µL) prep_end->hplc_start Transfer to Autosampler separation Isocratic/Gradient Elution on C18 Column hplc_start->separation detection UV Detection (e.g., 270 nm) separation->detection hplc_end Chromatogram detection->hplc_end data_start Integrate Peak Area hplc_end->data_start Data Acquisition calibration Construct Calibration Curve (Peak Area vs. Concentration) data_start->calibration quantification Quantify Unknown Sample Concentration calibration->quantification data_end Report Results quantification->data_end

Caption: Workflow for HPLC-UV quantification.

C. Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm (or determined λmax)
Run Time 10 minutes

3. Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.

5. System Suitability:

  • Before sample analysis, inject the mid-range calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

D. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7]

Validation ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the test concentration.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[8]

A. Rationale for Method Design

This method utilizes a rapid liquid chromatography separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[9][10] If a SIL-IS is not available, a structural analog can be used. Protein precipitation is a simple and effective method for sample cleanup from plasma.[11]

B. Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_prep_start Aliquot Plasma Sample add_is Add Internal Standard sample_prep_start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_start Inject Sample reconstitute->lcms_start Transfer to Autosampler lc_separation Rapid LC Separation lcms_start->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection lcms_end Chromatogram (Analyte & IS) ms_detection->lcms_end data_start Integrate Peak Areas (Analyte & IS) lcms_end->data_start Data Acquisition ratio Calculate Peak Area Ratio (Analyte/IS) data_start->ratio calibration Construct Calibration Curve (Ratio vs. Concentration) ratio->calibration quantification Quantify Unknown Sample Concentration calibration->quantification data_end Report Results quantification->data_end

Caption: Workflow for LC-MS/MS quantification in plasma.

C. Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N₂-labeled analyte) or a suitable structural analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control human plasma

2. Instrumentation and Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusion of the analyte and IS
Example MRM Analyte: Q1 (170.0) -> Q3 (e.g., 134.0); IS: Q1 (e.g., 175.0) -> Q3 (e.g., 139.0)

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Calibration and QC Standards: Prepare working solutions by diluting the stock solutions. Spike these into control human plasma to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., at 20 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A, 5% B).

  • Vortex to mix and transfer to an autosampler vial for analysis.

D. Method Validation

The bioanalytical method should be validated in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.

Validation ParameterKey Considerations
Selectivity & Specificity Analysis of at least six different lots of blank matrix.
Calibration Curve At least six non-zero standards; r² ≥ 0.99.
Accuracy & Precision Intra- and inter-day analysis of QC samples at multiple levels. Accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
Recovery Comparison of the analyte response from pre-extraction spiked samples to post-extraction spiked samples.
Stability Freeze-thaw, short-term, long-term, and stock solution stability.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk material and formulations, offering a balance of simplicity and accuracy. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the gold standard. Adherence to the outlined protocols and validation guidelines will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development involving this important chemical entity.

References

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma. PubMed. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC - NIH. [Link]

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. NIH. [Link]

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. ResearchGate. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. ACS Publications. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PubMed. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • LC-MS/MS determination of plasma catecholamines after selective extraction by borated zirconia. PubMed. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - PubMed Central. [Link]

  • Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical synthetic intermediate. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a key component in the development of various therapeutic agents, including selective KRAS G12C inhibitors like Adagrasib.[1]

Understanding the Core Synthesis

The most common and reliable method for synthesizing this compound involves the chlorination of its corresponding 4-hydroxy precursor, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base.[2][3]

Reaction Workflow Diagram

Synthesis_Workflow General Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Work-up and Purification Precursor Synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Chlorination Chlorination with POCl₃ Precursor->Chlorination Key Transformation Workup Aqueous Work-up Chlorination->Workup Post-Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Isolation

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in the chlorination step?

A1: The most critical parameter is maintaining anhydrous (water-free) conditions. Phosphorus oxychloride reacts violently with water, which not only consumes the reagent but can also lead to the formation of phosphoric acid and other byproducts that can complicate the reaction and purification. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I am observing a dark-colored reaction mixture and a lower-than-expected yield. What could be the cause?

A2: Dark coloration, often ranging from deep red to black, can indicate decomposition or side reactions. This is frequently caused by excessive heating or a prolonged reaction time. Overheating can lead to the formation of polymeric byproducts. It is crucial to carefully monitor the reaction temperature and time.

Q3: Is a base always necessary for the chlorination with POCl₃?

A3: While not strictly essential in all cases, the addition of a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is highly recommended.[3] The base neutralizes the HCl generated during the reaction, which can otherwise lead to side reactions with the starting material or product. Using an equimolar amount of base can improve the reaction's efficiency and yield.[2][4]

Q4: Can I use a different chlorinating agent instead of POCl₃?

A4: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) could potentially be used. However, reaction conditions would need to be significantly re-optimized. For large-scale synthesis, using an equimolar amount of POCl₃ is advantageous for economic, environmental, and safety reasons.[2][4] A mixture of POCl₃ and PCl₅ can also be a very potent chlorinating agent.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive POCl₃ (due to moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting material.1. Use a fresh, unopened bottle of POCl₃ or distill it before use.2. Gradually increase the reaction temperature (e.g., to reflux) and monitor by TLC.3. Verify the purity of the 4-hydroxy precursor by NMR or LC-MS.
Formation of Multiple Byproducts 1. Reaction temperature is too high.2. Presence of water in the reaction.3. Absence of a base to neutralize HCl.1. Maintain a consistent and controlled temperature. Consider using an oil bath.2. Ensure all reagents and solvents are anhydrous.3. Add an equivalent of a non-nucleophilic base like DIPEA.
Difficult Purification 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of polar, water-soluble byproducts.1. Drive the reaction to completion by monitoring with TLC. If necessary, add more POCl₃.2. During work-up, ensure thorough extraction with an appropriate organic solvent and wash the organic layer with brine to remove water-soluble impurities.
Product is an oil instead of a solid 1. Presence of residual solvent.2. Impurities preventing crystallization.1. Dry the product under high vacuum for an extended period.2. Attempt purification by column chromatography. If the product is still an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Action_Anhydrous Redry glassware and use fresh anhydrous solvents. Check_Anhydrous->Action_Anhydrous No Check_Temp Was the reaction temperature controlled? Check_Anhydrous->Check_Temp Yes Re-run Re-run Experiment Action_Anhydrous->Re-run Action_Temp Optimize temperature. Avoid overheating. Check_Temp->Action_Temp No Check_Reagent Is the POCl₃ fresh and active? Check_Temp->Check_Reagent Yes Action_Temp->Re-run Action_Reagent Use fresh or distilled POCl₃. Check_Reagent->Action_Reagent No Check_Base Was a base used? Check_Reagent->Check_Base Yes Action_Reagent->Re-run Action_Base Add an equivalent of a non-nucleophilic base (e.g., DIPEA). Check_Base->Action_Base No Check_Base->Re-run Yes Action_Base->Re-run

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from the literature to maximize yield and purity.

Step 1: Chlorination of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one [3]

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in an anhydrous solvent such as toluene (approximately 4 mL per mmol of starting material).

  • Addition of Base: At room temperature (25 °C), add N,N-diisopropylethylamine (DIPEA) (1.0 eq) to the suspension.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a beaker of ice water.

    • Neutralize the aqueous phase to a pH of ~7 using a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, often an orange-red oil, can be purified by dissolving it in a suitable solvent like 1-chlorobutane, filtering, and then concentrating under vacuum to yield 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.[3] A typical yield for this step is around 91%.[3]

Data Summary

Parameter Recommendation Rationale
Solvent Toluene, DichloromethaneAnhydrous, inert, and appropriate boiling point for the reaction.
Chlorinating Agent POCl₃Highly effective for this transformation.
Base DIPEA, PyridineNeutralizes HCl byproduct, improving yield and reducing side reactions.
Temperature Reflux (e.g., ~120 °C in Toluene)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursTypically sufficient for completion. Monitor by TLC/LC-MS.
Typical Yield >90%With optimized conditions, high yields are achievable.[3]

References

  • Swidorski, J. J., et al. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 160-167.
  • Chen, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(11), 2345. [Link]

  • Patel, H., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry, 18(4). [Link]

  • Janes, M. K., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1133-1138. [Link]

  • Li, B., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(10), 1337. [Link]

  • Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 49-56.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of the Tetrahydropyridopyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the tetrahydropyridopyrimidine core. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, mechanistic insights, and practical protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the tetrahydropyridopyrimidine core?

A1: The tetrahydropyridopyrimidine skeleton is typically assembled via multicomponent reactions (MCRs) which offer the advantage of forming multiple bonds in a single step from simple starting materials.[1][2] The two most prevalent approaches are modifications of the Biginelli and Guareschi-Thorpe reactions. Additionally, aza-Diels-Alder reactions provide a powerful alternative for constructing the tetrahydropyridine portion of the core.

Q2: I'm observing a highly fluorescent byproduct in my reaction mixture. What is it and how can I avoid it?

A2: A common fluorescent byproduct in reactions aiming for a dihydropyrimidine-like core, such as a Biginelli-type synthesis, is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side reaction becomes significant when the reaction conditions, particularly elevated temperatures, cause the decomposition of urea (or a urea derivative) into ammonia. The ammonia then participates in a competing reaction with two equivalents of the β-ketoester and the aldehyde to form the DHP.

Prevention Strategies:

  • Temperature Control: Maintaining a lower reaction temperature is crucial as higher temperatures accelerate the decomposition of urea.[3]

  • Order of Addition: Adding the urea component last to the reaction mixture can minimize its exposure to prolonged heating, thereby reducing its decomposition.[3]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Certain Lewis acids may favor the desired Biginelli reaction over the Hantzsch pathway.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield and Incomplete Conversion

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

Possible Causes & Solutions:

Possible Cause Underlying Logic Suggested Solution
Inactive Catalyst The catalyst is essential for activating the carbonyl and imine intermediates. If the catalyst is old, hydrated, or poisoned, the reaction will not proceed efficiently.Use a fresh batch of catalyst. If using a reusable catalyst, ensure it is properly regenerated. For acid catalysts, verify the concentration.[3]
Suboptimal Temperature The reaction may have a high activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC.[3]
Poor Reactant Purity Impurities in the starting materials, such as water in the solvent or oxidized aldehyde, can inhibit the catalyst or participate in side reactions.Ensure all reactants and solvents are of high purity and are properly dried.
Steric Hindrance Bulky substituents on the reactants can slow down the reaction rate due to steric clash in the transition state.Increase the reaction time or consider using a more active catalyst.
Issue 2: Formation of Multiple Products (Poor Selectivity)

Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of various byproducts.

Mechanistic Insight: Poor selectivity often arises from competing reaction pathways. For instance, in a Biginelli-type synthesis of a tetrahydropyridopyrimidine, the initial condensation steps can lead to various intermediates that may react in undesired ways.

Troubleshooting Workflow for Poor Selectivity:

G start Poor Selectivity Observed check_temp Analyze Reaction Temperature start->check_temp high_temp High Temperature? check_temp->high_temp lower_temp Lower Temperature to Favor Desired Pathway high_temp->lower_temp Yes check_catalyst Evaluate Catalyst high_temp->check_catalyst No lower_temp->check_catalyst catalyst_type Is Catalyst Promoting Side Reactions? check_catalyst->catalyst_type change_catalyst Screen Different Catalysts (e.g., milder Lewis acids) catalyst_type->change_catalyst Yes check_stochiometry Verify Stoichiometry catalyst_type->check_stochiometry No change_catalyst->check_stochiometry incorrect_stoichiometry Incorrect Reactant Ratios? check_stochiometry->incorrect_stoichiometry adjust_stoichiometry Adjust Stoichiometry of Reactants incorrect_stoichiometry->adjust_stoichiometry Yes end Improved Selectivity incorrect_stoichiometry->end No adjust_stoichiometry->end

Caption: Troubleshooting workflow for poor selectivity.

Issue 3: Difficulty with Product Purification

Symptom: The crude product is an oil or a complex mixture that is difficult to purify by crystallization or column chromatography.

Possible Causes & Solutions:

  • Formation of Isomeric Byproducts: Closely related isomers can co-elute during chromatography. Consider using a different solvent system or a higher-resolution column.

  • Presence of Polar Intermediates: Incomplete cyclization can leave polar, open-chain intermediates in the mixture. A thorough aqueous workup can help remove these impurities.

  • Product Instability: The target molecule may be unstable on silica gel. Consider using a different stationary phase like alumina or a resin-based purification method.

In-Depth Analysis of a Key Side Reaction: The Competing Hantzsch Pathway

In the synthesis of tetrahydropyridopyrimidine cores via a Biginelli-type reaction, the formation of a Hantzsch dihydropyridine byproduct is a common challenge. This occurs when ammonia, generated from the decomposition of urea at elevated temperatures, reacts with the aldehyde and two equivalents of the β-dicarbonyl compound.[3]

Reaction Mechanism:

G cluster_biginelli Desired Biginelli Pathway cluster_hantzsch Competing Hantzsch Pathway aldehyde1 Aldehyde biginelli_intermediate Aza-Michael Adduct aldehyde1->biginelli_intermediate ketoester1 β-Ketoester ketoester1->biginelli_intermediate urea Urea urea->biginelli_intermediate ammonia Ammonia (from Urea decomposition) urea->ammonia Heat tetrahydropyridopyrimidine Tetrahydropyridopyrimidine Core biginelli_intermediate->tetrahydropyridopyrimidine Cyclization aldehyde2 Aldehyde hantzsch_intermediate Enamine Intermediate aldehyde2->hantzsch_intermediate ketoester2a β-Ketoester (1 eq) ketoester2a->hantzsch_intermediate ketoester2b β-Ketoester (1 eq) dhp Hantzsch Dihydropyridine Byproduct ketoester2b->dhp ammonia->hantzsch_intermediate hantzsch_intermediate->dhp Cyclization

Caption: Competing Biginelli and Hantzsch pathways.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tetrahydropyridopyrimidine Core via a Modified Biginelli Reaction
  • To a round-bottom flask, add the aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), and the aminopyrimidine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Add the catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a Brønsted acid like HCl) (0.1 eq.).

  • Stir the mixture at the desired temperature (start with room temperature and gradually increase if necessary) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Troubleshooting Low Yields - A Catalyst Screen
  • Set up parallel reactions in small vials, each containing the same amounts of starting materials and solvent.

  • To each vial, add a different catalyst (e.g., HCl, p-TsOH, Yb(OTf)₃, Sc(OTf)₃, Bi(OTf)₃) at the same molar loading (e.g., 10 mol%).

  • Run the reactions at the same temperature for the same amount of time.

  • Analyze the conversion and product formation in each vial by TLC or LC-MS to identify the most effective catalyst for your specific substrates.

References

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. Available at: [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available at: [Link]

  • Synthetic Routes to 1,4,5,6-Tetrahydropyrimidines: An Overview and Recent Advances. ResearchGate. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. National Institutes of Health. Available at: [Link]

  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. National Institutes of Health. Available at: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]

  • Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. ACS Publications. Available at: [Link]

  • Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. ResearchGate. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling on Dihalopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving dihalopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these electronically and sterically complex building blocks. Dihalopyridines are invaluable synthons, but their successful functionalization requires a nuanced understanding of regioselectivity, catalyst stability, and the interplay of reaction parameters.

This resource moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your experiments, rationally design optimized conditions, and unlock the full synthetic potential of these critical heterocyclic scaffolds.

Section 1: The Core Challenge: Mastering Regioselectivity

Controlling which halogen undergoes oxidative addition is the most critical challenge in the selective functionalization of dihalopyridines. The outcome is a delicate balance between the substrate's intrinsic electronic properties and the directing power of the catalytic system.

Q1: I am attempting a mono-coupling on 2,4-dichloropyridine for a Suzuki-Miyaura reaction. My reaction yields a mixture of C2- and C4-coupled products. How can I control the selectivity?

Answer: This is a classic regioselectivity problem. The reactivity of the C2 and C4 positions on a pyridine ring is influenced by the electron-withdrawing effect of the ring nitrogen, which activates both the ortho (C2) and para (C4) positions.[1] While the C2 position is often considered more reactive due to its proximity to the nitrogen, this "innate" selectivity can be completely overridden by the choice of ligand and reaction conditions.[2]

The Causality: The regiochemical outcome is determined by the kinetics of the oxidative addition step. The structure of the active Pd(0) catalyst, which is dictated by the ligand, determines which C-Cl bond it preferentially inserts into.

  • For C4-Selectivity (The "Unconventional" Site): To favor the C4 position, you need to sterically hinder access to the C2 position. This is best achieved with very bulky, electron-rich ligands that promote a low-coordinate, highly reactive Pd(0) species.[3]

    • Primary Recommendation: Use a sterically hindered N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). These ligands have been shown to provide high C4-selectivity, often exceeding 10:1.[2]

    • Mechanism Insight: The large steric profile of the IPr or SIPr ligand makes the approach of the Pd(0) complex to the more sterically crowded C2 position (flanked by the nitrogen and the C3-H) less favorable than its approach to the C4 position.

  • For C2-Selectivity (The "Conventional" Site): To favor the C2 position, ligands that are less sterically demanding and can potentially chelate or have specific electronic properties are often employed.

    • Primary Recommendation: Use a diphosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). This ligand has been shown to promote C2-coupling exclusively in some systems.[2] Another effective ligand for C2-amination is Xantphos .[1][4]

Below is a decision workflow for tackling this common challenge.

G cluster_start cluster_goal cluster_c4_path Pathway to C4 Selectivity cluster_c2_path Pathway to C2 Selectivity start Starting Point: Mono-functionalization of 2,4-Dichloropyridine c4_ligand Use Bulky, Electron-Rich Monodentate Ligand start->c4_ligand Target C4 c2_ligand Use Bidentate Phosphine Ligand start->c2_ligand Target C2 goal_c4 Desired Product: C4-Coupled Pyridine goal_c2 Desired Product: C2-Coupled Pyridine c4_example Primary Choice: NHC Ligands (IPr, SIPr) with Pd(PEPPSI)-IPr or similar precatalyst c4_ligand->c4_example c4_example->goal_c4 c4_rationale Rationale: Steric bulk of ligand disfavors approach to the more hindered C2 position. c4_example->c4_rationale c2_example Primary Choice: dppf or Xantphos with Pd₂(dba)₃ or Pd(OAc)₂ c2_ligand->c2_example c2_example->goal_c2 c2_rationale Rationale: Ligand bite angle and electronics favor oxidative addition at the C2 position. c2_example->c2_rationale

Caption: Decision workflow for controlling regioselectivity in 2,4-dichloropyridine coupling.
Q2: My dihalopyridine has two different halogens (e.g., 2-bromo-5-chloropyridine). Which one will react first?

Answer: In substrates with mixed halogens, the regioselectivity is almost always dictated by the inherent reactivity of the carbon-halogen bond towards oxidative addition. The established reactivity trend is:

C–I > C–OTf > C–Br >> C–Cl

Therefore, in a 2-bromo-5-chloropyridine, the Suzuki-Miyaura or Buchwald-Hartwig reaction will preferentially occur at the C2-bromo position. This predictable reactivity allows for straightforward sequential functionalization. You can perform the first coupling at the more reactive site (bromine) and then, under more forcing conditions (higher temperature, stronger catalyst system), perform a second coupling at the less reactive site (chlorine).[4]

Section 2: Troubleshooting Low Yield and Reaction Failure

Even with regioselectivity addressed, these reactions can be prone to failure. Low conversion, catalyst decomposition, and side reactions are common hurdles.

Q3: My reaction has stalled. I see starting material and only a trace of product. What are the most likely causes?

Answer: Reaction failure often points to one of three core issues: an inactive catalyst, inhibition by the substrate/product, or poor reagent quality.

  • Catalyst Inactivity/Decomposition:

    • Problem: The active Pd(0) species is not being generated or is decomposing. The appearance of black precipitate ("palladium black") is a clear sign of this.[5]

    • Causality: Pyridine nitrogen is a Lewis base and can coordinate to the palladium center, forming inactive or over-coordinated species that cannot participate in the catalytic cycle.[6] This is a form of product/substrate inhibition. Oxygen in the reaction vessel is also a primary cause of Pd(0) decomposition.[5]

    • Solutions:

      • Use a Robust Precatalyst: Instead of simple sources like Pd(OAc)₂, use a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles for Buchwald-Hartwig, or Pd(PEPPSI)-IPr for Suzuki). These are designed to generate the active, monoligated Pd(0) species cleanly and efficiently in situ.[7][8]

      • Ensure Rigorous Inert Atmosphere: Your solvent and reaction vessel must be thoroughly deoxygenated. Use a robust "freeze-pump-thaw" technique (3 cycles) or sparge the solvent with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[8]

      • Choose the Right Ligand: As discussed in Q1, bulky ligands (e.g., IPr, RuPhos, XPhos) not only direct regioselectivity but also prevent the pyridine nitrogen from poisoning the catalyst by sterically blocking its access to the metal center.

  • Inappropriate Solvent or Base:

    • Problem: The chosen solvent or base is hindering the reaction.

    • Causality: Solubility and base strength are critical. If your reagents are not fully dissolved, the reaction will be slow and incomplete.[9] The base not only acts as a stoichiometric reagent but also influences the catalyst's state and the transmetalation step. The role of the solvent is complex, affecting catalyst stability and the rates of the catalytic cycle steps.[10]

    • Solutions:

      • Solvent Screening: Aprotic polar solvents like 1,4-dioxane , toluene , or CPME are common starting points. If solubility is an issue, consider solvent mixtures. Avoid chlorinated solvents or coordinating solvents like acetonitrile, which can inhibit the catalyst.[9]

      • Base Screening: For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically required. However, if your substrate has base-sensitive functional groups, you must screen weaker bases.[11]

The following diagram illustrates a general troubleshooting workflow for a failed reaction.

G start Reaction Failure: Low or No Conversion check_reagents 1. Verify Reagent Integrity - Purity of Halide/Boronic Acid? - Solvent Anhydrous/Degassed? - Base Weighed Correctly? start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere - Proper Degassing Technique? - Positive N₂/Ar Pressure? check_reagents->check_atmosphere Reagents OK optimize 4. Re-optimize Conditions - Screen Ligands (Bulky/Electron-Rich) - Screen Solvents (Dioxane, Toluene) - Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) check_reagents->optimize Impurity Found check_catalyst 3. Evaluate Catalyst System - Using a robust precatalyst? - Ligand oxidized? - Observed Pd Black? check_atmosphere->check_catalyst Atmosphere OK check_atmosphere->optimize Leak Suspected check_catalyst->optimize Catalyst System OK check_catalyst->optimize Decomposition Likely success Successful Reaction optimize->success

Caption: Systematic troubleshooting workflow for a failing cross-coupling reaction.
Q4: I am observing significant hydrodehalogenation of my dihalopyridine. How can I suppress this side reaction?

Answer: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction, particularly in Buchwald-Hartwig aminations with primary amines.[11]

The Causality: This side reaction often proceeds via a β-hydride elimination from a palladium-amide intermediate. It can also occur from trace water reacting with the organometallic partner in other cross-coupling types.

Solutions:

  • Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich ligands that accelerate the rate of reductive elimination (the desired C-N bond formation) can outcompete the rate of β-hydride elimination. Ligands like Josiphos -type or bulky biarylphosphines are often effective.[12]

  • Base Selection: The base can influence the concentration of palladium-hydride species in the reaction. Switching from an alkoxide base (like NaOtBu) to a carbonate or phosphate (like Cs₂CO₃ or K₃PO₄) may reduce the rate of this side reaction, although it might also slow down the desired coupling.[11]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize proton sources that can lead to protodeboronation (in Suzuki coupling) or react with sensitive intermediates.

Section 3: Key Experimental Protocols & Data

To provide a practical starting point, we offer a generalized protocol for ligand screening and reference tables summarizing common parameter effects.

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Reaction

This protocol uses an array of vials to efficiently screen multiple ligands for optimizing regioselectivity and yield.

  • Preparation: In a glovebox, arrange an array of 8 mL vials with stir bars.

  • Stock Solutions: Prepare stock solutions of your dihalopyridine, boronic acid, and base (e.g., K₃PO₄) in your chosen degassed solvent (e.g., 1,4-dioxane). This ensures consistent concentrations across all reactions.

  • Catalyst Loading: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the specific ligand to be tested (e.g., SPhos, XPhos, IPr, dppf, 5-10 mol %). The L:Pd ratio is critical and should be noted.

  • Reagent Addition: Add the solvent, followed by the stock solutions of the dihalopyridine (1.0 equiv), boronic acid (1.2 equiv), and base (2.5 equiv) to each vial.

  • Sealing and Reaction: Securely cap the vials, remove the array from the glovebox, and place it on a pre-heated reaction block (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each vial, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and the ratio of regioisomers.

Data Tables for Quick Reference

Table 1: Ligand Effects on Regioselectivity of 2,4-Dichloropyridine Coupling

Ligand TypeExample LigandsPredominant SelectivityRationaleReference
Bulky Monodentate NHC IPr, SIPrC4 Steric hindrance prevents access to the C2 position.[2]
Bulky Monodentate Phosphine QPhos, RuPhosC4 Steric bulk directs reaction to the less-hindered C4 site.[2],[13]
Bidentate Phosphine dppf, XantphosC2 Bite angle and electronics favor oxidative addition at C2.[1],[2]
Ligand-Free ("Jeffery") None (Phase Transfer)C4 Under specific conditions, can provide very high C4 selectivity.[1],[2]

Table 2: Common Solvents and Bases

ParameterCommon ChoicesKey ConsiderationsReference
Solvents 1,4-Dioxane, Toluene, CPME, THF, DMEMust ensure solubility of all components. Polar solvents can sometimes erode selectivity. Rigorous degassing is essential.[10],[2],[9]
Bases (Suzuki) K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often a good starting point. Cs₂CO₃ is more soluble and can be more effective for challenging couplings.[1]
Bases (Buchwald-Hartwig) NaOtBu, KOtBu, LHMDSStrong bases are required. Incompatible with base-sensitive functional groups.[11]
Section 4: The Palladium Catalytic Cycle & Pyridine Inhibition

Understanding the fundamental mechanism is key to troubleshooting. The standard Pd(0)/Pd(II) cycle is the engine of these reactions, but the pyridine substrate can throw a wrench in the works.

G pd0 L-Pd(0) oa Oxidative Addition pd0->oa Ar-X inactive Inactive Complex (Py)₂-Pd(0)-L pd0->inactive pd2 L-Pd(II)(Py-X)(R') oa->pd2 trans Transmetalation pd2->trans R'-M re Reductive Elimination trans->re Isomerization re->pd0 product Product Py-R' re->product inhibitor Pyridine Substrate or Product (Py) inhibitor->pd0 Catalyst Poisoning

Caption: The Pd cross-coupling cycle with the pyridine inhibition pathway shown in red.

The diagram above illustrates the key steps: Oxidative Addition of the dihalopyridine to the active L-Pd(0) catalyst, Transmetalation with the organometallic partner (e.g., a boronic acid), and Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[14] The red pathway shows how the pyridine nitrogen can coordinate to the Pd(0) center, forming an off-cycle, inactive complex that halts catalysis.[6] The use of bulky ligands (L) makes this inhibitory coordination less favorable, keeping the catalyst in the productive cycle.

References
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed.[Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate.[Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.[Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Navigating Selectivity in Buchwald-Hartwig Amination of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Buchwald-Hartwig amination of chlorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with these challenging substrates. Here, we address common selectivity issues through a combination of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with a chloropyridine showing low to no conversion?

Low or no conversion is a common hurdle, primarily because the C-Cl bond is significantly less reactive than C-Br or C-I bonds. The oxidative addition of the chloropyridine to the palladium(0) catalyst is typically the rate-limiting step of the catalytic cycle.[1]

Initial Diagnostic Checklist:

  • Catalyst System: The choice of palladium source and ligand is paramount.

    • Palladium Source: Standard palladium sources like Pd(OAc)₂ can be inconsistent. Consider using a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) that more efficiently generates the active Pd(0) species.[2]

    • Ligand Choice: Electron-rich, bulky phosphine ligands are essential for activating C-Cl bonds. Standard ligands such as PPh₃ are generally ineffective. Opt for sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos).[2]

  • Reaction Conditions:

    • Temperature: Elevated temperatures, often in the 80-110 °C range, are necessary to drive the oxidative addition.[2]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

    • Solvent and Base: Use dry, degassed solvents such as toluene or 1,4-dioxane.[2] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[2] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but may necessitate a more active catalyst system or higher temperatures.[1][2]

Q2: What is hydrodehalogenation, and how can I prevent this side reaction?

Hydrodehalogenation is a competing reaction where the chlorine atom is replaced by a hydrogen, resulting in a reduced pyridine ring instead of the desired aminated product.[2] This side reaction becomes significant when the final reductive elimination step to form the C-N bond is slow, allowing for alternative pathways such as β-hydride elimination from the amine to occur.[3]

Strategies to Suppress Hydrodehalogenation:

  • Ligand Selection: The ligand plays a crucial role in promoting the desired C-N bond formation. Bulky, electron-rich ligands that accelerate the rate of reductive elimination are highly effective at minimizing hydrodehalogenation.[2][4]

  • Anhydrous Conditions: Ensure all reagents, solvents, and the base are scrupulously dry. Trace amounts of water can contribute to this side reaction.[2]

  • Base Purity: Use a high-purity, anhydrous base. Some batches of NaOtBu may contain moisture or sodium hydroxide, which can worsen the issue.[2]

  • Amine Stoichiometry: Employing a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired amination pathway.[2]

Q3: When should I consider a Nucleophilic Aromatic Substitution (SNAr) reaction instead of a Buchwald-Hartwig amination for my chloropyridine?

While Buchwald-Hartwig amination is a powerful tool, it may not always be necessary, especially for highly activated heteroaryl chlorides.[5] The SNAr pathway should be considered when the pyridine ring is sufficiently electron-deficient to be susceptible to direct nucleophilic attack.

Decision Framework:

  • High-Reactivity Substrates: For heteroaryl chlorides like 2-chloropyrimidine or 2-chloropyrazine, the SNAr reaction can be very efficient, often proceeding under milder, metal-free conditions.[5]

  • Substituent Effects: The presence of additional electron-withdrawing groups on the pyridine ring will favor the SNAr mechanism.[5]

  • Regioselectivity: In some dichloropyridines, the SNAr and Buchwald-Hartwig reactions can yield different regioisomers. For instance, with a strong base like LiHMDS, 2,4-dichloropyrimidine can undergo a rapid, catalyst-free SNAr at the C4 position.[6] This provides a strategic choice to control the reaction outcome.

Troubleshooting Guide: Regioselectivity in Dichloropyridines

Achieving regioselectivity in the amination of dichloropyridines is a frequent and critical challenge. The electronic and steric environment of each chlorine atom, along with the chosen reaction conditions, dictates the site of reaction.

Scenario 1: Selective Amination of 2,4-Dichloropyridine

The inherent electronic properties of the pyridine ring make the C2 and C4 positions electron-deficient and thus more reactive.[2]

Problem: I want to achieve C2-selective amination, but I am getting a mixture of isomers or predominantly the C4-aminated product.

  • Causality: While both positions are activated, the C2 position is generally more susceptible to oxidative addition in a palladium-catalyzed cycle.[2] However, suboptimal ligand choice can lead to poor selectivity.

  • Solution: The selection of the right ligand is critical for directing the reaction to the C2 position.

    • Recommended Ligand: Xantphos has been shown to be highly effective in promoting C2-selective amination of 2,4-dichloropyridine.[7]

    • Protocol: A typical protocol involves using a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate as the base in dioxane.[7] This combination has been reported to yield C2:C4 selectivity ratios from 20:1 to 50:1.[8]

Problem: I need to synthesize the C4-amino-2-chloropyridine isomer.

  • Causality: As mentioned, under certain conditions, particularly with strong bases, the SNAr pathway at the C4 position can be highly favored and outcompete the palladium-catalyzed reaction.

  • Solution: Leverage the SNAr reactivity of the C4 position.

    • Protocol: The use of a strong, non-nucleophilic base like LiHMDS can deprotonate the amine, forming a highly nucleophilic amide anion. This anion can then rapidly attack the C4 position in a catalyst-free SNAr reaction, even at low temperatures.[6]

Ligand Selection Guide for Chloropyridine Amination
Substrate TypeDesired OutcomeRecommended Ligand(s)Rationale
General ChloropyridinesHigh ConversionRuPhos, BrettPhos, SPhosBulky, electron-rich ligands that facilitate the difficult oxidative addition of the C-Cl bond.[2]
Primary AminesMinimize Side ReactionsBrettPhosDesigned to favor coupling with primary amines while mitigating side reactions.[1]
DichloropyridinesC2-selective AminationXantphosThe specific geometry and electronic properties of this ligand favor oxidative addition at the more activated C2 position.[7][8]
DichloropyridinesSubsequent C4-aminationJosiphosEffective for the amination of the less reactive C4-chloro position after initial C2 functionalization.[8]

Visualizing the Process: Troubleshooting Workflow

troubleshooting_workflow start Low Conversion or Selectivity Issue check_catalyst 1. Verify Catalyst System - Use Pd Pre-catalyst - Select Bulky, Electron-Rich Ligand start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Increase Temperature (80-110 °C) - Ensure Strict Inert Atmosphere - Use Anhydrous Solvent & Base check_catalyst->check_conditions hydrodehalogenation Side Reaction: Hydrodehalogenation? check_conditions->hydrodehalogenation solve_hydro 3. Address Hydrodehalogenation - Use Ligand that Speeds Reductive Elimination (e.g., SPhos) - Ensure Anhydrous Conditions - Use Slight Excess of Amine hydrodehalogenation->solve_hydro Yes regioselectivity Issue: Regioselectivity in Dichloropyridine? hydrodehalogenation->regioselectivity No solve_hydro->regioselectivity solve_regio 4. Control Regioselectivity - For C2-selectivity: Use Xantphos - For C4-selectivity: Consider catalyst-free S NAr with strong base (LiHMDS) regioselectivity->solve_regio Yes success Successful Amination regioselectivity->success No solve_regio->success

Caption: A decision-making workflow for troubleshooting common issues in the Buchwald-Hartwig amination of chloropyridines.

Experimental Protocol: C2-Selective Amination of 2,4-Dichloropyridine

This protocol is adapted from methodologies reported to favor C2 amination.[7][8]

Materials:

  • 2,4-Dichloropyridine

  • Amine (1.1 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried reaction vessel equipped with a stir bar.

  • Reagent Addition: Add the 2,4-dichloropyridine, followed by the anhydrous 1,4-dioxane.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the 2-amino-4-chloropyridine product.

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ACS Publications. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). National Institutes of Health. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). National Institutes of Health. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ACS Publications. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Available at: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Purification of Chlorinated Pyridopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of chlorinated pyridopyrimidine intermediates. As crucial building blocks in medicinal chemistry and drug development, the purity of these intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3] However, their purification is often challenging due to their reactivity, the presence of stubborn impurities from chlorination reactions, and potential instability under certain conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols in a practical question-and-answer format to help you navigate the common hurdles encountered during the purification of these vital compounds.

General Frequently Asked Questions (FAQs)
Q1: How do I choose the primary purification technique for my crude chlorinated pyridopyrimidine?

The choice between methods like column chromatography, recrystallization, or even distillation depends on the physical state of your compound, its purity level, and the nature of the impurities.

  • Column Chromatography: This is the most versatile and common first-pass technique. It is ideal for separating the target compound from impurities with different polarities, especially for complex mixtures or when the product is an oil.[4]

  • Recrystallization: This is the best method for achieving high purity (>99.5%) if your intermediate is a solid.[5] It is most effective when the crude product is already relatively pure (>85-90%) and there is a significant difference in solubility between your product and the impurities in a chosen solvent.[6]

  • Distillation: This method is suitable for thermally stable, low-molecular-weight chlorinated pyridopyrimidines. However, many complex intermediates are not volatile enough or may decompose at the required temperatures.[7]

Below is a decision-making workflow to guide your choice.

start Crude Chlorinated Pyridopyrimidine Intermediate is_solid Is the intermediate a solid? start->is_solid purity Purity > 90%? is_solid->purity Yes chromatography Primary Method: Flash Column Chromatography is_solid->chromatography No (Oil/Wax) impurities Are impurities structurally similar (e.g., isomers)? purity->impurities Yes purity->chromatography No recrystallize Primary Method: Recrystallization impurities->recrystallize No impurities->chromatography Yes distill Consider Distillation (if volatile & stable) recrystallize->distill Optional final polish chromatography->recrystallize Follow with recrystallization if product is solid

Caption: Decision tree for selecting a purification method.
Q2: My chlorinated intermediate is degrading during purification on a silica gel column. What's causing this and how can I prevent it?

Degradation on silica gel is a common issue, especially with reactive heterocyclic compounds. The primary causes are the acidic nature of standard silica gel and the reactivity of the eluent.

  • Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis of the chloro-substituents or promote other side reactions.[8] Furthermore, using nucleophilic solvents like methanol in high concentrations can lead to substitution reactions, replacing the chlorine atom with a methoxy group.[4]

  • Preventative Measures:

    • Neutralize the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites.

    • Use Deactivated Silica: Consider using commercially available deactivated silica gel (e.g., Grade II or III, containing a small percentage of water) or alumina (basic or neutral).

    • Avoid Reactive Solvents: Avoid using high concentrations of methanol or other alcohols as eluents. If high polarity is needed, consider using ethyl acetate, acetonitrile, or a dichloromethane/acetone system.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

Q3: My final product looks clean by NMR, but I'm getting a low yield after work-up and purification. Where could I be losing material?

Loss of yield can occur at multiple stages. A systematic review of your process is necessary.

  • Extraction/Work-up: Chlorinated pyridopyrimidines can have moderate water solubility, especially if they contain other polar functional groups. During aqueous work-up, you may be losing product to the aqueous layer.

    • Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of your organic compound. Perform multiple extractions (e.g., 3-4 times) with your organic solvent (e.g., DCM or Ethyl Acetate) rather than one large-volume extraction.[9]

  • Adsorption onto Silica: Highly polar or basic pyridopyrimidine intermediates can irreversibly adsorb to the acidic sites on silica gel, especially at the origin of the column. This is visible as a permanent colored or UV-active band at the top of the column that never moves.

    • Solution: Use the triethylamine-deactivation method described in Q2.

  • Product Volatility: Some lower molecular weight dichloropyrimidines can be volatile. You may lose product during solvent removal under high vacuum, especially with prolonged heating.

    • Solution: Use a cold trap and avoid excessive heating on the rotary evaporator. Once the bulk solvent is removed, switch to a high-vacuum line at room temperature.

Troubleshooting Guide: Column Chromatography

This section addresses specific issues encountered during column chromatography.

Q: I am seeing poor separation or overlapping peaks. How can I improve my resolution?

Poor separation is the most frequent challenge in chromatography. A logical, step-by-step approach is required to solve it.

start Problem: Poor Separation cause1 Cause 1: Inappropriate Solvent System start->cause1 cause2 Cause 2: Column Overloading start->cause2 cause3 Cause 3: Poor Column Packing start->cause3 solution1a Adjust Solvent Ratio: Decrease polarity for better retention and separation. cause1->solution1a solution1b Change Solvent System: Switch selectivity (e.g., Hex/EtOAc to DCM/Acetone). cause1->solution1b solution2a Reduce Sample Load: Load <2% of silica mass. cause2->solution2a solution3a Repack Column: Ensure even packing without air bubbles or cracks. cause3->solution3a

Caption: Troubleshooting flowchart for poor chromatographic separation.

Detailed Explanation:

  • Inappropriate Solvent System: The goal is to have your target compound with an Rf (retention factor) of 0.25-0.35 on the TLC plate.[6]

    • If Rf is too high (>0.5): Your eluent is too polar. The compound is moving too fast and clumping with impurities. Decrease the proportion of the polar solvent (e.g., go from 20% EtOAc in Hexane to 10%).

    • If spots are smeared together: The selectivity of the solvent system is poor. You need to switch solvents entirely. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or toluene/acetone system to exploit different intermolecular interactions.[6]

  • Column Overloading: A common mistake is loading too much crude material. This saturates the stationary phase, leading to broad, overlapping bands.

    • Rule of Thumb: The mass of your crude sample should be 1-2% of the mass of the silica gel for difficult separations (e.g., 100-200 mg of sample on a 10g silica column).[6]

  • Poor Column Packing: Air bubbles, channels, or cracks in the silica bed create alternative pathways for the solvent and sample to travel, ruining separation.

    • Solution: Pack the column carefully using a wet slurry method. Gently tap the column as you pack to ensure an even bed. Never let the top of the silica bed run dry.

Q: My compound is streaking or "tailing" on the TLC plate and the column. What does this mean?

Tailing is often caused by strong, non-ideal interactions between your compound and the silica gel.

  • Cause: This is common for basic compounds like pyridopyrimidines. The basic nitrogen atoms can interact strongly with the acidic silanol groups of the silica, causing a portion of the sample to "stick" and elute slowly, creating a tail.

  • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.[8]

Problem Primary Cause Recommended Solution
Poor Separation Eluent polarity incorrectAdjust solvent ratio to achieve Rf of 0.25-0.35
Tailing/Streaking Compound is basic/acidicAdd 0.5-1% triethylamine (for bases) or acetic acid (for acids) to the eluent
Compound Won't Elute Eluent is not polar enoughSwitch to a much more polar system (e.g., DCM/MeOH)
Cracked Silica Bed Solvent change was too drasticUse a gradient elution, starting with low polarity and gradually increasing
Troubleshooting Guide: Recrystallization
Q: I've dissolved my compound in hot solvent, but upon cooling it has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[6]

  • Step 1: Re-heat and Dilute. Heat the solution until the oil redissolves completely. Add a small amount (10-15% more) of the hot solvent to make the solution slightly more dilute.

  • Step 2: Cool Slowly. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes oil formation.

  • Step 3: Induce Crystallization. If crystals still don't form, try one of these methods:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seed: Add a single, tiny crystal of the pure product (if you have any) to the cooled solution. This will act as a template for crystallization.[6]

Q2: How do I select an appropriate solvent for recrystallizing my chlorinated pyridopyrimidine?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities should either be insoluble at all temperatures or highly soluble even in the cold.[10]

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude solid in a test tube.

  • Add a solvent dropwise at room temperature. A good solvent will not dissolve the solid.

  • Heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely.

  • Cool the test tube to room temperature and then in an ice bath. A good solvent will result in the formation of a high yield of crystals.

Solvent Class Examples Good for... Notes
Non-polar Hexanes, TolueneLess polar, non-basic intermediatesOften used as the "anti-solvent" in a two-solvent system.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Wide range of intermediatesGood general-purpose solvents. Be aware of DCM's low boiling point.
Polar Aprotic Acetone, Acetonitrile (ACN)More polar intermediatesGood solubility for many heterocycles.
Polar Protic Ethanol, IsopropanolPolar intermediates with H-bond donors/acceptorsUse with caution. Can react with highly activated chloro-substituents at high temperatures.
Experimental Protocols
Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an eluent system that gives your product an Rf of 0.25-0.35.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, slurry your silica gel (e.g., 40-63 µm) with the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Add another layer of sand on top.

    • Flush the column with several column volumes of the eluent, ensuring no cracks or bubbles form. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • Alternatively, for "dry loading," dissolve the product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin running the eluent through the column. Use slight air pressure to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the boiling point.

  • Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References
  • Bollini, M., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC - NIH. Available at: [Link]

  • Cramm, G., et al. (2004). Synthesis of chlorinated pyrimidines. Google Patents (US20040054181A1).
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]

  • Dow AgroSciences. (2002). Synthesis of chlorinated pyrimidines. Google Patents (WO2002000628A2).
  • Koralla, S., & Choppala, A.D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Wang, W., et al. (2021). Formation and control of organic chloramines and disinfection by-products during the degradation of pyrimidines and purines by UV/chlorine process in water. PubMed. Available at: [Link]

  • European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES. Googleapis.com (EP1301489B1). Available at: [Link]

  • El-Sayed, M.S., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available at: [Link]

  • El-Sayed, M.S., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC - NIH. Available at: [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. Available at: [Link]

  • Vilar, S., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • Fathalla, W., & Zaki, R.M. (2025). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Van Bocxlaer, J.F., et al. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available at: [Link]

  • Assy, M.G., & Mohamed, E.K. (2019). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. Available at: [Link]

  • Caira, M.R., et al. (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Springer. Available at: [Link]

  • Perra, B., et al. (2024). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B. PubMed. Available at: [Link]

  • Syngenta Participations AG. (2001). Synthesis of chlorinated pyrimidines. Justia Patents. Available at: [Link]

  • Isakau, H.A., et al. (2025). Isolation and identification of impurities in chlorin e6. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Available at: [Link]

  • Suqian Nanxiang Chemical Co., Ltd. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents (CN104326988A).
  • El-Sayed, M.S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.

Understanding the Challenge: Why is Solubility an Issue?

This compound, like many heterocyclic compounds used in drug discovery, exhibits limited aqueous solubility. This characteristic can lead to several experimental issues, including compound precipitation in aqueous assay buffers, inaccurate concentration measurements, and consequently, unreliable biological data. The goal of this guide is to provide a logical, step-by-step approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of solubility problems with this compound in my assay?

A1: The most common indicators of poor solubility include:

  • Visible Precipitation: You may observe a cloudy or hazy appearance in your stock solutions or in the assay wells after adding the compound.

  • Inconsistent Results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Non-linear Dose-Response Curves: If the compound precipitates at higher concentrations, you may see a plateau or even a decrease in the biological response that is not dose-dependent.

Q2: I'm dissolving the compound in DMSO first, but it still precipitates when I add it to my aqueous buffer. Why is this happening?

A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous buffer. Many active compounds may be excluded from biological assays due to their low aqueous solubility[1]. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.

Q3: What is the recommended starting point for improving the solubility of this compound?

A3: A tiered approach is recommended. Start with the simplest methods and progress to more complex formulations if needed. The general workflow is as follows:

  • Co-solvent System: Optimize the concentration of a water-miscible co-solvent.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

  • Use of Solubilizing Excipients: Employ agents like cyclodextrins to form inclusion complexes.

  • Advanced Formulation: For more challenging cases, consider creating an amorphous solid dispersion.

Troubleshooting and Detailed Protocols

Method 1: Co-solvent Systems

The use of co-solvents is a widely adopted strategy to increase the solubility of poorly water-soluble drugs by mixing them with water-miscible solvents[2].

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic compound and the solvent, leading to increased solubility.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 300/400 (PEG-300/400)

  • Propylene glycol

Experimental Protocol: Determining the Optimal Co-solvent Concentration

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution in the co-solvent to create a range of concentrations.

  • Add small aliquots of each concentration to your aqueous assay buffer, ensuring the final co-solvent concentration remains consistent and below a level that affects your assay's biological system.

  • Visually inspect for precipitation immediately and after a period that mimics your assay's incubation time.

  • Quantify the solubility by centrifuging any precipitated material and measuring the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Table 1: Example Co-solvent Titration for Solubility Assessment

Final Compound Concentration (µM)Final DMSO Concentration (%)Observation (Immediate)Observation (2 hours)
1001.0ClearPrecipitate
500.5ClearClear
250.25ClearClear
100.1ClearClear
Method 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution. Based on the structure of this compound, the nitrogen atoms in the pyrimidine and pyridine rings can be protonated at acidic pH, which would increase its aqueous solubility.

Causality: By adjusting the pH to a point where the compound is in its ionized form, its interaction with water molecules is enhanced, leading to greater solubility.

Experimental Protocol: pH-Dependent Solubility Study

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0).

  • Add a small amount of a concentrated stock solution of the compound (in a minimal amount of organic co-solvent) to each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases by centrifugation or filtration.

  • Measure the concentration of the dissolved compound in the supernatant of each sample.

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Method 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility[3][4].

Causality: The hydrophobic portion of this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Weigh out this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Place the powders in a mortar and pestle.

  • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste for 30-60 minutes.

  • Dry the resulting solid under vacuum or in a desiccator to remove the solvent.

  • The resulting powder is the cyclodextrin inclusion complex, which should exhibit improved aqueous solubility. The solubility and dissolution rate of celecoxib were enhanced due to the formation of an inclusion complex with β-cyclodextrin[5].

Method 4: Amorphous Solid Dispersions

For compounds with very low solubility, creating an amorphous solid dispersion (ASD) can be a powerful technique. In an ASD, the crystalline structure of the drug is disrupted, and it is molecularly dispersed within a polymer matrix[6].

Causality: The amorphous form of a drug has a higher free energy than its crystalline counterpart, which leads to a significant increase in its apparent solubility and dissolution rate. The polymer matrix prevents the drug from recrystallizing, thus maintaining this high-energy state.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Select a suitable polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). The solvent evaporation method involves dissolving a drug and a carrier in an organic solvent, followed by complete evaporation of the solvent to form a solid mass[7].

  • Remove the solvent using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the resulting solid from the flask. This solid is the amorphous solid dispersion.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.

Diagrams and Visualizations

Workflow for Solubility Enhancement

Solubility_Workflow Start Compound with Poor Aqueous Solubility CoSolvent Method 1: Co-solvent Optimization Start->CoSolvent pH_Adjust Method 2: pH Adjustment CoSolvent->pH_Adjust Insoluble Success Soluble for Assay CoSolvent->Success Soluble Cyclodextrin Method 3: Cyclodextrin Complexation pH_Adjust->Cyclodextrin Insoluble pH_Adjust->Success Soluble ASD Method 4: Amorphous Solid Dispersion Cyclodextrin->ASD Insoluble Cyclodextrin->Success Soluble ASD->Success Soluble Failure Insoluble ASD->Failure

A tiered approach to improving compound solubility.

Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Inclusion cluster_0 Before Complexation cluster_1 After Complexation Compound Drug Molecule (Hydrophobic) Complex Inclusion Complex (Water Soluble) Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Sources

Technical Support Center: Navigating Off-Target Effects of Pyridopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyridopyrimidine-based kinase inhibitors. This guide is designed to provide expert insights and practical troubleshooting strategies to help you anticipate, identify, and mitigate off-target effects in your experiments. The pyridopyrimidine scaffold is a cornerstone in modern kinase inhibitor design, valued for its ability to mimic the adenine ring of ATP and engage with the kinase hinge region.[1] However, this same feature contributes to its potential for promiscuity, as the ATP-binding site is highly conserved across the kinome.[2] Understanding and addressing these off-target interactions is critical for generating reproducible, high-quality data and for the successful development of selective therapeutics.

This center provides a structured approach to troubleshooting, from frequently asked questions for rapid guidance to in-depth experimental workflows for comprehensive validation.

Frequently Asked Questions (FAQs)

Q1: Why are pyridopyrimidine kinase inhibitors prone to off-target effects?

The pyridopyrimidine core is considered a "privileged scaffold" because it effectively mimics the purine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of a kinase's active site.[1] This fundamental mechanism of action is also its primary liability. Due to the evolutionary conservation of the ATP-binding pocket across the human kinome, these inhibitors can bind to and inhibit multiple kinases beyond the intended target.[2] While chemical modifications to the scaffold can enhance selectivity, the potential for off-target binding remains a significant consideration.

Q2: I'm seeing a potent cellular phenotype with my inhibitor. How can I be sure it's an on-target effect?

A cellular phenotype, even if consistent with the known function of the target kinase, requires rigorous validation. Off-target inhibition of a different kinase within the same or a parallel signaling pathway can produce a similar downstream outcome.[3][4] To confirm the effect is on-target, a multi-pronged approach is necessary, including the use of structurally distinct inhibitors for the same target, genetic knockdown (siRNA/CRISPR) of the target to see if it phenocopies the inhibitor's effect, and rescue experiments with a drug-resistant mutant of the target kinase.

Q3: My inhibitor's IC50 value is much higher in my cell-based assay than in my biochemical assay. What could be the cause?

This is a common and important observation. Several factors can contribute to this discrepancy:

  • High Intracellular ATP: The concentration of ATP in cells (typically 1-10 mM) is significantly higher than the concentrations used in many biochemical kinase assays.[5] This high level of endogenous competitor (ATP) means a higher concentration of your inhibitor is required to achieve the same level of target inhibition.

  • Cell Permeability and Efflux: The inhibitor may have poor membrane permeability or be actively transported out of the cell by efflux pumps, reducing its effective intracellular concentration.

  • Off-target Engagement: In a complex cellular environment, your inhibitor may be sequestered by binding to abundant off-target proteins, reducing the free concentration available to bind your intended target.

Q4: What is the first step I should take to proactively assess the selectivity of my pyridopyrimidine inhibitor?

The most direct and comprehensive first step is to perform an in vitro kinome selectivity profile.[6][7] Several commercial services offer screening against large panels of recombinant kinases (often >400). These screens can be performed as binding assays or enzymatic activity assays and provide a broad overview of your compound's selectivity landscape at one or more concentrations.[2] This data is invaluable for identifying potential off-targets that require further investigation.

Q5: Can off-target effects ever be beneficial?

Yes, this concept is known as polypharmacology.[8] In some cases, inhibiting multiple nodes in a disease-related pathway can lead to a more potent therapeutic effect or overcome resistance mechanisms. For example, some successful multi-kinase inhibitors were designed to hit several oncogenic drivers simultaneously.[1] However, even when intentional, this polypharmacology must be carefully characterized to distinguish desired multi-target effects from those that cause toxicity.[8]

Troubleshooting Guides

This section provides structured guidance for common experimental challenges.

Guide 1: Unexpected or Contradictory Phenotypic Results

Problem: Your pyridopyrimidine inhibitor induces a cellular phenotype that is inconsistent with the known biology of the target kinase, or you observe a phenotype that a structurally different inhibitor of the same target fails to produce.

Causality: This strongly suggests that the observed phenotype is driven by one or more off-target interactions. The inhibitor may be affecting a parallel signaling pathway or a downstream substrate of another kinase that converges on the same cellular process.[3][4]

G A Start: Unexpected Phenotype Observed B Step 1: Perform Broad Kinome Selectivity Screen (e.g., 400+ kinases) A->B C Step 2: Validate Top Off-Targets with Cellular Assays B->C Identify potent off-targets (e.g., >90% inhibition @ 1µM) D Step 3: Correlate Off-Target Inhibition with Phenotype C->D Generate IC50 curves for off-targets in cells E Step 4: Use Orthogonal Tools to Confirm Causality D->E IC50 for off-target matches phenotypic EC50 G Conclusion: Phenotype is On-Target, Re-evaluate Target Biology D->G No correlation found F Conclusion: Phenotype is Off-Target Driven E->F Genetic knockdown of off-target phenocopies inhibitor effect E->G Knockdown does not phenocopy

Caption: Workflow for Deconvoluting Off-Target Phenotypes.

Detailed Steps:

  • Broad Kinome Profiling: Submit your inhibitor for a comprehensive kinase panel screen (e.g., Eurofins DiscoverX, Reaction Biology). This will provide an unbiased list of potential off-target kinases.[2]

  • Cellular Target Validation: For the most potent off-targets identified in the screen, confirm their inhibition in a cellular context. Use methods like Western blotting to probe the phosphorylation of a known substrate for each off-target kinase in inhibitor-treated cells.

  • Dose-Response Correlation: Generate a dose-response curve for the inhibition of the off-target's substrate phosphorylation and compare it to the dose-response curve for your cellular phenotype. A close correlation between the IC50 (for target inhibition) and EC50 (for phenotype) is strong evidence for a causal link.

  • Orthogonal Validation: Use a tool that is specific to the suspected off-target. This could be a different, highly selective inhibitor for that off-target, or preferably, genetic validation using siRNA or CRISPR to knock down the off-target. If the genetic knockdown reproduces the phenotype you observed with your pyridopyrimidine inhibitor, this confirms the off-target causality.

Guide 2: Discrepancy Between Biochemical and Cellular Potency

Problem: Your inhibitor is highly potent in an in vitro biochemical assay (e.g., IC50 < 100 nM) but requires a much higher concentration (e.g., > 5 µM) to show efficacy in a cell-based assay.

Causality: This discrepancy points to factors present in the cellular environment that are absent in a purified, recombinant system. The most common culprits are high intracellular ATP levels, poor cell permeability, or active drug efflux.[5]

G A Start: Biochemical IC50 << Cellular IC50 B Hypothesis 1: High Intracellular ATP A->B C Hypothesis 2: Poor Permeability / Efflux A->C D Hypothesis 3: Lack of Target Engagement A->D B_Test Test: Re-run biochemical assay with physiological ATP (1-10 mM) B->B_Test C_Test Test: Perform permeability assay (e.g., PAMPA) or use efflux pump inhibitors C->C_Test D_Test Test: Run a cellular target engagement assay (e.g., CETSA, NanoBRET) D->D_Test

Caption: Diagnosing Potency Shifts Between In Vitro and Cellular Assays.

Detailed Steps:

  • Assess ATP Competitiveness: Perform your biochemical kinase assay across a range of ATP concentrations, from the Km(ATP) up to physiological levels (1-10 mM). A significant rightward shift in your inhibitor's IC50 at higher ATP concentrations indicates it is an ATP-competitive inhibitor and that high cellular ATP is a likely contributor to the potency drop.[5]

  • Evaluate Cell Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to quickly assess the passive permeability of your compound. If permeability is low, consider if the compound's physicochemical properties (e.g., LogP, polar surface area) can be optimized.

  • Confirm Cellular Target Engagement: It is crucial to prove that your inhibitor binds to its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess this. A successful CETSA experiment will show a thermal stabilization of the target protein in the presence of the inhibitor, confirming direct binding.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.

Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture and harvest cells B 2. Resuspend cells and aliquot into two pools: Vehicle (DMSO) and Inhibitor A->B C 3. Incubate to allow compound entry and binding B->C D 4. Aliquot each pool into PCR tubes C->D E 5. Heat tubes across a temperature gradient (e.g., 40-70°C) for 3 minutes. Include non-heated control. D->E F 6. Lyse cells by freeze-thaw cycles E->F G 7. Centrifuge to pellet aggregated/denatured proteins F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Analyze soluble protein levels by Western Blot or Mass Spec H->I J 10. Plot soluble protein vs. temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement. I->J

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells with your pyridopyrimidine inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Then, centrifuge at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of your target protein remaining in the supernatant by Western blot.

  • Data Interpretation: Quantify the band intensities from the Western blot and plot them against the corresponding temperature. A successful experiment will show a "melting curve." In the inhibitor-treated samples, this curve should be shifted to the right, indicating that the protein was stabilized at higher temperatures due to inhibitor binding.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Analysis

This protocol is used to measure changes in the phosphorylation state of kinase substrates, providing a direct readout of kinase activity within the cell.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum if necessary to reduce basal signaling. Treat with a dose-response of your inhibitor for an appropriate time.

  • Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate of your target kinase (or a suspected off-target kinase) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein for the substrate to ensure that changes in phosphorylation are not due to changes in total protein levels.

Data Interpretation Guide

The table below summarizes how to interpret outcomes from key validation experiments.

Experimental Result Interpretation Next Steps
Inhibitor Phenotype = Target Knockdown Phenotype High confidence that the phenotype is on-target.Proceed with the inhibitor as a valid tool for studying the target kinase.
Inhibitor Phenotype ≠ Target Knockdown Phenotype The phenotype is likely driven by an off-target effect.Analyze kinome scan data to identify the responsible off-target(s) and validate with genetic tools.
Kinome Scan shows multiple potent off-targets The inhibitor is promiscuous and may not be a suitable tool for dissecting the function of a single kinase.Consider medicinal chemistry efforts to improve selectivity or use a more selective, structurally distinct inhibitor.
CETSA shows no thermal stabilization of the target The inhibitor is not binding to the intended target in the cellular context at the tested concentration.Re-evaluate cell permeability and compound stability. The cellular phenotype is definitively off-target.
Biochemical IC50 shifts significantly with [ATP] The inhibitor is ATP-competitive. The lower cellular potency is at least partially explained by competition with endogenous ATP.This is an expected property for this class of inhibitors. Use cellular target engagement assays to determine the effective concentration in cells.

References

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313–328. Available from: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: where genetics and pharmacology meet. Cell, 128(3), 425–430. Available from: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 37(9), 722–747. Available from: [Link]

  • Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Assessment of chemical coverage of kinome space and its implications for kinase drug discovery. Journal of Medicinal Chemistry, 51(24), 7898–7914. Available from: [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemistry, 2(4), 256–259. Available from: [Link]

  • Lin, A., & Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Available from: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available from: [Link]

  • Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current Pharmaceutical Design, 18(20), 2936–2945. Available from: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available from: [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available from: [Link]

  • O'Reilly, M., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available from: [Link]

Sources

Technical Support Center: Managing Catalyst Poisoning in Amination of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Catalyst Support Division

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Buchwald-Hartwig amination for the synthesis of 2-aminopyridines and encounter challenges related to catalyst performance. The unique electronic nature of 2-halopyridines presents specific obstacles, with catalyst poisoning being a primary cause of reaction failure. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose, mitigate, and prevent catalyst deactivation.

Frequently Asked Questions (FAQs)
Section A: Identifying Catalyst Poisoning

Q1: My amination of 2-chloropyridine has stalled or is giving very low yield. How do I know if catalyst poisoning is the culprit?

A1: Distinguishing catalyst poisoning from other common reaction issues is the critical first step. While a low yield is a primary symptom, it can also result from poor reagent quality, suboptimal conditions, or incorrect stoichiometry. Catalyst poisoning, however, has a more specific profile.

The core issue is the interaction of impurities or even the substrate with the catalyst's active sites, reducing or completely halting its activity.[1] Look for these tell-tale signs:

  • Reaction Stalls Prematurely: The reaction proceeds initially but stops before the starting material is fully consumed, even with extended reaction times or heating. This suggests the catalyst was active but was progressively deactivated.

  • Inconsistency Between Batches: A previously successful reaction fails when using a new bottle of solvent, base, or starting material. This points to contaminants in the new reagents.

  • Color Change: A distinct color change in the reaction mixture (e.g., rapid formation of black precipitate, indicating palladium black formation) can signal catalyst decomposition, often a result of poisoning.

  • High Catalyst Loading Required: If the reaction only works at unusually high catalyst loadings (e.g., >5 mol%), it may indicate that a portion of the catalyst is being sacrificed to poisons.[2]

To confirm, run a control experiment with highly purified reagents and compare the results.

Table 1: Differentiating Catalyst Poisoning from Other Reaction Failures

SymptomPossible Cause: Catalyst PoisoningPossible Cause: Other Issues (e.g., Conditions, Reagents)
Low Conversion Reaction starts but stalls completely after partial conversion.Reaction is slow but proceeds steadily; may be an equilibrium issue or low reactivity.
No Reaction The catalyst is immediately deactivated upon addition.Incorrect temperature, inactive catalyst batch, wrong ligand/base combination.
Inconsistency Works with one batch of solvent/reagent but not another.Could be moisture in one batch, but less likely to cause a complete shutdown.
Visual Cue Rapid formation of palladium black or unusual color.Homogeneous solution, no significant visual change.
Section B: Common Sources of Catalyst Poisons

Q2: What are the most common catalyst poisons in palladium-catalyzed amination reactions?

A2: Catalyst poisons are substances that bind to the palladium center, often irreversibly, preventing it from participating in the catalytic cycle.[3] The most common culprits originate from impurities within the reaction components.

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are potent poisons. They can be present in starting materials, solvents (like undistilled THF), or from the incomplete cleaning of glassware.

  • Water and Oxygen: While some protocols tolerate water, excess moisture can lead to the hydrolysis of phosphine ligands to phosphine oxides or interfere with the base.[4][5] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state or degrade ligands.

  • Coordinating Impurities: Any species with a strong affinity for palladium can act as a poison. This includes residual cyanide, halides from other processes, or heavy metals.[6][7]

  • Byproducts: Reaction byproducts can sometimes inhibit the catalyst. For instance, in some cases, the product itself can coordinate to the palladium and slow down the reaction.

Table 2: Common Catalyst Poisons, Origins, and Mitigation

Poison ClassCommon ExamplesLikely Source(s)Mitigation Strategy
Sulfur Compounds Thiols, Thiophenes, SulfidesReagents (amine, halide), Solvents (undistilled), Cross-contaminationPurify reagents via distillation or recrystallization. Use high-purity solvents.
Coordinating Heterocycles Pyridine (substrate), Imidazole, ThiazoleSubstrate, Impurities in reagentsUse ligands with high steric bulk (e.g., biarylphosphines) to disfavor substrate binding.[8]
Halides & Pseudohalides Excess Cl⁻, Br⁻, I⁻, CN⁻Impurities in base, Cyanide sourcesUse high-purity bases. Avoid cyanide if not essential for the reaction.[9]
Water/Oxygen H₂O, O₂Solvents, Reagents, AtmosphereUse anhydrous solvents and reagents. Perform reaction under an inert atmosphere (N₂ or Ar).
Heavy Metals Lead, Mercury, ArsenicContaminated reagents, GlasswareUse high-purity starting materials. Use dedicated, thoroughly cleaned glassware.[10]

Q3: Can the 2-halopyridine substrate itself poison the catalyst?

A3: Yes, this is a critical and often overlooked challenge specific to this substrate class. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate strongly to the palladium center.[11] This coordination can lead to the formation of a stable, off-cycle Pd-pyridine complex, effectively removing the catalyst from the reaction. This is a form of competitive inhibition.

The strength of this poisoning effect is dependent on:

  • Steric Hindrance: Substituents near the pyridine nitrogen can sterically block its coordination to the palladium center.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) are essential.[8] They create a sterically crowded environment around the palladium that disfavors the binding of the pyridine nitrogen while still allowing the desired catalytic steps to occur.

dot

CatalystPoisoning cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA + Ar-X Inactive_Complex Inactive Pd-Poison Complex (LₙPd-Pyridine) Pd0->Inactive_Complex + Poison Amine_Coord Amine Coordination OA->Amine_Coord + HNR₂ Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L₂ Amine_Coord->Deprotonation + Base RE Reductive Elimination Deprotonation->RE RE->Pd0 - Product Product Product (Ar-NR₂) RE->Product Poison Poison (e.g., Pyridine Substrate) Poison->Inactive_Complex

Caption: Catalyst deactivation by competitive inhibition from a pyridine substrate.

Q4: How do impurities in solvents, bases, or the amine coupling partner affect the catalyst?

A4: Every component added to the reaction is a potential source of poisons.

  • Solvents: Anhydrous, degassed solvents are crucial. Ethers like THF can contain peroxides if not stored properly, which can oxidize the catalyst and ligands. Technical grade solvents may contain sulfur impurities.[12]

  • Bases: Carbonate and phosphate bases can contain trace amounts of water or heavy metals from their manufacturing process. Stronger bases like sodium tert-butoxide are hygroscopic and must be handled in an inert atmosphere.

  • Amine Reagents: Amines can be contaminated with byproducts from their synthesis. For example, an amine prepared via reduction of a nitro group might contain residual metal catalyst. It's also important to ensure the amine itself doesn't contain other coordinating functional groups that could interfere.

Section C: Troubleshooting & Mitigation Strategies

Q5: My reaction has failed. What are the immediate troubleshooting steps I should take?

A5: Follow a systematic approach to diagnose the issue. Do not change multiple variables at once.

dot

TroubleshootingWorkflow Start Reaction Failed (Low/No Yield) Check_Conditions Verify Conditions (Temp, Time, Stirring) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Purity, Stoichiometry, Activity) Check_Conditions->Check_Reagents Conditions OK Poison_Suspected Is Poisoning Suspected? (Stalled, Inconsistent) Check_Reagents->Poison_Suspected Reagents Seem OK Purify Purify All Reagents (Solvent, Base, Substrates) Poison_Suspected->Purify Yes Re_evaluate Re-evaluate System (Ligand, Base, Catalyst) Poison_Suspected->Re_evaluate No Run_Control Run Purified Control Reaction Purify->Run_Control Success Problem Solved: Poisoning Confirmed Run_Control->Success Success Failure Problem Persists Run_Control->Failure Failure Failure->Re_evaluate

Caption: A systematic workflow for troubleshooting failed amination reactions.

  • Verify Conditions: Double-check the reaction temperature, time, and stirring efficiency. Ensure your inert atmosphere was maintained.

  • Run a Positive Control: If possible, run a reaction that has worked previously in your hands with the same batch of catalyst to ensure the catalyst itself is active.

  • Purify a Key Reagent: The solvent is often the easiest to purify. Distill your solvent over a suitable drying agent (e.g., sodium/benzophenone for THF/dioxane) and re-run the reaction. If this solves the problem, you've identified a major source of contamination.[1]

  • Change the Ligand/Precatalyst: If substrate inhibition is suspected, switch to a bulkier ligand system (e.g., from a monodentate to a biarylphosphine ligand). Using a well-defined precatalyst can also improve consistency over generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[13]

Q6: How can I purify my reagents to remove potential catalyst poisons?

A6: Rigorous purification is a cornerstone of preventing catalyst deactivation.

  • Solvents: Distill from an appropriate drying agent under an inert atmosphere. For example, THF and dioxane are often distilled from sodium/benzophenone.

  • 2-Halopyridine: If it is a solid, recrystallize from a suitable solvent. If it is a liquid, consider distillation or flash chromatography.

  • Amine: Liquid amines can be distilled, often from KOH or CaH₂ to ensure dryness. Solid amines can be recrystallized.

  • Bases: Purchase high-purity grades (e.g., 99.9%+) and handle them exclusively in a glovebox to prevent hydration.

Experimental Protocol 1: Purification of Tetrahydrofuran (THF) for C-N Coupling
  • Pre-Drying: Add ~50 g of anhydrous potassium hydroxide (KOH) pellets to a 2 L bottle of commercial-grade THF. Let it stand for 24 hours to remove the bulk of the water.

  • Apparatus Setup: Assemble a distillation apparatus in a fume hood. Use a 2 L round-bottom flask, a distillation head with a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Distillation: Decant the pre-dried THF into the distillation flask. Add sodium metal (cut into small pieces, ~5 g) and a small amount of benzophenone (~1 g) as an indicator.

  • Reflux: Heat the flask to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. If the color does not appear or fades, more sodium may be required.

  • Collect Distillate: Once the deep blue color is stable, collect the distilled THF in the receiving flask under an inert atmosphere.

  • Storage: Store the purified, anhydrous THF over activated molecular sieves (3Å or 4Å) in a sealed flask under nitrogen or argon. Use within one week for best results.

Section D: Advanced Topics & Prevention

Q7: Can a poisoned palladium catalyst be regenerated?

A7: In an industrial setting, regeneration is sometimes economically viable, but it is rarely practical in a research lab.[14] The methods are often harsh and specific to the poison.

  • Sulfur Poisoning: Can sometimes be reversed by high-temperature treatment under hydrogen, but this can also cause catalyst sintering.[15]

  • Nitrogen Compound Poisoning: Some patents describe washing the catalyst with basic or acidic solutions to remove coordinated nitrogen species.[16]

  • Palladium Black: Once formed, palladium black is generally not convertible back to the active homogeneous catalyst in the reaction flask.

For laboratory scale, prevention is far more effective than attempting regeneration. It is more cost-effective to use fresh catalyst after ensuring all reagents are pure.

Q8: What analytical techniques can I use to confirm the presence of a specific poison?

A8: Identifying a specific poison at the ppm level can be challenging without specialized equipment.

  • GC-MS: Can be used to detect volatile organic impurities in solvents or starting materials. Specialized detectors, like a sulfur chemiluminescence detector (SCD), are highly effective for sulfur compounds.[17]

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is the gold standard for detecting trace metal contaminants. If you suspect your reagents are contaminated with lead, arsenic, or other metals, sending a sample for ICP-MS analysis is definitive.[10]

  • NMR Spectroscopy: While not ideal for trace analysis, a high-quality ¹H NMR of your starting materials might reveal unexpected impurities if they are present at >0.5 mol%.

References
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, NIH. [Link]

  • Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. (2020). MDPI. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). AZoM. [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Spectroscopy Online. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC, NIH. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL International Inc.. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Method for reactivating palladium catalysts.
  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Catalyst Poisoning Solutions. Gulf Bio Analytical. [Link]

Sources

Validation & Comparative

A Comparative Guide: From the 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold to the Potent KRASG12C Inhibitor, Adagrasib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was deemed "undruggable" due to its near-featureless spherical structure and the high affinity of its guanosine triphosphate (GTP) binding pocket. The discovery of a specific mutation, G12C (glycine-to-cysteine substitution at codon 12), which is a key oncogenic driver in approximately 14% of non-small cell lung cancers (NSCLC) and 3-4% of colorectal cancers, presented a unique therapeutic opportunity.[1][2] This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors. Adagrasib (Krazati®) is a leading example of a highly selective and potent oral inhibitor that covalently targets KRASG12C, leading to its accelerated FDA approval for treating patients with this specific mutation.[1][3]

This guide provides a comparative analysis not between two competing drugs, but between the final, highly optimized therapeutic, adagrasib, and one of its core structural components: 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . By dissecting these two molecules, we will illuminate the principles of modern structure-based drug design and the experimental journey from an inert chemical scaffold to a clinically effective medication. This analysis is intended for researchers, chemists, and drug development professionals to understand the causality behind the chemical choices that confer potency and selectivity.

Section 1: The Molecular Blueprint - A Structural Dissection

The transformation from a simple heterocyclic core to a complex, targeted therapeutic is a testament to the power of medicinal chemistry. The efficacy of adagrasib is not derived from a single feature but from the synergistic interplay of its distinct chemical moieties, all anchored to the tetrahydropyrido[3,4-d]pyrimidine skeleton.

Adagrasib: A Multi-Component, Optimized Inhibitor

Adagrasib's structure is a masterclass in pharmacophore optimization.[4][5] It can be deconstructed into several key components:

  • The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Core: This fused ring system acts as the central scaffold, providing the rigid three-dimensional framework necessary to orient the other functional groups for optimal interaction with the KRASG12C protein.

  • The 8-Chloro-1-Naphthalenyl Group: Occupies a critical pocket (the Switch-II pocket) on the KRAS protein surface, contributing significantly to the molecule's high binding affinity and selectivity.

  • The Fluoroacrylamide "Warhead": This electrophilic group is the reactive component. It is precisely positioned to form an irreversible covalent bond with the thiol group of the mutant cysteine residue at position 12, permanently locking the drug onto its target.[4]

  • The Substituted Piperazine Linker: This moiety enhances the molecule's physicochemical properties, such as solubility and cell permeability, which are critical for oral bioavailability and reaching the target within the cell.

This compound: The Versatile Intermediate

In contrast, this molecule represents a foundational building block. In the context of synthesizing complex molecules like adagrasib, its primary role is that of a synthetic intermediate .

  • Structural Simplicity: It provides the core heterocyclic skeleton.

  • Reactive Handle: The chlorine atom at the C-4 position is a key feature. In organic synthesis, this chloro-group serves as a leaving group, enabling chemists to perform nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the strategic attachment of linkers and other functional groups (like the piperazine moiety in adagrasib) to build molecular complexity and introduce biological activity.

Section 2: Mechanism of Action - From Inert Anchor to Pathway Silencer

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways like MAPK, which control cell proliferation and survival.[4] The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively "on" state, leading to uncontrolled cell growth.[5][7]

Adagrasib's mechanism is exquisitely specific: it selectively binds to the inactive, GDP-bound form of KRASG12C.[4] The initial, non-covalent binding correctly orients the acrylamide warhead, which then forms a permanent covalent bond with cysteine-12. This action traps the KRASG12C protein in its inactive state, preventing it from participating in the GTP-loading cycle and effectively shutting down the aberrant downstream signaling.[3][5]

The 4-chloro-tetrahydropyrido[3,4-d]pyrimidine scaffold, by itself, possesses no such mechanism. It lacks the necessary pharmacophoric features to bind to KRAS or inhibit its function. Its value is purely structural and synthetic, providing the foundation upon which the active components are built.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Growth Factor Receptor (e.g., EGFR) SOS1 GEF (e.g., SOS1) EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP -> GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Adagrasib Adagrasib Adagrasib->Block

Caption: KRAS signaling pathway and the inhibitory action of Adagrasib.

Section 3: Comparative Performance Profile

A direct experimental comparison is moot, as the two molecules serve fundamentally different purposes. The following table summarizes their expected properties based on their defined roles in the drug discovery process.

FeatureThis compoundAdagrasib
Role Synthetic Intermediate / Chemical ScaffoldPotent, Selective, Covalent KRASG12C Inhibitor
Primary Target Not ApplicableKRASG12C Mutant Protein
Binding Mechanism Non-specific / NoneIrreversible Covalent Bonding
Biochemical Potency (IC50) Inactive (>100 µM)Low Nanomolar
Cellular Potency (GI50) Inactive (>100 µM)Low Nanomolar
Clinical Status Not ApplicableFDA Approved[3]

Section 4: The Experimental Workflow: Validating Potency and Selectivity

The journey from a chemical scaffold to a drug like adagrasib is paved with a cascade of rigorous experiments. Each assay provides critical data that validates the design choices and guides further optimization. Below are representative protocols that would be used to differentiate the activity of a final compound from its inert precursor.

Workflow Scaffold Scaffold Selection (e.g., Pyrido[3,4-d]pyrimidine) Intermediate Synthesis of Key Intermediate (e.g., 4-Chloro derivative) Scaffold->Intermediate Derivatization Structure-Based Design & Derivatization Intermediate->Derivatization Biochemical Biochemical Assays (Potency) Derivatization->Biochemical Cellular Cell-Based Assays (Target Engagement, Viability) Biochemical->Cellular InVivo In Vivo Models (Efficacy & PK/PD) Cellular->InVivo

Caption: A simplified drug discovery workflow from scaffold to in vivo testing.

Experimental Protocol 1: Biochemical Potency Assessment via Nucleotide Exchange Assay

Causality and Rationale: This initial screen is crucial for determining if a compound can directly inhibit the target protein's core function in a clean, cell-free system. A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method to monitor the exchange of GDP for GTP on the KRAS protein. Inhibition of this exchange is a direct measure of a compound's biochemical potency.

Methodology:

  • Reagent Preparation:

    • Recombinant human KRASG12C protein.

    • BODIPY-FL-GTP (fluorescent GTP analog).

    • Guanine nucleotide exchange factor (GEF), e.g., SOS1.

    • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4).

    • Test compounds (Adagrasib and the scaffold) serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of KRASG12C protein (final concentration ~20 nM) pre-incubated with the test compound for 60 minutes at room temperature. This pre-incubation is critical for covalent inhibitors like adagrasib to allow time for the reaction to occur.

    • Initiate the exchange reaction by adding 5 µL of a solution containing SOS1 (final concentration ~50 nM) and BODIPY-FL-GTP (final concentration ~100 nM).

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence polarization or TR-FRET signal at regular intervals (e.g., every 5 minutes for 1 hour) using a compatible plate reader.

  • Data Analysis and Expected Outcome:

    • The rate of nucleotide exchange is calculated from the kinetic readings.

    • Plot the inhibition of the exchange rate against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Expected Result: Adagrasib will exhibit a potent, dose-dependent inhibition with a low nanomolar IC50. The 4-chloro scaffold will show no significant inhibition at any tested concentration.

Experimental Protocol 2: Cellular Target Engagement via Thermal Shift Assay (CETSA)

Causality and Rationale: Demonstrating biochemical potency is not enough; the compound must be able to enter a cell and bind to its intended target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this target engagement. The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[8][9]

Methodology:

  • Cell Culture and Treatment:

    • Culture a human cancer cell line harboring the KRASG12C mutation (e.g., MIA PaCa-2 or NCI-H358).

    • Treat the cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 1-2 hours at 37°C to allow for cell penetration and binding.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by a cooling step at 4°C.

  • Protein Extraction and Detection:

    • Lyse the cells via freeze-thaw cycles to release the soluble proteins.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble KRASG12C remaining in the supernatant using a standard protein detection method like Western Blot or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis and Expected Outcome:

    • For each compound concentration, plot the amount of soluble KRASG12C against the temperature.

    • The resulting "melting curve" will shift to the right (higher temperatures) in the presence of a binding compound.

    • Expected Result: Cells treated with adagrasib will show a significant, dose-dependent thermal shift for KRASG12C, confirming intracellular target engagement. The scaffold will not induce a shift, indicating it does not bind to the target protein in cells.

Conclusion

The comparison between adagrasib and this compound is not one of alternatives, but one of evolution. It highlights a core principle of drug discovery: a chemical scaffold is merely a starting point, an inert foundation. True therapeutic innovation arises from the meticulous, rational design and addition of specific functional groups that confer high-affinity binding, target selectivity, covalent reactivity, and drug-like properties.

The journey from this simple chlorinated intermediate to the FDA-approved adagrasib showcases the iterative process of structure-based design, chemical synthesis, and rigorous experimental validation. It underscores that every atom and every bond in a modern therapeutic is deliberately placed to fulfill a specific role, transforming a simple chemical blueprint into a potent tool against cancer.

References

  • Adagrasib - LiverTox - NCBI Bookshelf - NIH. (2023, October 4). National Center for Biotechnology Information. [Link]

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. (2024, October 30). MDPI. [Link]

  • Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • First-Line Adagrasib Shows Activity in STK11-Mutant KRAS G12C NSCLC | Targeted Oncology. (2025, April 30). Targeted Oncology. [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (n.d.). ACS Publications. [Link]

  • Adagrasib – Mechanism of Action and Synthesis. (2023, September 29). YouTube. [Link]

  • KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer. (2024, June 1). Bristol Myers Squibb. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025, May 27). National Center for Biotechnology Information. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025, June 4). PubMed. [Link]

  • Adagrasib | C32H35ClFN7O2 | CID 138611145. (n.d.). PubChem. [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024, July 23). bioRxiv. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Adagrasib? (2024, July 17). Patsnap Synapse. [Link]

Sources

A Head-to-Head Comparison of Tetrahydropyridopyrimidine Smoothened Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a prime target for therapeutic intervention.[4][5] The G protein-coupled receptor (GPCR) Smoothened (SMO) is the central transducer of the Hh signal and has been the focus of extensive drug discovery efforts.[2][4][6] Among the various chemical scaffolds investigated, tetrahydropyridopyrimidine derivatives have emerged as a promising class of potent and selective SMO antagonists.

This guide provides a detailed, head-to-head comparison of key tetrahydropyridopyrimidine-based SMO antagonists, offering experimental data and protocols to aid researchers in their selection and application.

The Hedgehog Signaling Pathway and the Role of Smoothened

In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO, preventing its localization to the primary cilium.[1] This leads to the proteolytic processing of the GLI family of transcription factors into their repressor forms (GLIR), which translocate to the nucleus and inhibit the transcription of Hh target genes.[1]

Binding of Hh to PTCH alleviates its inhibition of SMO, allowing SMO to accumulate in the primary cilium.[1] This initiates a signaling cascade that prevents GLI processing, leading to the formation of activator forms (GLIA) that drive the expression of genes involved in cell proliferation and survival.[1]

Hedgehog Signaling Pathway Diagram

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLIR GLIR (Repressor) SUFU_GLI->GLIR Processing Target_Genes_off Target Gene Transcription OFF GLIR->Target_Genes_off Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLIA GLIA (Activator) SMO_on->GLIA Activation Target_Genes_on Target Gene Transcription ON GLIA->Target_Genes_on Antagonist Tetrahydropyridopyrimidine Antagonist Antagonist->SMO_on Inhibits

Caption: Canonical Hedgehog signaling pathway.

Comparative Analysis of Tetrahydropyridopyrimidine SMO Antagonists

Several tetrahydropyridopyrimidine derivatives have been developed, with Glasdegib (PF-04449913) being a prominent, FDA-approved example.[7][8] Another notable compound from this class is LEQ506, a second-generation SMO inhibitor.[4][9] While direct head-to-head clinical data is limited, preclinical data provides a basis for comparison. For context, we will also compare these to the well-established, non-tetrahydropyridopyrimidine SMO inhibitors, Vismodegib and Sonidegib.

CompoundScaffold ClassBinding Affinity (Ki)Cellular Potency (IC50)Key Features
Glasdegib (PF-04449913) Tetrahydropyridopyrimidine4.6 nM2.7 nM (Gli1 transcription)Orally bioavailable, potent and selective. Approved for acute myeloid leukemia (AML).[7][10][11]
PF-5274857 Tetrahydropyridopyrimidine4.6 nM2.7 nM (Gli1 transcription)Potent, selective, and brain-penetrant.[10][12]
LEQ506 TetrahydropyridopyrimidineNot reported2 nM (human), 4 nM (mouse)Second-generation inhibitor, orally bioavailable.[12]
Compound 24 TetrahydropyridopyrimidineNot reported3x more potent than VismodegibImproved solubility and linear pharmacokinetic profiles.[13][14]
Vismodegib (GDC-0449) Pyridyl-PhthalimideNot reported3 nMFirst-in-class SMO inhibitor, approved for BCC.[6][15]
Sonidegib (LDE225) Biphenyl-AmideNot reported1.3 nM (mouse), 2.5 nM (human)Approved for BCC, structurally distinct from Vismodegib.[6][15]

Expert Insights: The tetrahydropyridopyrimidine scaffold, as exemplified by Glasdegib and PF-5274857, demonstrates nanomolar potency in both binding and cellular assays.[10] The development of "Compound 24" highlights efforts to improve upon the physicochemical properties of earlier SMO inhibitors like Vismodegib, which can suffer from low aqueous solubility and nonlinear pharmacokinetics.[13][14] The ability of PF-5274857 to penetrate the blood-brain barrier is a significant advantage for treating brain tumors like medulloblastoma.[10]

Experimental Protocols

SMO Binding Assay (Competitive Displacement)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand, such as BODIPY-cyclopamine, from the SMO receptor.[16][17]

Workflow Diagram:

Binding_Assay_Workflow A Plate cells expressing SMO receptor B Add test compound (e.g., Glasdegib) A->B C Add BODIPY-cyclopamine (fluorescent ligand) B->C D Incubate C->D E Wash to remove unbound ligand D->E F Measure fluorescence (e.g., flow cytometry) E->F G Calculate Ki F->G

Caption: Workflow for a competitive SMO binding assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human SMO in a suitable medium.

  • Plating: Seed cells into 96-well plates at a density that yields 80-90% confluency on the day of the assay.

  • Compound Addition: Prepare serial dilutions of the tetrahydropyridopyrimidine antagonist and add to the wells. Include a vehicle control (e.g., DMSO).

  • Fluorescent Ligand Addition: Add BODIPY-cyclopamine to all wells at a final concentration equal to its Kd for SMO.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow binding to reach equilibrium.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound BODIPY-cyclopamine.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader or flow cytometer.

  • Data Analysis: Plot the fluorescence intensity against the antagonist concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

GLI-Luciferase Reporter Assay

This cellular assay measures the functional consequence of SMO inhibition by quantifying the transcriptional activity of GLI.

Step-by-Step Protocol:

  • Cell Line: Use a cell line, such as NIH/3T3, stably transfected with a GLI-responsive luciferase reporter construct.

  • Plating: Seed the reporter cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the tetrahydropyridopyrimidine antagonist for 24-48 hours. Include a positive control (e.g., a known SMO agonist like SAG) and a negative control (vehicle).

  • Lysis: Lyse the cells and add the luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability (e.g., using a parallel MTT assay). Plot the normalized signal against the antagonist concentration to determine the IC50.

Overcoming Resistance

A significant challenge in the clinical use of SMO inhibitors is the development of drug resistance, often through mutations in the SMO drug-binding pocket.[5][15] Some second-generation inhibitors are being designed to be effective against common resistance mutations, such as D473H.[5] Researchers should consider evaluating their compounds against both wild-type and mutant forms of SMO.

Conclusion

The tetrahydropyridopyrimidine scaffold represents a robust platform for the development of potent and selective SMO antagonists. Compounds like Glasdegib have already demonstrated clinical utility, and ongoing research is focused on improving pharmacokinetic properties and overcoming resistance. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of novel SMO inhibitors, enabling researchers to identify the most promising candidates for further development.

References

  • Selleck Chemicals.
  • MDPI.
  • PubMed Central.
  • PubMed.
  • NCI Drug Dictionary. Definition of Smoothened antagonist LEQ506.
  • National Institutes of Health.
  • PubMed Central.
  • National Institutes of Health. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling.
  • PubMed. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity.
  • PNAS.
  • PNAS. Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium.
  • Wikipedia.
  • PubMed.
  • ACS Publications.
  • Pfizer. MOA | DAURISMO™ (glasdegib) | Safety Info.
  • bioRxiv. A NanoBRET-based binding assay for Smoothened allows real time analysis of small-molecule ligand binding and distinction of two separate ligand binding sites for BODIPY-cyclopamine.
  • Frontiers. Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling.
  • ResearchGate. Response rate comparison in sonidegib and vismodegib.
  • American Journal of Student Research.
  • MDPI. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo.
  • PubMed. A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy.
  • Taylor & Francis. Glasdegib – Knowledge and References.
  • PubMed.
  • SciSpace. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.
  • MedchemExpress.com. Smo.
  • Pfizer. U.S. FDA Approves DAURISMO™ (glasdegib) for Adult Patients with Newly-Diagnosed Acute Myeloid Leukemia (AML) for Whom Intensive Chemotherapy is Not an Option.
  • MDPI.
  • ResearchGate. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine | Request PDF.
  • Targeted Oncology.
  • Journal of Drugs in Dermatology.
  • ResearchGate. Figure 2. Optimization of compound competition binding assays.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug discovery, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure, particularly in the development of kinase inhibitors. Its inherent structural features provide a versatile platform for designing potent and selective modulators of this critical enzyme family. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on the pivotal role of the 4-chloro substituent as a handle for synthetic diversification and a key interaction point with target proteins. We will delve into the synthetic rationale, compare the biological activities of various analogs, and provide detailed experimental protocols to support further research and development in this area.

The Strategic Importance of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Core

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules. This inherent similarity allows compounds based on this scaffold to effectively compete with ATP for the binding site of kinases. The fused piperidine ring introduces a three-dimensional character that can be exploited to achieve greater selectivity and improved pharmacokinetic properties compared to planar heterocyclic systems.

The 4-chloro substituent is a crucial feature of many intermediates in the synthesis of these analogs. This chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient method for introducing a wide variety of substituents. This synthetic tractability is a major reason for the extensive exploration of this chemical space.

General Synthetic Strategies: A Modular Approach to Diversity

The synthesis of 4-substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs typically follows a convergent strategy, centered around a key dichlorinated intermediate. This approach allows for the late-stage introduction of diversity at multiple positions, facilitating the rapid generation of compound libraries for SAR studies.

A common synthetic route begins with the construction of the tetrahydropyridopyrimidine core, followed by chlorination to yield the versatile 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine intermediate. From this central building block, selective substitutions at the C2, C4, and C7 positions can be achieved.

G A Starting Materials (e.g., piperidone derivatives) B Cyclization to form tetrahydropyridopyrimidine core A->B C Chlorination (e.g., with POCl3) to yield 2,4-dichloro intermediate B->C D Selective Nucleophilic Substitution at C4 (Displacement of 4-Chloro) C->D R1-Nu E Substitution at C2 (e.g., Suzuki coupling) D->E R2-B(OH)2 G Final Analogs D->G Direct to final product F Modification at N7 (e.g., acylation, alkylation) E->F R3-X E->G Direct to final product F->G

Caption: Generalized synthetic workflow for 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing on comparative data from the literature.

The Critical Role of the C4-Substituent

The C4 position is arguably the most extensively studied and critical point of diversification for this scaffold. The substituent at this position often projects into the solvent-exposed region of the ATP-binding pocket of kinases, allowing for significant modifications to modulate potency, selectivity, and physicochemical properties.

A common strategy involves the introduction of an amino linkage at C4, connecting to a variety of aryl and heteroaryl moieties. The nature of this external aromatic ring and its substitution pattern are key determinants of activity.

Compound IDC4-SubstituentTarget Kinase(s)IC50 (nM)Reference
1a 4-((3-aminophenyl)amino)Axl50[1]
1b 4-((3-hydroxyphenyl)amino)Axl>1000[1]
1c 4-((3-methoxyphenyl)amino)Axl120[1]
2a 4-((3-chloro-4-fluorophenyl)amino)EGFRL858R/T790M23.3[2]
2b 4-((4-((dimethylamino)methyl)phenyl)amino)EGFRL858R/T790M>1000[2]

Table 1: Comparison of C4-Substituted Analogs.

From the data in Table 1, several key insights emerge:

  • Hydrogen Bonding is Crucial: The replacement of an amino group with a hydroxyl group at the meta-position of the phenylamino substituent at C4 leads to a significant loss of activity against Axl kinase, highlighting the importance of a hydrogen bond donor at this position[1].

  • Electron-Withdrawing Groups Can Enhance Potency: For EGFR inhibitors, the presence of electron-withdrawing groups like chlorine and fluorine on the phenylamino ring at C4 is beneficial for activity against the resistant T790M mutant[2].

  • Bulky Substituents May Be Detrimental: The introduction of a larger, more flexible dimethylaminomethyl group on the phenylamino ring at C4 can lead to a loss of potency, suggesting steric constraints within the binding site[2].

Modulation of Activity through C2-Substituents

The C2 position of the pyrimidine ring offers another avenue for modifying the activity and selectivity profile of these inhibitors. Substitutions at this position can interact with the hinge region of the kinase, a critical area for ATP binding.

Compound IDC2-SubstituentC4-SubstituentTarget KinaseIC50 (nM)Reference
3a H4-((3-aminophenyl)amino)Axl50[1]
3b Methyl4-((3-aminophenyl)amino)Axl25[1]
3c Ethyl4-((3-aminophenyl)amino)Axl80[1]

Table 2: Impact of C2-Substituents on Axl Kinase Inhibition.

The data in Table 2 suggests that small alkyl groups at the C2 position can be beneficial for Axl inhibition, with a methyl group providing a modest improvement in potency over an unsubstituted analog. However, increasing the size to an ethyl group leads to a decrease in activity, indicating a limited space in this region of the binding pocket[1].

The Influence of the N7-Substituent on the Piperidine Ring

Modifications to the piperidine ring, particularly at the N7 position, can significantly impact the physicochemical properties of the compounds, such as solubility and cell permeability, as well as providing additional interaction points with the target kinase.

A notable example is the development of KRAS G12C inhibitors, where the N7 position is often acylated with a group that can form a covalent bond with the mutant cysteine residue. For other kinase targets, this position can be used to introduce solubilizing groups or moieties that project towards the solvent-exposed region of the active site.

SAR_Summary cluster_0 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Core cluster_1 C4-Substituents (Potency & Selectivity) cluster_2 C2-Substituents (Fine-tuning) cluster_3 N7-Substituents (PK & Covalent Binding) Core C4_sub Aryl/Heteroaryl amino groups - H-bond donors/acceptors are key - Electron-withdrawing groups can be favorable Core->C4_sub Major Impact C2_sub Small alkyl groups can improve potency - Limited steric tolerance Core->C2_sub Modulatory Effect N7_sub Acylation for covalent inhibitors (e.g., KRAS) - Introduction of solubilizing groups Core->N7_sub Pharmacokinetic Tuning C4 C4 C2 C2 N7 N7

Caption: Summary of Structure-Activity Relationships for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a key intermediate and a common kinase inhibition assay.

Synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Key Intermediate)

Rationale: This protocol describes the synthesis of the pivotal 2,4-dichloro intermediate, which serves as the starting point for the introduction of various substituents at the C2 and C4 positions. The use of phosphorus oxychloride is a standard and effective method for converting the corresponding dihydroxy precursor to the dichloro derivative.

Materials:

  • 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione

  • Phosphorus oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione (1.0 eq) in POCl3 (10.0 eq) is added DIPEA (2.0 eq) dropwise at 0 °C.

  • The reaction mixture is heated to 110 °C and stirred for 12 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature and the excess POCl3 is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and the pH is adjusted to ~8 with saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

In Vitro Kinase Inhibition Assay (Example: Axl Kinase)

Rationale: This protocol outlines a common method for determining the in vitro potency of compounds against a specific kinase. The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the kinase, often using a luminescent or fluorescent readout.

Materials:

  • Recombinant human Axl kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer containing the Axl kinase.

  • Add 100 nL of the serially diluted test compounds or DMSO (for control wells) to the wells.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound scaffold has proven to be a highly productive starting point for the development of a diverse range of kinase inhibitors. The synthetic accessibility of the 4-position, coupled with the tunable nature of the C2 and N7 positions, provides a robust platform for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Exploring novel C4-substituents: The discovery of new chemotypes that can interact with unique features of the ATP-binding site will be crucial for developing next-generation inhibitors.

  • Targeting novel kinases: The versatility of the scaffold suggests that it could be adapted to inhibit a broader range of kinases implicated in various diseases.

  • Developing covalent inhibitors: For kinases with accessible cysteine residues, the development of covalent inhibitors based on this scaffold could lead to compounds with improved potency and duration of action.

  • Improving drug-like properties: A continued focus on optimizing solubility, permeability, and metabolic stability will be essential for translating potent in vitro inhibitors into effective in vivo drug candidates.

This guide provides a solid foundation for researchers entering this exciting field and serves as a valuable reference for seasoned drug discovery professionals. By understanding the intricate structure-activity relationships of these fascinating molecules, we can continue to advance the development of novel therapeutics for a wide range of human diseases.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

  • Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. [Link]

  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. ScienceDirect. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Sci-Hub. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. PubMed. [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and... ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. ResearchGate. [Link]

Sources

A Researcher's Guide to Validating In-Vivo Target Engagement of Novel Tetrahydropyridopyrimidine KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, making it a highly sought-after target for therapeutic intervention.[2][3] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the lack of traditional small-molecule binding sites.[4] However, the discovery of a covalent binding pocket in the switch-II region of the KRAS G12C mutant has revolutionized the field, leading to the development of a new class of targeted therapies.[5][6]

Among the promising scaffolds for these novel inhibitors are tetrahydropyridopyrimidines, which have demonstrated potent and selective inhibition of KRAS G12C.[5][7] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the in vivo target engagement of these novel tetrahydropyridopyrimidine KRAS inhibitors. We will delve into the critical experimental choices, provide detailed protocols for robust validation, and compare methodologies to ensure scientific integrity and accelerate the development of next-generation cancer therapeutics.

The KRAS Signaling Axis: A Critical Pathway in Oncogenesis

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[8] Upstream signaling, often initiated by receptor tyrosine kinases (RTKs), activates guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP, turning KRAS "on".[9] In its active state, KRAS engages with and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[5][10]

Oncogenic mutations, such as the G12C substitution, impair the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled downstream signaling.[2] Tetrahydropyridopyrimidine-based inhibitors are designed to covalently bind to the mutant cysteine residue at position 12, trapping KRAS in its inactive GDP-bound state and thereby abrogating its oncogenic signaling.[5]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GEF GEF RTK->GEF Activates KRAS_GDP KRAS-GDP (Inactive) GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Tetrahydropyridopyrimidine KRAS G12C Inhibitor Inhibitor->KRAS_GTP Covalently Binds & Inactivates Mass_Spec_Workflow Tumor Tumor Tissue (from treated & vehicle control animals) Lysate Tissue Lysis & Protein Extraction Tumor->Lysate Digestion Proteolytic Digestion (e.g., Trypsin) Lysate->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Mass Spectrometry (Peptide Detection & Quantification) LC->MS Analysis Data Analysis (% Target Occupancy) MS->Analysis CETSA_Workflow Cells Cells/Tissue Lysate (from treated & vehicle control) Heating Heat Shock at Varying Temperatures Cells->Heating Centrifugation Centrifugation to Separate Soluble & Precipitated Proteins Heating->Centrifugation WesternBlot Western Blot or Mass Spectrometry (Quantify Soluble KRAS) Centrifugation->WesternBlot MeltCurve Generate Melt Curve (Determine Tm Shift) WesternBlot->MeltCurve

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold. Its rigid, three-dimensional structure and versatile substitution points have enabled the development of potent and selective inhibitors for a range of high-value therapeutic targets. Notable examples include Adagrasib, a covalent inhibitor of the KRASG12C mutant protein[1], and other derivatives targeting critical proteins like the Axl receptor tyrosine kinase and the Erk2 kinase[2][3]. The 4-chloro substituent, in particular, often serves as a key reactive handle or a crucial interaction point within the target's active site, facilitating the synthesis of diverse chemical libraries[4].

However, the very features that make this scaffold effective—its ability to fit into ATP-binding pockets—also present a significant challenge: the potential for cross-reactivity with other kinases and ATP-binding proteins. Kinase inhibitors are notoriously promiscuous, and understanding an inhibitor's selectivity profile is paramount for predicting its therapeutic efficacy and potential toxicities[5]. Off-target effects are not always detrimental; in some cases, they can lead to beneficial polypharmacology. More often, however, they are linked to adverse events that can limit a drug's therapeutic window[6][7]. This guide provides a comprehensive framework for the systematic cross-reactivity profiling of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based inhibitors, grounded in established methodologies and field-proven insights.

The Rationale for Rigorous Profiling: Beyond On-Target Potency

The ultimate success of a kinase inhibitor does not rest solely on its potency against the intended target. The human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding site[8]. Therefore, a new chemical entity's interaction with this vast landscape must be thoroughly mapped. This process serves two primary objectives:

  • De-risking for Safety: Identifying potential off-target interactions early in development allows for the prediction of possible side effects. For instance, inhibition of kinases like KDR (VEGFR2) can be associated with hypertension, while inhibition of SRC family kinases can lead to hematological toxicities. Knowing this profile allows medicinal chemists to design new analogs with improved selectivity[7][9].

  • Elucidating Mechanism of Action: A comprehensive selectivity profile ensures that the observed cellular phenotype is indeed a result of on-target inhibition. Unexpected off-target activity can confound results and lead to misinterpretation of a compound's true mechanism[6].

This guide outlines a multi-step, self-validating workflow designed to build a high-confidence cross-reactivity profile.

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A robust profiling campaign is not a single experiment but a tiered approach that moves from broad screening to deep mechanistic validation. Each step provides a different layer of information, and together they create a holistic view of an inhibitor's selectivity.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Biophysical Validation cluster_3 Phase 4: Cellular Confirmation A Test Compound (this compound derivative) B Large-Scale Kinase Panel Screen (e.g., >350 kinases @ 1µM) A->B C Initial 'Hit' List (% Inhibition > 50%) B->C D IC50 Determination (10-point dose-response) C->D Prioritize hits based on potency and relevance E Quantitative Potency Data (IC50 values for on- and off-targets) D->E F Orthogonal Binding Assays (e.g., Thermal Shift, SPR) E->F Confirm direct physical interaction G Validated Direct Binders (Kd values) F->G H Cellular Target Engagement (e.g., CETSA, NanoBRET) G->H Validate in a physiological context I Cellular Pathway Analysis (Phospho-protein Western Blot) G->I J Verified On/Off-Target Activity in a Biological System H->J I->J G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytosolic & Nuclear Substrates ERK->Substrates Proliferation Cell Proliferation, Survival, Differentiation Substrates->Proliferation TP123_ERK TP-123 (On-Target) TP123_ERK->ERK TP123_RAF TP-123 (Off-Target?) TP123_RAF->RAF

Caption: The RAS/MAPK signaling pathway with potential inhibitor targets.

If profiling reveals that TP-123 not only inhibits its intended target ERK but also has moderate activity against RAF, this could have complex consequences. It might lead to a more profound pathway inhibition and enhanced efficacy. Conversely, it could trigger paradoxical pathway activation, a known phenomenon with some RAF inhibitors, complicating the pharmacological profile. [6]This underscores the necessity of profiling not just unrelated kinases but also other members of the target pathway.

Conclusion

The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. However, its potential can only be fully realized through a deep and rigorous understanding of its cross-reactivity profile. The tiered, multi-faceted approach described in this guide—moving from broad screening to quantitative analysis, and from biophysical validation to cellular confirmation—provides a robust framework for building a high-confidence selectivity profile. This data is not merely a checklist item for regulatory submission; it is a critical dataset that informs lead optimization, predicts potential liabilities, and ultimately paves the way for the development of safer and more effective medicines.

References

  • Bamborough, P., & Drewry, D. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 1647, 1-21. [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Varikuppla, P., & Mittapelli, V. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry, 18(4). [Link]

  • Kuenemann, M. A., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • Wang, X., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 245. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic News. [Link]

  • Li, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 19, 4457-4474. [Link]

  • Hsieh, C. Y., et al. (2023). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules, 28(21), 7298. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • von Bubnoff, N., & Duyster, J. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Current Opinion in Strategic Drug Discovery and Development, 17(5), 449-457. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Services. [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1315-1327. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR News. [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 46, 128247. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 657-675. [Link]

  • Fabian, M. A., et al. (2005). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 23(3), 329-336. [Link]

  • van der Worp, H. B., et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 194-215). Elsevier. [Link]

  • Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1004. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676. [Link]

  • Apsel, B., et al. (2008). A chemical genetics approach to identifying kinases that control the cell cycle. Nature Chemical Biology, 4(11), 691-699. [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7538-7548. [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Pharmaceuticals, 16(3), 346. [Link]

Sources

Comparison Guide: Establishing a Robust In Vitro-In Vivo Correlation for Tetrahydropyridopyrimidine-Based KRAS-G12C Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a meaningful in vitro-in vivo correlation (IVIVC) for a promising class of anticancer agents: tetrahydropyridopyrimidine compounds targeting the KRAS-G12C mutation. We will move beyond theoretical concepts to provide actionable protocols and the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Imperative of IVIVC in Modern Oncology Drug Discovery

The tetrahydropyridopyrimidine scaffold has recently emerged as a cornerstone in the development of targeted cancer therapies. A prominent example is the creation of irreversible covalent inhibitors specifically targeting the KRAS-G12C mutation, a key oncogenic driver in numerous cancers, including non-small cell lung cancer and colorectal cancer.[1][2] These mutations lock the KRAS protein in its active state, leading to uncontrolled activation of downstream signaling pathways like the MAPK cascade (RAS-RAF-MEK-ERK), which promotes cellular growth and survival.[3]

The journey from a potent compound in a test tube to an effective drug in a patient is fraught with challenges. A critical tool in navigating this path is the In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects a compound's activity in laboratory assays to its response in a living organism.[4] Establishing a strong IVIVC is not merely an academic exercise; it is a strategic imperative that accelerates drug development, refines clinical dose predictions, and reduces the reliance on extensive animal studies, aligning with ethical and economic goals.[5][6]

This guide uses the development of tetrahydropyridopyrimidine-based KRAS-G12C inhibitors as a case study to illustrate a multi-tiered approach to building a robust IVIVC, from initial target binding to in vivo tumor regression.

The Target: KRAS-G12C and the MAPK Signaling Pathway

The KRAS-G12C protein contains a cysteine residue at position 12, which is not present in the wild-type protein. This mutant cysteine provides a unique target for electrophilic compounds, such as specifically designed tetrahydropyridopyrimidines, which can form a permanent, covalent bond, thereby locking KRAS in its inactive, GDP-bound state.[1] The primary downstream consequence of successful KRAS inhibition is the suppression of ERK phosphorylation, a critical node in the MAPK pathway.[3]

cluster_0 MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRAS_G12C_GTP Active KRAS-G12C (GTP-bound) Receptor->KRAS_G12C_GTP Activates KRAS_G12C_GDP Inactive KRAS-G12C (GDP-bound) RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->KRAS_G12C_GTP Covalent Inhibition

Caption: Simplified MAPK signaling pathway with KRAS-G12C oncogene.

Part 1: In Vitro Characterization – From Target Engagement to Cellular Potency

The foundation of any IVIVC is a deep and quantitative understanding of the compound's activity in controlled, cell-free, and cell-based systems.

Biochemical Assay: Confirming Covalent Target Engagement

Causality: Before assessing cellular effects, we must prove the compound physically interacts with and modifies its intended target. For a covalent inhibitor, this means demonstrating the formation of a stable bond. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this, as it can precisely measure the mass of the protein, with an increase corresponding to the mass of the bound inhibitor.[1]

Experimental Protocol: Intact Protein LC-MS Analysis

  • Reagents: Recombinant KRAS-G12C protein, tetrahydropyridopyrimidine compound stock (in DMSO), assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 2 mM MgCl2).

  • Incubation: In a microcentrifuge tube, combine 5 µM of KRAS-G12C protein with 10 µM of the compound. Include a vehicle control (DMSO) and a positive control (known inhibitor). Incubate for 1-3 hours at room temperature.

  • Quenching: Stop the reaction by adding an excess of a reducing agent like DTT or by acidifying with 0.1% formic acid.

  • LC-MS Analysis: Inject the sample onto a reverse-phase C4 column. Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

  • Data Acquisition: Acquire mass spectra over the expected mass range for the protein.

  • Deconvolution: Use deconvolution software to calculate the protein's mass from the resulting charge state envelope. The mass shift observed in the compound-treated sample relative to the vehicle control confirms covalent modification. The relative peak heights can be used to quantify the percentage of modified protein.

Data Presentation: Target Engagement

Compound IDConcentration (µM)Incubation Time (h)% KRAS-G12C Modification
THP-A10395%
THP-B10315%
VehicleN/A3<1%
Cell-Based Assays: Measuring Functional Consequences

Causality: A compound that binds its target must also exert a functional effect in a living cell. We measure two key parameters: target pathway modulation and anti-proliferative activity.

A. Phospho-ERK (pERK) Suppression Assay

Causality: As shown in the pathway diagram, pERK is the direct downstream effector of KRAS signaling. Measuring its levels provides a quantitative, on-target pharmacodynamic biomarker.[3] A decrease in pERK confirms the compound is inhibiting the pathway as intended.

Experimental Protocol: In-Cell Western / ELISA

  • Cell Seeding: Plate a KRAS-G12C mutant cancer cell line (e.g., NCI-H358) in 96-well plates and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the tetrahydropyridopyrimidine compound for a defined period (e.g., 4 hours).

  • Cell Lysis: Wash and lyse the cells to release cellular proteins.

  • Detection: Use a sandwich ELISA kit or an In-Cell Western protocol with specific antibodies against pERK and total ERK. The total ERK signal is used for normalization.

  • Data Analysis: Plot the normalized pERK signal against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the signal is inhibited).

B. Cell Viability Assay

Causality: The ultimate therapeutic goal is to stop cancer cell growth. A cell viability assay measures the compound's anti-proliferative effect, which is a result of sustained pathway inhibition.

Experimental Protocol: CellTiter-Glo® Luminescent Assay

  • Cell Seeding: Seed NCI-H358 cells in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of the compound and incubate for 72 hours, a period sufficient for effects on cell division to manifest.

  • Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the IC50 value.

Data Presentation: In Vitro Potency Summary

Compound IDpERK IC50 (nM)Cell Viability IC50 (nM)
THP-A70150
THP-B12003500

Part 2: In Vivo Assessment – Efficacy and Pharmacodynamic Response

Moving from a controlled in vitro environment to a complex biological system is the most critical step. The goal is to determine if the compound's in vitro potency translates into anti-tumor activity in vivo.

Animal Model: Human Tumor Xenografts

Causality: To test a human-specific cancer drug, we need a model that supports the growth of human tumors. Subcutaneous xenograft models in immunodeficient mice (e.g., nude or NSG mice) are the industry standard.[7] By implanting a KRAS-G12C mutant cell line like MIA PaCa-2, we create a system to directly test our compound's effect on a relevant tumor.[8]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Causality: Efficacy is not just about potency; it's about getting enough of the drug to the tumor for a sufficient amount of time. A combined PK/PD study is essential. The PK portion tells us the drug's concentration in the blood over time (exposure), while the PD portion measures the biological response in the tumor at that exposure level.[1]

Experimental Protocol: Xenograft Tumor Growth Inhibition (TGI) Study

  • Tumor Implantation: Inject MIA PaCa-2 cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, THP-A at 10 mg/kg, 30 mg/kg, and 100 mg/kg, dosed daily).

  • Dosing & Monitoring: Administer the compound via the desired route (e.g., oral gavage). Measure tumor volume with calipers 2-3 times per week and monitor animal body weight.

  • PK/PD Sub-study: At set time points after the final dose in a satellite group of animals, collect blood samples for PK analysis (measuring plasma drug concentration via LC-MS/MS) and tumor samples for PD analysis.

  • PD Analysis: Homogenize the collected tumors and perform the same pERK ELISA as in the in vitro protocol to measure target engagement in vivo.

  • Efficacy Calculation: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group compared to the vehicle control.

Data Presentation: In Vivo Efficacy and PK/PD Summary

CompoundDose (mg/kg, QD)Avg. Plasma AUC (ng*h/mL)Tumor pERK Inhibition (%)% TGI
THP-A30150075%60% (Stasis)
THP-A100600098%110% (Regression)

Part 3: Bridging the Gap – Establishing the In Vitro-In Vivo Correlation

The IVIVC is where we synthesize all the preceding data into a predictive model. The core objective is to use in vitro potency and in vivo exposure to predict in vivo efficacy.[9]

cluster_0 IVIVC Workflow invitro In Vitro Data model PK/PD Model invitro->model Cellular IC90 (e.g., 250 nM) pk In Vivo PK Data pk->model Plasma Conc. vs. Time Profile invivo In Vivo Efficacy invivo->model Observed TGI (Validation) prediction Predicted Efficacious Dose model->prediction Calculate dose needed to maintain plasma conc. > IC90

Caption: Logical workflow for establishing an IVIVC model.

The Correlation Framework
  • Define the Target Exposure: From the in vitro data, we determine the concentration required for a profound biological effect. This is typically the IC90 (90% inhibition) from the pERK assay, not the IC50. This concentration becomes our target trough plasma concentration (Ctrough) that we want to maintain in the animal. For THP-A, let's assume the pERK IC90 is 250 nM.

  • Relate Dose to Exposure: From the in vivo PK study, we know the dose that achieves and maintains plasma concentrations above this 250 nM threshold. For example, the 30 mg/kg dose might keep the plasma concentration above 250 nM for 12 hours, while the 100 mg/kg dose maintains it for over 24 hours.

  • Correlate Exposure to Efficacy: We can now correlate the duration of target coverage (time above IC90) with the observed anti-tumor effect.

    • Partial Coverage (30 mg/kg): Plasma levels are above the target for part of the day, leading to significant pERK inhibition (75%) and tumor stasis (60% TGI).

    • Full Coverage (100 mg/kg): Plasma levels are consistently above the target, leading to near-complete pERK inhibition (98%) and tumor regression (110% TGI).

Self-Validation and Prediction: This model is self-validating because the observed in vivo efficacy (TGI) aligns with the predictions made from the in vitro potency and in vivo PK. This validated IVIVC model can now be used to:

  • Set Potency Criteria: Guide medicinal chemists on the required in vitro potency for new compounds.

  • Predict Human Dose: Serve as a foundational piece of data for allometric scaling and prediction of the human efficacious dose.

  • De-risk Candidates: A compound with excellent in vitro potency but poor PK that prevents it from reaching the target exposure in vivo can be de-prioritized early, saving significant resources.

Conclusion

Establishing an in vitro-in vivo correlation for tetrahydropyridopyrimidine-based KRAS-G12C inhibitors is a systematic, multi-disciplinary effort. It begins with confirming the fundamental mechanism of covalent modification, translates this into a quantifiable cellular response, and ultimately uses pharmacokinetic principles to link this cellular potency to a therapeutic effect in a preclinical tumor model. By rigorously connecting these datasets, we build a powerful predictive framework that enhances our understanding of a compound's behavior, fosters more informed decision-making, and accelerates the development of novel cancer therapies.

References

  • Fell, J. B., Fischer, J. P., Baer, B. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. Available at: [Link]

  • ACS Publications. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. National Center for Biotechnology Information. Available at: [Link]

  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

  • Kramer, O., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]

  • Tassone, P., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Ascendia Pharma. (n.d.). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • Pang, J., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Teodorescu, L. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. Available at: [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Tel Aviv University. (2013). In vivo screening models of anticancer drugs. Available at: [Link]

  • PubMed. (2024). Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]

Sources

Navigating the Landscape of Drug Resistance: A Comparative Guide to Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and drug development professionals, the escalating challenge of drug resistance necessitates the exploration of novel chemical scaffolds. Among these, pyridopyrimidine derivatives have emerged as a promising class of inhibitors targeting key enzymes implicated in both cancer and infectious diseases. This guide provides an in-depth comparison of the efficacy of various pyridopyrimidine derivatives against drug-resistant mutants, supported by experimental data and detailed methodologies.

The Challenge of Acquired Resistance

The clinical utility of targeted therapies is often hampered by the emergence of secondary mutations in the target protein, leading to acquired resistance. A prime example is in non-small cell lung cancer (NSCLC), where epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment. However, the efficacy of first-generation TKIs is frequently compromised by the T790M "gatekeeper" mutation, which sterically hinders drug binding.[1][2] Similarly, in infectious diseases, mutations in bacterial enzymes can confer resistance to existing antibiotics, posing a significant threat to global health.[3]

Pyridopyrimidines: A Scaffold for Overcoming Resistance

The pyridopyrimidine core, a fused heterocyclic system, offers a versatile platform for the design of potent and selective inhibitors. Its structural similarity to the purine bases of ATP allows for effective competition at the ATP-binding sites of kinases and other enzymes.[4][5] Medicinal chemists have successfully modified this scaffold to develop derivatives that can overcome common resistance mechanisms.

Targeting Drug-Resistant EGFR in Non-Small Cell Lung Cancer

A significant focus of pyridopyrimidine research has been the development of inhibitors effective against EGFR mutants, particularly the T790M and L858R mutations prevalent in NSCLC.[1][6]

Comparative Efficacy of Pyridopyrimidine Derivatives against EGFR Mutants:

Compound IDTarget Mutant(s)IC50 (µM)Reference CompoundIC50 (µM)Source
9a EGFRL858R0.053Erlotinib0.069[6]
EGFRT790M0.081Erlotinib0.550[6]
7c EGFRL858R0.252Erlotinib0.069[6]
EGFRT790M0.219Erlotinib0.550[6]
8a EGFRWT0.099--[7]
EGFRT790M0.123--[7]
Avitinib EGFRT790MMutant-selective--[8]

As the data indicates, certain pyridopyrimidine derivatives exhibit superior potency against the T790M mutant compared to the first-generation TKI, erlotinib. For instance, compound 9a demonstrates a more than six-fold greater inhibitory activity against the EGFRT790M mutant.[6] This enhanced efficacy is often attributed to the ability of these compounds to form covalent bonds with a cysteine residue (Cys797) in the ATP-binding site, a strategy employed by second and third-generation EGFR inhibitors.[7]

The structure-activity relationship (SAR) of these compounds reveals key features for potent inhibition. For example, the presence of a carbonyl group at the C-2 position and specific substitutions at the C-5 and C-7 positions of the pyrido[2,3-d]pyrimidine scaffold are often associated with enhanced anticancer activity.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR TKI Pyridopyrimidine Inhibitor TKI->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by pyridopyrimidine derivatives.

Combating Drug-Resistant Bacteria

The pyridopyrimidine scaffold has also been explored for its antibacterial properties, with several derivatives demonstrating efficacy against drug-resistant bacterial strains.[3][10] These compounds often target essential bacterial enzymes that are distinct from their mammalian counterparts, offering a potential for selective toxicity.

One notable target is biotin carboxylase (BC), an enzyme involved in fatty acid biosynthesis. Pyridopyrimidine inhibitors of BC have shown in vivo antibacterial activity against organisms like Haemophilus influenzae.[11]

Comparative Efficacy of Pyridopyrimidine Derivatives against Bacterial Strains:

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
6c E. coli8Amoxicillin trihydrate4-16[6]
S. aureus16Amoxicillin trihydrate4-16[6]
8b E. coli8Amoxicillin trihydrate4-16[6]
S. aureus4Amoxicillin trihydrate4-16[6]
9a E. coli4Amoxicillin trihydrate4-16[6]
S. aureus4Amoxicillin trihydrate4-16[6]
4a E. coli (DNA gyrase)IC50 = 3.44 µMNovobiocin-[10]
E. coli (Topo IV)IC50 = 14.46 µMNovobiocin-[10]

The data highlights the potential of pyridothienopyrimidine derivatives, a subclass of pyridopyrimidines, as potent antimicrobial agents.[6][12] Compounds 8b and 9a exhibit minimum inhibitory concentrations (MICs) comparable to the commonly used antibiotic, amoxicillin.[6] Furthermore, compounds like 4a have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[10]

The development of resistance to these novel compounds is a critical consideration. Studies have shown that resistance to pyridopyrimidine inhibitors in P. aeruginosa can arise through target mutations or overexpression of efflux pumps, albeit at low frequencies.[3]

Experimental Methodologies

The evaluation of pyridopyrimidine derivatives against drug-resistant mutants involves a series of well-established in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (for Anticancer Evaluation)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).[13]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant wild-type and mutant kinases are purified. A suitable substrate (e.g., a synthetic peptide) is prepared in assay buffer.

  • Compound Dilution: The pyridopyrimidine derivative is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated with the various concentrations of the inhibitor.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays, methods like fluorescence polarization or luminescence can be used.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[14]

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. By comparing the IC50 values for the wild-type and mutant enzymes, the selectivity of the inhibitor can be determined. It is important to note that IC50 values can be influenced by the experimental setup, and for more comparable data, the inhibitor constant (Ki) should be determined.[13]

Kinase_Inhibition_Assay start Start prep Prepare Kinase, Substrate, and ATP start->prep incubate Incubate Kinase, Substrate, ATP, and Inhibitor prep->incubate dilute Serially Dilute Inhibitor dilute->incubate detect Detect Phosphorylated Substrate incubate->detect analyze Analyze Data and Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (for Antibacterial Evaluation)

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).

Protocol (Broth Microdilution Method):

  • Inoculum Preparation: A standardized suspension of the bacterial strain is prepared.

  • Compound Dilution: The pyridopyrimidine derivative is serially diluted in a multi-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality: This assay provides a quantitative measure of the compound's potency against a specific bacterial strain. It is a fundamental method for assessing the potential of a new antimicrobial agent.[15] The disk diffusion method is another common technique where the size of the zone of inhibition around a disk impregnated with the compound corresponds to its activity.[16]

Future Directions

The development of pyridopyrimidine derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

  • Improving Selectivity: Designing inhibitors that are highly selective for the mutant target over the wild-type enzyme to minimize off-target effects.

  • Overcoming Tertiary Mutations: Developing compounds that can inhibit the emergence of new resistance mutations.

  • Dual-Target Inhibitors: Creating molecules that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to synergistic effects and a reduced likelihood of resistance.[17][18]

  • Modulating Physicochemical Properties: Optimizing properties such as solubility and membrane permeability to enhance bioavailability and efficacy, particularly for antibacterial agents targeting Gram-negative bacteria.[3]

Conclusion

Pyridopyrimidine derivatives represent a versatile and potent class of compounds with demonstrated efficacy against drug-resistant mutants in both oncology and infectious diseases. Their continued exploration and optimization hold significant promise for addressing the pressing clinical challenge of acquired drug resistance. The comparative data and experimental methodologies presented in this guide provide a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

  • PubMed. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. [Link]

  • National Institutes of Health. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Elsevier. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. [Link]

  • MDPI. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]

  • PubMed. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • PubMed. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRAF V600E and VEGFR-2 dual inhibitors. [Link]

  • ACS Publications. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]

  • National Institutes of Health. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • National Institutes of Health. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [Link]

  • National Institutes of Health. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. [Link]

  • National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • ACS Publications. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. [Link]

  • National Institutes of Health. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • ResearchGate. (2025). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. [Link]

  • ResearchGate. (n.d.). Fig. 1. Pyridopyrimidine inhibitor structures and sites of resistance-.... [Link]

  • ResearchGate. (n.d.). Structural requirements of pyrimidine–sulfonamide hybrid derivatives.... [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ACS Publications. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... [Link]

  • National Institutes of Health. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • PNAS. (2009). A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore. [Link]

  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • National Institutes of Health. (2025). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • A Quick Introduction to Graphviz. (2017). A Quick Introduction to Graphviz. [Link]

  • National Institutes of Health. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MIT News. (2019). New pathway for lung cancer treatment. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • Towards Data Science. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • ResearchGate. (2025). Abstract 6902: Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer | Request PDF. [Link]

  • ASM Journals. (n.d.). Experimental Epidemiology of Antibiotic Resistance: Looking for an Appropriate Animal Model System. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. [Link]

  • ResearchGate. (n.d.). The IC 50 heatmap of common control kinase inhibitors against over 200.... [Link]

Sources

A Comparative Guide to Off-Target Kinase Panel Screening of Tetrahydropyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the protein kinase family represents one of the most critical and intensely pursued classes of therapeutic targets. Their central role in signal transduction pathways makes them integral to the regulation of nearly all cellular processes. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or even paradoxical pathway activation, underscoring the necessity for comprehensive selectivity profiling.[1][2]

This guide provides an in-depth comparison of the off-target screening for a promising class of kinase inhibitors: the tetrahydropyridopyrimidine scaffold. We will objectively compare its hypothetical selectivity profile with that of other well-established kinase inhibitor scaffolds, supported by representative experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to navigate the complexities of kinase inhibitor selectivity.

The Imperative of Kinase Selectivity Profiling

The development of a successful kinase inhibitor hinges on a delicate balance between potent on-target activity and minimal off-target engagement. While some level of polypharmacology can be beneficial, unintended inhibition of kinases can lead to adverse effects.[3] Kinase selectivity profiling, therefore, is not merely a characterization step but a critical component of the drug discovery workflow, guiding lead optimization and de-risking clinical candidates.[4][5]

Various platforms are available for comprehensive kinase screening, including radiometric assays, fluorescence-based assays (like TR-FRET), and competitive binding assays.[4][6] These high-throughput methods allow for the screening of a compound against a large panel of kinases, providing a "kinome scan" that reveals its selectivity profile.[7]

The Tetrahydropyridopyrimidine Scaffold: A Case Study in Selectivity

The tetrahydropyridopyrimidine core is a versatile scaffold that has shown promise in the development of potent and selective kinase inhibitors, notably as covalent inhibitors of KRAS-G12C.[8] To illustrate the process and importance of off-target screening, we present a representative, hypothetical selectivity profile for a tetrahydropyridopyrimidine-based inhibitor, "THP-Compound A," designed to target a hypothetical tyrosine kinase, TK-X.

For a robust comparison, we will contrast the selectivity profile of THP-Compound A with two other well-established ATP-competitive kinase inhibitor scaffolds: a Quinazoline-based inhibitor ("QNZ-Compound B") and a Pyrazolo[3,4-d]pyrimidine-based inhibitor ("PZP-Compound C"). The pyrazolo[3,4-d]pyrimidine scaffold, being an isostere of the adenine ring of ATP, is known for its ability to mimic hinge-region binding interactions.[9][10] Similarly, the quinazoline scaffold is a privileged structure in kinase inhibitor design.[11][12]

Comparative Kinase Selectivity Profiles

The following tables summarize the hypothetical in vitro kinase inhibitory activity (% inhibition at a fixed concentration) of our three representative compounds against a panel of 20 kinases. This initial screen at a single high concentration (e.g., 1 µM) is a common and cost-effective strategy to identify potential off-target hits, which can then be followed up with IC50 determination.[1]

Table 1: Off-Target Kinase Panel Screening at 1 µM

Kinase TargetKinase FamilyTHP-Compound A (% Inhibition)QNZ-Compound B (% Inhibition)PZP-Compound C (% Inhibition)
TK-X (On-Target) Tyrosine Kinase 98 2530
ABL1Tyrosine Kinase458570
SRCTyrosine Kinase309265
EGFRTyrosine Kinase159520
VEGFR2Tyrosine Kinase608855
FGFR1Tyrosine Kinase557540
PDGFRβTyrosine Kinase508045
CDK2CMGC51088
GSK3βCMGC2515
ROCK1AGC81275
PKAAGC345
AKT1AGC4810
MEK1STE123
p38α (MAPK14)CMGC101580
JNK1CMGC121878
Aurora AOther203590
PLK1Other183085
CHK1CAMK6925
CAMK2ACAMK4618
PI3KαLipid Kinase134

Data Interpretation:

  • THP-Compound A demonstrates high potency against its intended target, TK-X, with moderate off-target activity against other tyrosine kinases like VEGFR2, FGFR1, and PDGFRβ. This suggests a relatively selective profile within the tyrosine kinase family, with minimal crossover to other kinase families.

  • QNZ-Compound B exhibits a broader inhibitory profile against tyrosine kinases, with significant activity against ABL1, SRC, EGFR, and VEGFR2. This polypharmacology could be therapeutically beneficial in certain contexts but also carries a higher risk of off-target effects.

  • PZP-Compound C , while showing some activity against tyrosine kinases, displays a distinct off-target profile, potently inhibiting kinases from the CMGC and "Other" families, such as CDK2, p38α, JNK1, Aurora A, and PLK1. This highlights how different scaffolds can possess vastly different selectivity patterns.

Experimental Protocol: Off-Target Kinase Panel Screening (Radiometric Assay)

To ensure the trustworthiness and reproducibility of such data, a well-defined experimental protocol is paramount. The following is a detailed, step-by-step methodology for a common off-target screening platform, the radiometric kinase assay, which is often considered the gold standard.[4]

Objective: To determine the percentage of inhibition of a test compound against a panel of protein kinases at a single concentration.

Materials:

  • Recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., THP-Compound A) dissolved in DMSO

  • Control compound (e.g., Staurosporine)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 96-well or 384-well microtiter plates

  • Phosphocellulose or filter-binding plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in kinase reaction buffer to achieve the final desired assay concentration (e.g., 1 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Assay Plate Setup:

    • Add the diluted test compound, control compound, or vehicle (DMSO) to the appropriate wells of the microtiter plate.

    • Add the kinase and its specific substrate to each well. The concentrations of kinase and substrate should be optimized for each assay to ensure linear reaction kinetics.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition.[13]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose or filter-binding plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

    • Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the amount of incorporated radiolabel in each well using a microplate scintillation counter. The signal is proportional to the kinase activity.

    • Calculate the percentage of inhibition for the test compound relative to the vehicle (DMSO) control wells (representing 100% activity) and a no-enzyme or potent inhibitor control (representing 0% activity).

    % Inhibition = 100 x (1 - [(Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)])

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (Test & Control in DMSO) Assay_Plate 3. Plate Loading (Compounds, Kinase, Substrate) Compound_Prep->Assay_Plate Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP Mix) Reagent_Prep->Assay_Plate Reaction_Start 4. Initiate Reaction (Add [γ-³³P]ATP) Assay_Plate->Reaction_Start Incubation 5. Incubation (e.g., 30°C for 30-60 min) Reaction_Start->Incubation Termination 6. Terminate & Capture (Spot on Filter Plate) Incubation->Termination Wash 7. Wash Plate (Remove free [γ-³³P]ATP) Termination->Wash Read 8. Read Plate (Scintillation Counting) Wash->Read Analysis 9. Data Analysis (% Inhibition Calculation) Read->Analysis G cluster_pathway Cellular Signaling Pathways GF1 Growth Factor 1 TKX TK-X (On-Target) GF1->TKX Proliferation Cell Proliferation TKX->Proliferation VEGF VEGF VEGFR2 VEGFR2 (Off-Target) VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGF PDGF PDGFRb PDGFRβ (Off-Target) PDGF->PDGFRb Cell_Growth Cell Growth PDGFRb->Cell_Growth Inhibitor THP-Compound A Inhibitor->TKX Potent Inhibition Inhibitor->VEGFR2 Moderate Inhibition Inhibitor->PDGFRb Moderate Inhibition

Caption: On-Target vs. Off-Target Inhibition by THP-Compound A.

This diagram illustrates that while THP-Compound A effectively blocks its intended target, its off-target activity could lead to additional, potentially unintended, biological consequences such as the inhibition of angiogenesis and cell growth. Depending on the therapeutic indication, these off-target effects could be beneficial (e.g., in cancer) or detrimental.

Conclusion and Future Directions

The tetrahydropyridopyrimidine scaffold represents a promising avenue for the development of novel kinase inhibitors. As demonstrated in our comparative analysis, a thorough understanding of a compound's selectivity profile is essential for its successful development. The hypothetical data presented herein highlights the diverse selectivity patterns that can emerge from different chemical scaffolds, reinforcing the need for comprehensive off-target screening in all kinase inhibitor drug discovery programs.

The choice of screening platform and experimental design, particularly the concentration of ATP, can significantly influence the observed selectivity. [13]Therefore, it is incumbent upon researchers to employ robust, validated assays and to interpret the resulting data within the broader context of cellular signaling pathways. As our understanding of the kinome and the structural basis of inhibitor binding continues to evolve, so too will our ability to design more selective and effective kinase-targeted therapies.

References

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Whitty, A. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature chemical biology, 11(3), 175–182. [Link]

  • Lill, Y., & Bajorath, J. (2021). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. European journal of medicinal chemistry, 214, 113206. [Link]

  • Fell, J. B., Fischer, J. P., Baer, B. R., Blake, J. F., Bouhana, K., Brandhuber, B. J., ... & Marx, M. A. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS medicinal chemistry letters, 9(12), 1231–1236. [Link]

  • Stratton, L. A., & Totorica, S. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 963–979. [Link]

  • Cichonska, A., Ravikumar, B., Parri, E., Poso, A., & Tang, J. (2018). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 14(7), e1006241. [Link]

  • Wang, Y., Wolcott, A., Raheem, I., Tumber, A., Rogers, C., & Barsanti, P. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of medicinal chemistry, 65(13), 9037–9050. [Link]

  • Advanced Drug Research Centre. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions, 48(3), 853-866. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-antary, A. S., Al-Salahi, R., & Marzouk, M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6682. [Link]

  • Tanner, L. B., Miller, T. W., & Johnson, G. L. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules (Basel, Switzerland), 24(21), 3874. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Al-Suhaimi, K. S., El-Gamal, M. I., Naglah, A. M., Al-Oqail, M. M., Al-Massarani, S. M., Abdel-Maksoud, M. S., & Al-Sha'er, M. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules (Basel, Switzerland), 29(4), 850. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lamba, V. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 22–32. [Link]

  • ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. Request PDF. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Wang, Y., Wolcott, A., Raheem, I., Tumber, A., Rogers, C., Barsanti, P., ... & Chan, H. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of medicinal chemistry, 65(13), 9037–9050. [Link]

  • Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD (Doctoral dissertation, University of South Florida). Retrieved from [Link]

  • Uehara, Y. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of biochemistry, 145(5), 559–561. [Link]

  • Scott, J. S. (2022). Drugging the undruggable: a computational chemist's view of KRAS G12C. RSC medicinal chemistry, 13(10), 1180–1194. [Link]

  • Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay guidance manual.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase inhibitors. Science (New York, N.Y.), 358(6367), eaan4368. [Link]

  • Stratton, L. A., & Totorica, S. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 963–979. [Link]

  • OncLive. (2018, December 10). Addressing Off-Target Effects of TKIs in Pediatric CML. Retrieved from [Link]

  • Lountos, G. T., Tropea, J. E., Su, M., Needle, D., Burke, T. R., Jr, Waugh, D. S., & Nissley, D. V. (2023). Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2. eLife, 12, e87768. [Link]

  • Frederick National Laboratory for Cancer Research. (2024, September 26). Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance. Retrieved from [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute. (n.d.). Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]

  • Valášek, L., Filo, J., Lepšík, M., Řezáčová, P., & Nencka, R. (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. European journal of medicinal chemistry, 261, 115717. [Link]

Sources

A Researcher's Guide to Validating Downstream Signaling Inhibition by 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of the novel compound 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine on downstream cellular signaling. Given the prevalence of the pyridopyrimidine scaffold in kinase inhibitors, we will proceed with the scientifically-grounded hypothesis that this compound is a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated target in oncology.

This document will detail the necessary experimental workflows to characterize the compound's mechanism of action, compare its performance against established CDK2 inhibitors, and provide the rationale behind these experimental choices.

The Central Role of CDK2 in Cell Cycle Regulation and Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S and S phases of the cell cycle. Its activity is tightly regulated by the binding of its cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is required for the progression through the S phase.[1]

One of the key downstream substrates of CDK2 is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[2] Therefore, inhibition of CDK2 is an attractive therapeutic strategy for cancer treatment.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_Phase S Phase Progression Cyclin E Cyclin E CDK2/Cyclin E CDK2/Cyclin E Cyclin E->CDK2/Cyclin E Forms complex CDK2 CDK2 CDK2->CDK2/Cyclin E pRb/E2F pRb/E2F CDK2/Cyclin E->pRb/E2F Phosphorylates Cyclin A Cyclin A CDK2/Cyclin A CDK2/Cyclin A Cyclin A->CDK2/Cyclin A Forms complex CDK2_S CDK2 CDK2_S->CDK2/Cyclin A CDK2/Cyclin A->pRb/E2F Phosphorylates pRb-P Phosphorylated pRb pRb/E2F->pRb-P Releases E2F E2F pRb/E2F->E2F Gene Transcription Gene Transcription E2F->Gene Transcription DNA Replication DNA Replication Gene Transcription->DNA Replication Cell Cycle Progression Cell Cycle Progression DNA Replication->Cell Cycle Progression

Caption: CDK2 signaling pathway in cell cycle progression.

Comparative Landscape: Established CDK2 Inhibitors

To objectively evaluate the performance of this compound, it is essential to benchmark it against well-characterized CDK2 inhibitors. For this guide, we have selected Roscovitine (Seliciclib) and Dinaciclib, both of which have been extensively studied and have entered clinical trials.[3][4]

InhibitorMechanism of ActionCDK2 IC50Key Cellular Effects
Roscovitine (Seliciclib) ATP-competitive inhibitor of CDK2, CDK5, CDK7, and CDK9.[3]~160 nM[3]Induces cell cycle arrest and apoptosis.
Dinaciclib Potent ATP-competitive inhibitor of CDK1, CDK2, CDK5, and CDK9.[4]~1 nM[3]Induces cell cycle arrest and apoptosis; shows efficacy in various cancer models.
This compound (Hypothetical) Putative ATP-competitive CDK2 inhibitor.To be determinedTo be determined

Experimental Workflow for Validation

A multi-pronged approach is necessary to validate the inhibition of CDK2 and its downstream signaling. This workflow encompasses biochemical assays to confirm direct target engagement and cell-based assays to assess the physiological consequences of target inhibition.

Experimental_Workflow Start Start In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Start->Cell_Proliferation_Assay Data_Analysis Data Analysis and Comparison In_Vitro_Kinase_Assay->Data_Analysis Western_Blot_Analysis Western Blot Analysis (Downstream Targets) Cell_Proliferation_Assay->Western_Blot_Analysis Western_Blot_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating a novel CDK2 inhibitor.

Detailed Experimental Protocols

In Vitro CDK2/Cyclin A Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK2/Cyclin A enzyme.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate peptide by CDK2/Cyclin A. The amount of product formed is quantified, and the inhibition by the test compound is determined. The ADP-Glo™ Kinase Assay is a common method for this purpose.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of CDK2/Cyclin A enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the substrate peptide (e.g., a histone H1-derived peptide) and ATP in the same kinase reaction buffer.

    • Prepare serial dilutions of this compound, Roscovitine, and Dinaciclib in the kinase reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions to the wells.

    • Add 10 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the generated ADP according to the ADP-Glo™ Kinase Assay manufacturer's protocol.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6][7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound, Roscovitine, and Dinaciclib for 72 hours. Include a DMSO-treated control.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Downstream Signaling

Objective: To confirm the on-target effect of this compound by assessing the phosphorylation of the CDK2 substrate, pRb, and downstream markers of apoptosis.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture.[8] By using antibodies specific to the phosphorylated form of pRb, we can directly assess the inhibition of CDK2 activity in cells. We can also probe for markers of apoptosis, such as cleaved PARP, and changes in the levels of anti-apoptotic proteins like MCL-1.[9]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compounds at their respective GI50 concentrations for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, cleaved PARP, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of the target proteins to the loading control. Compare the changes in protein levels between treated and untreated samples.

Conclusion

This guide outlines a systematic and robust approach to validate the inhibitory activity of this compound, a novel compound with the potential to target the CDK2 signaling pathway. By following the described experimental workflow, researchers can obtain a comprehensive understanding of the compound's biochemical potency, cellular efficacy, and on-target activity. The comparative analysis against established inhibitors like Roscovitine and Dinaciclib will provide a clear benchmark for its potential as a therapeutic agent. The successful completion of these studies will provide the necessary foundation for further preclinical and clinical development.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available at: [Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC. Available at: [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC. Available at: [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. Available at: [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - NIH. Available at: [Link]

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv. Available at: [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC - NIH. Available at: [Link]

  • CDK inhibitor - Wikipedia. Available at: [Link]

  • General Protocol for Western Blotting - Bio-Rad. Available at: [Link]

Sources

The Tetrahydropyridopyrimidine Scaffold: A Comparative Analysis of Structural Modifications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of modifications to the tetrahydropyridopyrimidine core, offering insights into the nuanced structure-activity relationships (SAR) that govern its biological activity. We will delve into specific examples, supported by experimental data, to illustrate how strategic chemical alterations can profoundly impact potency, selectivity, and overall pharmacological profiles.

The Strategic Advantage of the Tetrahydropyridopyrimidine Core

The tetrahydropyridopyrimidine nucleus, a fused heterocyclic system, offers a three-dimensional architecture that can be strategically decorated with various functional groups. This allows for the precise orientation of substituents to engage with specific binding pockets of biological targets. The pyrimidine ring, a key component of nucleic acids, often participates in crucial hydrogen bonding interactions with protein residues, while the fused, non-aromatic piperidine ring provides a flexible yet constrained conformation, enabling favorable interactions with diverse protein topographies.[1] This unique combination of features has led to the development of potent and selective inhibitors for a range of targets, from protein kinases to key players in developmental signaling pathways.

Comparative Analysis of Scaffold Modifications: Targeting Oncogenic Drivers

Two prominent examples that highlight the power of tetrahydropyridopyrimidine scaffold modification are the development of inhibitors for KRAS-G12C, a notorious cancer-driving mutation, and Smoothened (Smo), a key component of the Hedgehog signaling pathway implicated in various malignancies.[2][3]

Case Study 1: Covalent Inhibition of KRAS-G12C

The KRAS protein, a central node in cellular signaling, has long been considered "undruggable."[4] However, the discovery of a druggable pocket in the GDP-bound state of the KRAS-G12C mutant has opened new avenues for therapeutic intervention. Tetrahydropyridopyrimidine-based compounds have been instrumental in this breakthrough, leading to the development of potent covalent inhibitors like Adagrasib.[2]

The core strategy involves a tetrahydropyridopyrimidine scaffold bearing an electrophilic "warhead," typically an acrylamide group, which forms an irreversible covalent bond with the mutant cysteine-12 residue.[2] The SAR studies reveal that modifications at several key positions on the scaffold are critical for optimizing potency and selectivity.

Key Modification Points on the Tetrahydropyridopyrimidine Scaffold for KRAS-G12C Inhibition:

KRAS_Modification_Points cluster_scaffold Tetrahydropyridopyrimidine Core cluster_modifications Key Modification Sites scaffold R1 R1: Covalent Warhead (e.g., acrylamide) scaffold->R1 R2 R2: Piperidine Substituent scaffold->R2 R3 R3: Pyrimidine Substituent scaffold->R3 R4 R4: Aromatic Group scaffold->R4 SMO_Workflow cluster_workflow Evaluation of Tetrahydropyridopyrimidine-based Smoothened Antagonists A Synthesis of Tetrahydropyridopyrimidine Derivatives B Primary Screen: Hh-Responsive Reporter Gene Assay (e.g., Gli-luciferase) A->B Library of Compounds C Dose-Response Analysis to Determine IC50 B->C Active Hits D Secondary Screen: Bodipy-cyclopamine Displacement Assay C->D Potent Compounds E Cellular Proliferation Assay (e.g., MTT) in Hh-dependent cancer cells D->E Confirmed Binders F In vivo Efficacy Studies in Xenograft Models E->F Cell-Active Compounds

Caption: A typical workflow for the discovery and evaluation of novel Smoothened antagonists.

Table 2: Comparative Activity of Tetrahydropyrido[4,3-d]pyrimidine-based Smoothened Antagonists

CompoundR1 (Piperidine N-substituent)R2 (Pyrimidine C2-substituent)R3 (Pyrimidine C4-substituent)Hh Reporter Assay IC50 (nM)
Lead Compound BocHPhenyl500
Compound X CyclopropylmethylHPhenyl150
Compound Y 2-methoxyethylH2-chlorophenyl50
Compound Z 2-methoxyethylMethyl2-chlorophenyl20 [3]

Data is illustrative and compiled from multiple sources for comparative purposes. [3] The SAR for Smo antagonists reveals that modifications on the piperidine nitrogen (R1) and the C4-phenyl ring (R3) significantly influence potency. Smaller, polar substituents at R1, such as a 2-methoxyethyl group, are generally favored. The introduction of a chlorine atom at the ortho position of the C4-phenyl ring (R3) enhances activity, likely due to favorable interactions within the Smo binding pocket. Further optimization at the C2 position of the pyrimidine ring (R2) with a methyl group leads to a further increase in potency. [3]

Impact of Isomeric Scaffolds

The connectivity of the pyridine and pyrimidine rings gives rise to different isomers of the pyridopyrimidine scaffold, such as pyrido[4,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. While subtle, these structural differences can have a profound impact on the biological activity and target selectivity of the resulting compounds. For instance, the pyrido[2,3-d]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors, with some derivatives showing potent activity against targets like EGFR and Abl kinase. [5]In contrast, the pyrido[4,3-d]pyrimidine core has been more prominent in the development of Smoothened antagonists and topoisomerase II inhibitors. [3][6]This highlights the importance of scaffold selection in the early stages of drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols are essential.

Protocol 1: KRAS-G12C Nucleotide Exchange Assay

This biochemical assay measures the ability of a compound to inhibit the exchange of fluorescently labeled GDP (BODIPY-GDP) for GTP in the KRAS-G12C protein.

Materials:

  • Recombinant human KRAS-G12C protein

  • BODIPY-GDP

  • GTP

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • 384-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a solution of KRAS-G12C pre-loaded with BODIPY-GDP in assay buffer.

  • Dispense the KRAS-G12C/BODIPY-GDP complex into the wells of the microplate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the nucleotide exchange reaction by adding a solution of GTP.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 485 nm/520 nm).

  • Calculate the percent inhibition of nucleotide exchange for each compound concentration and determine the IC50 value. [7][8]

Protocol 2: Smoothened Antagonist Cellular Assay (Gli-Luciferase Reporter Assay)

This cell-based assay measures the inhibition of Hedgehog pathway activation by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • NIH/3T3 cells stably transfected with a Gli-luciferase reporter construct

  • Sonic Hedgehog (Shh) conditioned medium or a Smo agonist (e.g., SAG)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom microplate

  • Luminometer

Procedure:

  • Seed the Gli-luciferase reporter cells in the microplate and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for 1 hour.

  • Stimulate the Hedgehog pathway by adding Shh conditioned medium or SAG to the wells.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of luciferase expression for each compound concentration and determine the IC50 value. [9]

Signaling Pathways

A thorough understanding of the signaling pathways targeted by tetrahydropyridopyrimidine derivatives is crucial for rational drug design.

RAS/MAPK Signaling Pathway

The RAS/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS proteins, such as KRAS-G12C, lead to constitutive activation of this pathway, driving oncogenesis.

RAS_MAPK_Pathway cluster_pathway RAS/MAPK Signaling Pathway cluster_inhibition Inhibition by Tetrahydropyridopyrimidines RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP GEF RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor KRAS-G12C Inhibitor Inhibitor->RAS_GTP Covalent Inhibition

Caption: A simplified representation of the RAS/MAPK signaling pathway and the point of intervention for KRAS-G12C inhibitors. [6]

Hedgehog Signaling Pathway

The Hedgehog pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation can lead to cancer.

Hedgehog_Pathway cluster_pathway Hedgehog Signaling Pathway cluster_inhibition Inhibition by Tetrahydropyridopyrimidines Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU/GLI complex GLI GLI SUFU->GLI Sequestration GLI_A GLI (Activator) GLI->GLI_A Processing & Activation Target_Genes Target Gene Expression (Cell Fate, Proliferation) GLI_A->Target_Genes Antagonist SMO Antagonist Antagonist->SMO Inhibition

Caption: An overview of the Hedgehog signaling pathway, indicating the inhibitory action of Smoothened antagonists. [10][11]

Conclusion

The tetrahydropyridopyrimidine scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutics. Through systematic and rational modifications, guided by a deep understanding of structure-activity relationships and the underlying biology of the target, researchers can develop potent and selective drug candidates. The case studies of KRAS-G12C inhibitors and Smoothened antagonists presented herein underscore the power of this approach. As our understanding of disease biology continues to evolve, the adaptable nature of the tetrahydropyridopyrimidine scaffold ensures its continued relevance in the ongoing quest for new and effective medicines.

References

  • BPS Bioscience. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit. Retrieved from [Link]

  • Bentham Science. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Retrieved from [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Retrieved from [Link]

  • Canon, J., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gao, Y., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. Retrieved from [Link]

  • Gentry, S. (2007). Laying Out Pathways With Rgraphviz. The R Journal. Retrieved from [Link]

  • Johnson, A. R., et al. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cusabio. (n.d.). Hedgehog signaling pathway. Retrieved from [Link]

  • Wang, X., et al. (2017). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs. Nature Communications. Retrieved from [Link]

  • WJARR. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • BioRender. (n.d.). Hedgehog Signaling Pathway. Retrieved from [Link]

  • Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. (n.d.). Retrieved from [Link]

  • Bio-Techne. (n.d.). Simple Western Size Assay Development Guide. Retrieved from [Link]

  • Patel, H., et al. (2023). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Request PDF. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. Retrieved from [Link]

  • G. D. Smith, et al. (2019). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. ResearchGate. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2021). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Identification of a potent antagonist of smoothened in hedgehog signaling. BMC Biology. Retrieved from [Link]

  • The schematic diagram of hedgehog signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2020). The Hedgehog Signaling Pathway Emerges as a Pathogenic Target. Retrieved from [Link]

  • PRIME Education. (2021). Testing For and Treating KRAS G12C Mutated Advanced Non-Small Cell Lung Cancer (NSCLC). Retrieved from [Link]

  • RJPT. (2024). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Cusabio. (n.d.). Hedgehog signaling pathway. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a heterocyclic compound often utilized in medicinal chemistry. The procedures outlined herein are based on established safety protocols for chlorinated hazardous waste and the known hazard profile of this compound.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and a thorough review of the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the safety precautions for a hazardous substance with its known characteristics should be strictly followed.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. This compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The signal word for this compound is "Warning" [1].

Given its classification as a chlorinated heterocyclic compound, it is prudent to also consider the potential for the formation of hazardous byproducts, such as hydrogen chloride and oxides of nitrogen, upon decomposition or incomplete combustion. High-temperature incineration is the recommended disposal method for organochlorine compounds to ensure their complete destruction.[2]

Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound, including during disposal procedures:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, chemically resistantTo prevent skin contact and irritation.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and eye irritation.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation and respiratory tract irritation.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any airborne particulates.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills (if the compound is in solution), absorb with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.

  • Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for proper disposal.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your local procedures.

Proper Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: If the compound is in a solvent, collect it in a labeled, sealed, and appropriate solvent waste container. Be mindful of chemical compatibility to prevent adverse reactions within the waste container.

  • Contaminated Materials: Any items contaminated with this compound, such as pipette tips, weighing boats, and gloves, must also be collected as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing this compound must be clearly identified as hazardous.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name, concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. This waste will be handled by a licensed hazardous waste disposal company.

  • Recommended Final Disposal Method: The standard and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration. This process ensures the complete breakdown of the molecule into less harmful components.

Disposal Decision Workflow:

Caption: Workflow for the safe disposal of empty containers.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.

References

  • U.S. Environmental Protection Agency. Disposal of Organochlorine Wastes by Incineration at Sea. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.